molecular formula C43H66F3N13O12 B8075402 Substance P(1-7) TFA

Substance P(1-7) TFA

货号: B8075402
分子量: 1014.1 g/mol
InChI 键: NGJNGAVSGJSPNQ-OSSAIMHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Substance P(1-7) TFA is a useful research compound. Its molecular formula is C43H66F3N13O12 and its molecular weight is 1014.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H65N13O10.C2HF3O2/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24;3-2(4,5)1(6)7/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48);(H,6,7)/t25-,26-,27-,28-,29-,30-,31-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJNGAVSGJSPNQ-OSSAIMHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66F3N13O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1014.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Substance P(1-7) TFA and its biological function?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the N-Terminal Fragment of Substance P: From Chemical Properties to Biological Function and Therapeutic Potential

Abstract

Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP). The trifluoroacetate (B77799) salt (TFA) is a common formulation for this peptide, enhancing its stability and solubility for research applications. While initially considered an inactive metabolite, Substance P(1-7) has emerged as a biologically active molecule with distinct functions, often acting as a modulator or antagonist of the effects of its parent peptide. This technical guide provides a comprehensive overview of Substance P(1-7) TFA, detailing its chemical characteristics, biological functions, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this intriguing peptide fragment in areas such as pain modulation, cardiovascular regulation, and neuroinflammation.

Chemical Properties and Formulation

Substance P(1-7) is a heptapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe.[1][2] The trifluoroacetate (TFA) salt form is commonly used in research due to its ability to improve the peptide's stability and solubility in aqueous solutions. The presence of the TFA counter-ion does not alter the biological activity of the peptide itself.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe
Molecular Formula C43H66F3N13O12
Molecular Weight 1014.06 g/mol [1][2][4]
Appearance White to off-white solid[1][2]
Solubility Water (≥ 50 mg/mL), DMSO, PBS (pH 7.2)[1]
Storage Powder: -20°C to -80°C for long-term storage. In solvent: -20°C for up to 1 month, -80°C for up to 6 months.[1][2]

Biological Function and Mechanism of Action

Substance P(1-7) exhibits a range of biological activities, often counteracting the effects of full-length Substance P. Its primary role is that of a neuromodulator, fine-tuning neuronal responses in the central and peripheral nervous systems.

Pain Modulation

A significant body of research points to the anti-nociceptive (pain-reducing) properties of Substance P(1-7). It has been shown to prevent morphine-induced spontaneous pain behavior through a mechanism involving the spinal NMDA-NO cascade. Unlike its parent molecule, which is pro-nociceptive, the N-terminal fragment SP(1-7) can inhibit the release of excitatory neurotransmitters in the spinal cord.

Cardiovascular Regulation

When applied to the nucleus tractus solitarius, a key region in the brainstem for cardiovascular control, this compound induces depressor (blood pressure lowering) and bradycardic (heart rate slowing) effects.[1][2][5] This suggests a role in the central regulation of blood pressure and heart rate.

Antagonism of Substance P-Induced Behaviors

Substance P(1-7) acts as a potent antagonist to aversive behaviors induced by Substance P and its C-terminal fragments.[1][2] Low picomolar doses of Substance P(1-7) can significantly reduce scratching, biting, and licking behaviors elicited by intrathecal injections of SP.[1][2]

Neuroinflammation and Other Functions

Emerging evidence suggests that Substance P(1-7) may also play a role in modulating neuroinflammatory processes. Its ability to counteract some of the pro-inflammatory effects of Substance P makes it a molecule of interest for neurological diseases with an inflammatory component.

Quantitative Biological Data

The following tables summarize key quantitative data regarding the binding affinity and functional activity of Substance P(1-7).

Table 2: Binding Affinity of Substance P(1-7)

LigandPreparationReceptor/Binding SiteKd (nM)Bmax (fmol/mg protein)
[3H]SP(1-7)Mouse Brain MembranesSP(1-7) specific site2.529.2
[3H]SP(1-7)Mouse Spinal Cord MembranesHigh-affinity SP(1-7) site0.030.87
[3H]SP(1-7)Mouse Spinal Cord MembranesLow-affinity SP(1-7) site5.419.6

Table 3: Functional Activity of Substance P(1-7)

AssaySystemEffectIC50 / EC50 / Dose
Aversive Behavior AntagonismIn vivo (mice)Inhibition of SP-induced scratching1.0-4.0 pmol (i.t.)
Aversive Behavior AntagonismIn vivo (mice)Inhibition of SP(5-11)-induced scratching1.0-4.0 pmol (i.t.)
Cardiovascular RegulationIn vivo (rats)Depressor and bradycardic effectsNot Quantified
NK1 Receptor InternalizationRat Striatal SlicesInduction of internalization~10 nM
CCL2 ReleaseLAD2 Human Mast CellsMinimal induction> 10 µM

Signaling Pathways

Substance P(1-7) exerts its effects through complex signaling pathways, most notably by modulating the N-methyl-D-aspartate (NMDA) receptor and the subsequent nitric oxide synthase (NOS) cascade.

Modulation of NMDA Receptor Activity

Substance P(1-7) interacts with the NMDA receptor complex, although not at the primary glutamate (B1630785) or glycine (B1666218) binding sites. This interaction is thought to be allosteric, modulating the receptor's response to glutamate. This modulation can lead to a reduction in neuronal excitability, contributing to its anti-nociceptive effects.

NMDA_Modulation cluster_neuron Postsynaptic Neuron SP1_7 Substance P(1-7) NMDAR NMDA Receptor SP1_7->NMDAR Allosterically Modulates Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel Glutamate Glutamate Glutamate->NMDAR Binds Neuronal_Excitation Neuronal Excitation Ca_ion->Neuronal_Excitation Triggers NO_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_target_cell Target Cell SP1_7 Substance P(1-7) NMDAR NMDA Receptor SP1_7->NMDAR Modulates Ca_ion Ca²⁺ NMDAR->Ca_ion Ca²⁺ Influx nNOS nNOS Ca_ion->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Produces Biological_Effects Biological Effects (e.g., Antinociception, Vasodilation) cGMP->Biological_Effects Mediates Experimental_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Stereotaxic Implantation of ICV Cannula & Femoral Artery Catheterization Anesthesia->Surgery Stabilization Stabilization Period (30 min) Surgery->Stabilization Baseline Record Baseline MAP & HR Stabilization->Baseline Vehicle ICV Injection of Vehicle Baseline->Vehicle Dose_Admin ICV Injection of Increasing Doses of SP(1-7) Vehicle->Dose_Admin Dose_Prep Prepare SP(1-7) TFA Dose Range Dose_Prep->Dose_Admin Data_Acquisition Continuous Recording of MAP & HR Dose_Admin->Data_Acquisition Data_Acquisition->Dose_Admin Return to Baseline Euthanasia Euthanize Animal Data_Acquisition->Euthanasia Data_Analysis Analyze Data & Construct Dose-Response Curves Euthanasia->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Mechanism of Action of Substance P(1-7) TFA in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substance P(1-7) (SP(1-7)), the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), is an active neuromodulator in the central nervous system (CNS) with a distinct pharmacological profile from its parent peptide. This technical guide delineates the current understanding of the mechanism of action of SP(1-7) TFA, focusing on its receptor interactions, signaling pathways, and downstream physiological effects. Evidence suggests that SP(1-7) primarily acts through specific, non-NK-1 binding sites and potentially Mas-related G protein-coupled receptors (Mrgprs), to modulate key neurotransmitter systems, including the dopaminergic and glutamatergic pathways. These actions underscore its potential as a therapeutic target for a range of neurological and psychiatric disorders.

Receptor Interactions

SP(1-7) exhibits a unique receptor binding profile, distinguishing it from the full-length SP, which preferentially binds to the neurokinin-1 (NK-1) receptor.

Specific Non-NK-1 Binding Sites

Radioligand binding studies have demonstrated the presence of high-affinity binding sites for SP(1-7) in various regions of the CNS that are distinct from the classical NK-1, NK-2, or NK-3 tachykinin receptors.[1] These sites are saturable and exhibit stereospecificity.

Mas-Related G Protein-Coupled Receptors (Mrgprs)

Emerging research indicates that SP and its fragments can interact with Mrgprs. While SP has been shown to activate MrgprA1, the direct binding affinity and functional activity of SP(1-7) at this receptor are still under active investigation.[2][3] The EC50 of SP for MrgprA1 is in the micromolar range.[4]

Data Presentation: Binding Affinities of Substance P(1-7) in the CNS

Brain Region/Cell LineReceptor/Binding SiteLigandK_d (nM)K_i (nM)B_max (fmol/mg protein)Reference
Mouse BrainSP(1-7) specific site[³H]SP(1-7)2.5-29.2[5]
Mouse Spinal CordSP(1-7) specific site (high affinity)[³H]SP(1-7)0.03-0.87[5]
Mouse Spinal CordSP(1-7) specific site (low affinity)[³H]SP(1-7)5.4-19.6[5]
Rat BrainSP(1-7) specific site[³H]SP(1-7)4.44.2-[6]
Rat Spinal CordSP(1-7) specific site (high affinity)[³H]SP(1-7)0.5--[6]
Rat Spinal CordSP(1-7) specific site (low affinity)[³H]SP(1-7)>12--[6]

Signaling Pathways

The binding of SP(1-7) to its receptors initiates intracellular signaling cascades that modulate neuronal function. The precise G-protein coupling of the specific SP(1-7) receptor is not fully elucidated, but downstream effects point towards the involvement of pathways that regulate neurotransmitter release and receptor expression.

Modulation of Dopaminergic System

SP(1-7) has been shown to modulate dopamine (B1211576) (DA) release in the substantia nigra and nucleus accumbens.[1][7] This modulation is complex, with evidence suggesting both stimulatory and inhibitory effects depending on the context. Furthermore, SP(1-7) can regulate the gene expression of the dopamine D2 receptor.[1][8]

Modulation of Glutamatergic System

SP(1-7) interacts with the glutamatergic system, particularly by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.[9][10] This interaction can be either inhibitory or potentiating, depending on the temporal relationship of administration, suggesting a role in synaptic plasticity.[9]

Diagram: Putative Signaling Pathway of Substance P(1-7) in a CNS Neuron

SP1_7_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects SP1_7 SP(1-7) Receptor SP(1-7) Receptor (Non-NK-1 / MrgprA1?) SP1_7->Receptor Binding G_protein G-protein Receptor->G_protein Activation Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade DA_Modulation Dopamine Release Modulation Kinase_Cascade->DA_Modulation NMDA_Modulation NMDA Receptor Modulation Kinase_Cascade->NMDA_Modulation Gene_Expression Dopamine D2 Receptor Gene Expression Kinase_Cascade->Gene_Expression

Caption: Putative signaling cascade of Substance P(1-7) in the central nervous system.

Downstream Effects in the Central Nervous System

The molecular actions of SP(1-7) translate into significant physiological and behavioral effects.

Data Presentation: Functional Effects of Substance P(1-7) in the CNS

EffectModel SystemConcentration/DoseEC₅₀/IC₅₀OutcomeReference
Dopamine ReleaseRat striatal slices0.1 - 1 nM~0.1-1 nMIncreased dopamine outflow[9]
Modulation of NMDA-induced behaviorMouse spinal cord1 nmol (i.t.)-Inhibition of phasic NMDA activity, potentiation of tonic NMDA activity[9]
Antagonism of SP-induced aversive behaviorMice1.0 - 4.0 pM (i.t.)-Significant reduction in aversive behaviors[11]
Stimulation of Motor BehaviorRat substantia nigra--Enhanced rearing, sniffing, and locomotor activity[1]

Experimental Protocols

Radioligand Binding Assay for SP(1-7) Receptors

Objective: To determine the binding affinity (K_d) and density (B_max) of SP(1-7) binding sites in CNS tissue.

Methodology:

  • Membrane Preparation: Homogenize brain or spinal cord tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

  • Binding Reaction: Incubate the membrane preparation with increasing concentrations of [³H]SP(1-7) in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled SP(1-7).

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine K_d and B_max values.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow A Tissue Homogenization B Membrane Preparation (Centrifugation) A->B C Incubation with [³H]SP(1-7) +/- unlabeled SP(1-7) B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (Scatchard Plot) E->F

Caption: Workflow for a radioligand binding assay to characterize SP(1-7) receptors.

In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of SP(1-7) on extracellular dopamine levels in specific brain regions of freely moving animals.

Methodology:

  • Surgical Implantation: Stereotaxically implant a guide cannula into the target brain region (e.g., nucleus accumbens or striatum) of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals before, during, and after the administration of SP(1-7) into the perfusion fluid.

  • Neurotransmitter Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the dopamine levels as a percentage of the baseline pre-treatment levels.

Diagram: In Vivo Microdialysis Experimental Setup

Microdialysis_Setup cluster_animal Freely Moving Animal Brain Target Brain Region (e.g., Nucleus Accumbens) Probe Microdialysis Probe Collector Fraction Collector Probe->Collector Outflow (Dialysate) Pump Syringe Pump (aCSF +/- SP(1-7)) Pump->Probe Inflow HPLC HPLC-ED Analysis Collector->HPLC

Caption: Schematic of an in vivo microdialysis experiment to measure dopamine release.

Conclusion and Future Directions

Substance P(1-7) TFA is a bioactive peptide with a complex and distinct mechanism of action in the CNS. Its ability to modulate dopaminergic and glutamatergic neurotransmission through specific non-NK-1 receptors highlights its potential for therapeutic development. Future research should focus on the definitive identification and cloning of the specific SP(1-7) receptor(s), a more detailed characterization of its interaction with Mrgprs, and a thorough elucidation of the downstream signaling cascades. A deeper understanding of these aspects will be crucial for the rational design of novel drugs targeting this system for the treatment of various CNS disorders.

References

The Endogenous Modulator: A Technical Guide to Substance P(1-7) and its Interplay with Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[2] Emerging evidence has highlighted the crucial role of SP's metabolites in regulating its own activity. This technical guide provides an in-depth exploration of the N-terminal fragment, Substance P(1-7) (SP(1-7)), as a key endogenous modulator of Substance P. We will delve into its formation, its distinct and often opposing biological activities, its interaction with receptor systems, and the experimental methodologies used to elucidate its function. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the SP-SP(1-7) axis.

Introduction: The Substance P System

Substance P is widely distributed throughout the central and peripheral nervous systems.[3] Upon release, often triggered by noxious stimuli, SP binds to and activates the NK1R.[3] This receptor is coupled to Gq/11 and Gs proteins, initiating downstream signaling cascades that lead to neuronal excitation, vasodilation, plasma extravasation, and immune cell activation.[4][5] These effects collectively contribute to the phenomena of pain and neurogenic inflammation.[1]

The biological activity of SP is tightly controlled, not only by its release but also by its rapid enzymatic degradation. This degradation gives rise to several peptide fragments, with SP(1-7) being a major metabolite in the central nervous system.[4][6] Initially thought to be an inactive degradation product, SP(1-7) has been shown to possess its own distinct biological activities, often acting to counteract the effects of its parent peptide, Substance P.[6][7] This positions SP(1-7) as a critical endogenous modulator, fine-tuning the intensity and duration of SP signaling.

Substance P(1-7): An Endogenous Modulator

Substance P(1-7) is generated from the enzymatic cleavage of the Phe-Phe bond in the full-length Substance P molecule. This heptapeptide (B1575542) has been demonstrated to act as a potent modulator of SP's actions in various biological systems.[6] In contrast to the pro-nociceptive and pro-inflammatory effects of SP, SP(1-7) often exhibits anti-nociceptive and anti-inflammatory properties.[8]

A key aspect of SP(1-7)'s modulatory role lies in its interaction with receptor systems. While it does not appear to bind with high affinity to the NK1R, it has been shown to down-regulate NK1R binding, suggesting an indirect mechanism of modulation.[5] Furthermore, studies have identified specific, high-affinity binding sites for SP(1-7) that are distinct from the NK1R, indicating that it may act through its own receptor to exert its biological effects.[9]

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data for Substance P and Substance P(1-7) from various in vitro and in vivo studies. These values provide a comparative basis for understanding their interaction with target receptors and their functional efficacy.

Table 1: Receptor Binding Affinities

LigandReceptor/Binding SitePreparationRadioligandKd (nM)Bmax (fmol/mg protein)Ki (nM)Reference
Substance PNK1RCortical glial cells (mouse)125I-BH-SP0.3314.4 (per dish)-[10]
Substance PNK1RRat brain synaptosomes125I-BH-SP--0.38[10]
Substance P(1-7)SP(1-7) binding siteBrain (mouse)3H-SP(1-7)2.529.2-[9]
Substance P(1-7)SP(1-7) binding siteSpinal cord (mouse) - High affinity3H-SP(1-7)0.030.87-[9]
Substance P(1-7)SP(1-7) binding siteSpinal cord (mouse) - Low affinity3H-SP(1-7)5.419.6-[9]

Table 2: Functional Potencies

LigandAssayCell Line/TissueParameter MeasuredEC50 (nM)IC50 (µM)Reference
Substance PPhosphatidylinositol turnoverCortical glial cells (mouse)IP accumulation0.36-[10]
Substance PcAMP accumulationHEK293 cells expressing NK1RcAMP levels2.2-[11]
Substance PIntracellular Calcium MobilizationHEK293 cells expressing NK1R[Ca2+]i11.8-[3][12]
Substance PIntracellular Calcium MobilizationHEK293T cells expressing hNK1R[Ca2+]i~3.16-[13]
Substance PcAMP accumulationHEK293T cells expressing hNK1RcAMP levels~158-[13]
Substance P(1-7)[125I]α-bungarotoxin bindingBC3H-1 cell membranesToxin binding-108[14]
Substance P(1-7)MRGPRX2 ActivationHEK293 cells expressing MRGPRX2Ca2+ mobilizationNo significant activation-[15]
Substance P(1-7)Mast Cell DegranulationLAD2 human mast cellsβ-hexosaminidase releaseNo significant activation-[15]

Signaling Pathways

Substance P - NK1R Signaling

Activation of the NK1R by Substance P initiates multiple intracellular signaling cascades. The canonical pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] This pathway is crucial for the excitatory effects of SP. Additionally, the NK1R can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][5]

SP_NK1R_Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq11 Gαq/11 NK1R->Gq11 Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Generates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Neuronal Excitation, Inflammation, Pain Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: Substance P signaling through the NK1 receptor.
Substance P(1-7) Modulatory Pathway

The precise signaling mechanism for Substance P(1-7) is still under investigation due to the yet-unidentified nature of its specific receptor. However, its functional antagonism of Substance P's effects is well-documented. SP(1-7) is known to down-regulate NK1R binding, which could occur through various indirect mechanisms, potentially involving its own receptor. The activation of this putative SP(1-7) receptor is hypothesized to initiate a signaling cascade that ultimately leads to the observed anti-nociceptive and anti-inflammatory outcomes.

SP1_7_Modulation cluster_SP Substance P Pathway cluster_SP1_7 Substance P(1-7) Pathway SP Substance P NK1R NK1 Receptor SP->NK1R SP_Effects Pro-nociceptive & Pro-inflammatory Effects NK1R->SP_Effects SP1_7 Substance P(1-7) SP1_7->NK1R Down-regulates binding SP1_7_Receptor Putative SP(1-7) Receptor SP1_7->SP1_7_Receptor SP1_7_Effects Anti-nociceptive & Anti-inflammatory Effects SP1_7_Receptor->SP1_7_Effects SP1_7_Effects->SP_Effects Antagonizes

Caption: Modulatory role of Substance P(1-7) on Substance P signaling.

Experimental Protocols

Radioligand Binding Assay for NK1R

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.[16][17]

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing NK1R) incubate 2. Incubation - Membranes - Radioligand (e.g., [³H]SP) - Unlabeled Competitor (e.g., SP(1-7)) prep->incubate separate 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubate->separate count 4. Quantification (Scintillation counting of bound radioactivity) separate->count analyze 5. Data Analysis (Determine IC₅₀ and Ki values) count->analyze

Caption: Workflow for a radioligand competition binding assay.

Materials:

  • Membrane preparation from cells or tissues expressing NK1R.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[16]

  • Radiolabeled Substance P (e.g., [³H]SP or ¹²⁵I-Bolton-Hunter SP).

  • Unlabeled competitor compounds (Substance P, Substance P(1-7), etc.).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Vacuum filtration manifold.

  • Scintillation counter and vials.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration.[16]

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A range of concentrations of the unlabeled competitor compound.

    • A fixed concentration of the radiolabeled ligand (typically at or near its Kd).

    • Membrane preparation to initiate the binding reaction.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled SP).

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.[18]

Intracellular Calcium Mobilization Assay

This protocol measures the ability of SP and its analogues to induce intracellular calcium release in cells expressing the NK1R.[19][20]

Materials:

  • Cells expressing NK1R (e.g., HEK293-NK1R).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[20][21]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds (Substance P, Substance P(1-7)).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.[13]

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.[22]

  • Baseline Measurement: Wash the cells to remove excess dye. Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.[19]

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: For each concentration, calculate the peak fluorescence response or the area under the curve. Plot the response against the log concentration of the agonist to determine the EC₅₀ value.

cAMP Accumulation Assay

This protocol determines the effect of SP and its analogues on intracellular cAMP levels, indicative of Gαs coupling of the NK1R.[13][23]

Materials:

  • Cells expressing NK1R (e.g., CHO-K1 or HEK293).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[23]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).

  • Test compounds (Substance P, Substance P(1-7)).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired concentration.[24]

  • Assay Setup: In a 384-well plate, add the cells and the test compounds at various concentrations.[23]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.[23]

  • Detection: Add the detection reagents from the cAMP kit according to the manufacturer's instructions. This typically involves cell lysis and the addition of reagents that will generate a signal inversely or directly proportional to the amount of cAMP produced.

  • Signal Reading: After a final incubation period, read the plate on a compatible plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the sample readings to cAMP concentrations. Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ value.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation to assess the anti-inflammatory effects of test compounds.[7][8][25]

Materials:

  • Rodents (rats or mice).

  • Carrageenan solution (e.g., 1% in sterile saline).[25]

  • Test compounds (Substance P, Substance P(1-7)) dissolved in a suitable vehicle.

  • Parenteral administration equipment (syringes, needles).

  • Plethysmometer or calipers to measure paw volume/thickness.

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions.

  • Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a specified time before the carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar surface of the right hind paw.[26]

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Compare the paw edema in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition of edema.

Conclusion

Substance P(1-7) is an important endogenous modulator of Substance P, playing a crucial role in attenuating its pro-nociceptive and pro-inflammatory effects. Its distinct pharmacological profile, including its interaction with a putative specific receptor, presents a novel avenue for therapeutic intervention. By targeting the SP(1-7) system, it may be possible to develop new classes of analgesics and anti-inflammatory drugs that leverage the body's own regulatory mechanisms. The experimental protocols detailed in this guide provide a framework for the continued investigation of the Substance P-Substance P(1-7) axis and the development of such innovative therapies.

References

An In-Depth Technical Guide to the Receptor Binding Profile and Affinity of Substance P(1-7) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of Substance P(1-7) trifluoroacetate (B77799) salt (TFA). Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), an endogenous metabolite that modulates the actions of its parent peptide.[1][2] This document summarizes the binding affinities of Substance P(1-7) at various receptors, details the experimental protocols for these binding assays, and illustrates key pathways and workflows using diagrams.

Receptor Binding Profile and Affinity of Substance P(1-7)

Substance P(1-7) exhibits a distinct receptor binding profile, characterized by high affinity for a specific binding site, often referred to as the SP(1-7) or SP N-terminal receptor, which is separate from the classical neurokinin (NK) receptors where Substance P acts as a high-affinity agonist.[1][3]

Quantitative Binding Data

The binding affinity of Substance P(1-7) has been determined in various tissues, primarily through radioligand binding assays using tritiated Substance P(1-7) ([³H]SP(1-7)). The dissociation constant (Kd), a measure of binding affinity, is summarized in the table below. A lower Kd value indicates a higher binding affinity.

TissueSpeciesReceptor/Binding SiteRadioligandAffinity (Kd)Bmax (fmol/mg protein)Reference
BrainMouseSP(1-7) Binding Site[³H]SP(1-7)2.5 nM29.2[1]
Spinal CordMouseSP(1-7) Binding Site (High Affinity)[³H]SP(1-7)0.03 nM0.87[1]
SP(1-7) Binding Site (Low Affinity)[³H]SP(1-7)5.4 nM19.6[1]
BrainRatSP(1-7) Binding Site[³H]SP(1-7)4.4 nM200[3]
Spinal CordRatSP(1-7) Binding Site (High Affinity)[³H]SP(1-7)0.5 nM-[3]
SP(1-7) Binding Site (Low Affinity)[³H]SP(1-7)>12 nM-[3]

Bmax represents the maximum density of binding sites.

Selectivity Profile

Substance P(1-7) demonstrates high selectivity for its specific binding site with negligible affinity for the neurokinin receptors (NK1, NK2, and NK3).[1][3] Competition binding studies have shown that specific agonists for NK1, NK2, and NK3 receptors do not effectively displace [³H]SP(1-7) from its binding site.[1] Furthermore, Substance P(1-7) does not exhibit agonist activity at the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Experimental Protocols

The following sections detail the methodologies employed in the characterization of the Substance P(1-7) binding site.

Radioligand Binding Assay for Substance P(1-7)

This protocol is a composite based on published studies characterizing the [³H]SP(1-7) binding site.[1][3]

Objective: To determine the binding affinity (Kd) and density (Bmax) of the Substance P(1-7) binding site in a given tissue preparation.

Materials:

  • Tissue of interest (e.g., brain, spinal cord)

  • [³H]Substance P(1-7) (radioligand)

  • Unlabeled Substance P(1-7) TFA

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Peptidase Inhibitors Cocktail (e.g., chymostatin, leupeptin, phosphoramidon)

  • Bovine Serum Albumin (BSA)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using the Lowry method).

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein.

    • For saturation binding experiments, add increasing concentrations of [³H]SP(1-7).

    • For competition binding experiments, add a fixed concentration of [³H]SP(1-7) and increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, add a high concentration of unlabeled Substance P(1-7) to a parallel set of tubes.

    • Add the peptidase inhibitors and BSA to the binding buffer to prevent ligand degradation and reduce non-specific binding.

    • Incubate the tubes at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation experiments, plot specific binding against the concentration of [³H]SP(1-7) and analyze using Scatchard analysis or non-linear regression to determine Kd and Bmax.

    • For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and analyze to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), which can be converted to a Ki (inhibition constant).

Visualizations

The following diagrams illustrate key pathways and workflows related to Substance P(1-7) research.

Substance_P_Metabolism Preprotachykinin_A Preprotachykinin A (PPT-A) Gene Substance_P_precursor Substance P Precursor Protein Preprotachykinin_A->Substance_P_precursor Transcription & Translation Substance_P Substance P (1-11) Substance_P_precursor->Substance_P Post-translational Processing Substance_P_1_7 Substance P(1-7) Substance_P->Substance_P_1_7 Enzymatic Cleavage (e.g., by endopeptidases) C_terminal_fragments C-terminal Fragments (e.g., SP(8-11)) Substance_P->C_terminal_fragments Enzymatic Cleavage Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Homogenization 1. Tissue Homogenization Membrane_Isolation 2. Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Protein_Quantification 3. Protein Quantification Membrane_Isolation->Protein_Quantification Incubation 4. Incubation with [³H]SP(1-7) & Competitors Protein_Quantification->Incubation Filtration 5. Separation of Bound/ Free Ligand (Filtration) Incubation->Filtration Scintillation_Counting 6. Quantification of Radioactivity Filtration->Scintillation_Counting Data_Analysis 7. Data Analysis (Kd, Bmax, Ki) Scintillation_Counting->Data_Analysis SP_and_SP17_Receptor_Interaction Substance_P Substance P (1-11) NK1R NK1 Receptor Substance_P->NK1R High Affinity (Agonist) SP17R SP(1-7) Binding Site Substance_P->SP17R Low Affinity Substance_P_1_7 Substance P(1-7) Substance_P_1_7->NK1R Negligible Affinity Substance_P_1_7->SP17R High Affinity (Modulator)

References

Substance P(1-7) TFA: A Modulator of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), an undecapeptide of the tachykinin family. While Substance P is a well-characterized neurotransmitter and neuromodulator involved in pain, inflammation, and various physiological processes primarily through the neurokinin-1 receptor (NK1R), its metabolite, Substance P(1-7), exhibits distinct biological activities. Often acting as a modulator or antagonist of SP's effects, Substance P(1-7) has garnered interest for its potential therapeutic applications, particularly in analgesia and the modulation of opioid dependence.[1][2][3] This technical guide provides a comprehensive overview of the signaling pathways modulated by Substance P(1-7), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Signaling Pathways Modulated by Substance P(1-7)

Substance P(1-7) exerts its effects by selectively modulating specific intracellular signaling cascades. Notably, its actions diverge significantly from those of its parent peptide, Substance P. The primary pathways influenced by Substance P(1-7) are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, while it has been shown to be inactive on the cyclic Adenosine Monophosphate (cAMP) and intracellular calcium mobilization pathways under specific contexts.

Inhibition of the MAPK/ERK Signaling Pathway

A key mechanism of action for Substance P(1-7) is its ability to inhibit the activation of the ERK pathway, particularly in the context of nociceptive signaling.[4] Studies have demonstrated that intrathecal administration of Substance P(1-7) dose-dependently attenuates capsaicin-induced phosphorylation of ERK in the spinal cord of mice.[4] This inhibitory effect on a critical pain signaling pathway underscores the anti-nociceptive potential of this peptide fragment. The effect is specific, as it is reversed by a Substance P(1-7) antagonist, [D-Pro(2), D-Phe(7)]substance P(1-7).[4]

ERK_Inhibition_Pathway Capsaicin (B1668287) Capsaicin TRPV1 Receptor TRPV1 Receptor Capsaicin->TRPV1 Receptor Activates Upstream Kinases (e.g., MEK) Upstream Kinases (e.g., MEK) TRPV1 Receptor->Upstream Kinases (e.g., MEK) Activates ERK Phosphorylation ERK Phosphorylation Upstream Kinases (e.g., MEK)->ERK Phosphorylation Phosphorylates Nociceptive Signaling Nociceptive Signaling ERK Phosphorylation->Nociceptive Signaling Leads to Substance P(1-7) TFA This compound Putative SP(1-7) Receptor Putative SP(1-7) Receptor This compound->Putative SP(1-7) Receptor Binds to Putative SP(1-7) Receptor->Upstream Kinases (e.g., MEK) Inhibits

Lack of Modulation of the cAMP Signaling Pathway

In contrast to Substance P, which can stimulate cAMP production through Gs-protein coupled NK1 receptors, Substance P(1-7) has been found to be inactive in this signaling pathway.[5][6][7] Studies utilizing NK1R-expressing human embryonic kidney (HEK293T) and Chinese hamster ovary (CHO) cells have shown that Substance P(1-7) does not induce an increase in intracellular cAMP levels, even at high concentrations.[6][7] This indicates that Substance P(1-7) does not engage the Gs-protein signaling cascade downstream of the NK1 receptor.

cAMP_Pathway Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Activates This compound This compound This compound->NK1 Receptor Gs Protein Gs Protein NK1 Receptor->Gs Protein Activates No Activation No Activation NK1 Receptor->No Activation Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production Catalyzes Downstream Signaling Downstream Signaling cAMP Production->Downstream Signaling

No Effect on Intracellular Calcium Mobilization via MRGPRX2

Substance P is known to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, leading to intracellular calcium mobilization and degranulation.[8][9] However, its N-terminal fragment, Substance P(1-7), does not share this activity.[8][9] In studies using HEK293 cells expressing MRGPRX2 and LAD2 human mast cells, Substance P(1-7) failed to induce any significant increase in intracellular calcium levels.[8][9] This further highlights the distinct pharmacological profile of Substance P(1-7) compared to its parent peptide.

Calcium_Pathway Substance P Substance P MRGPRX2 MRGPRX2 Substance P->MRGPRX2 Activates This compound This compound This compound->MRGPRX2 Gq/11 Protein Gq/11 Protein MRGPRX2->Gq/11 Protein Activates No Activation No Activation MRGPRX2->No Activation Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C Activates IP3 IP3 Phospholipase C->IP3 Generates Ca2+ Release from ER Ca2+ Release from ER IP3->Ca2+ Release from ER Induces Downstream Effects Downstream Effects Ca2+ Release from ER->Downstream Effects

The Putative Substance P(1-7) Receptor

The distinct pharmacological profile of Substance P(1-7) and the reversal of its effects by a specific antagonist suggest that it acts through a unique receptor, which is yet to be cloned and fully characterized.[1][4][10] Binding studies have identified high-affinity binding sites for radiolabeled Substance P(1-7) in mouse and rat brain and spinal cord membranes.[1][10] These binding sites are distinct from the classical neurokinin receptors (NK1, NK2, and NK3) and opioid receptors.[1] The existence of this putative receptor provides a molecular basis for the specific signaling events modulated by Substance P(1-7).

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the effects of Substance P(1-7) on the described signaling pathways.

Table 1: Modulation of ERK Phosphorylation by Substance P(1-7)

ParameterValue/ObservationCell/Tissue TypeExperimental ContextReference
Effect on ERK Phosphorylation Dose-dependent inhibitionMouse Dorsal Spinal CordIn vivo, following capsaicin-induced nociception[4]
Effective Doses 20-80 nmol (intrathecal)MouseIn vivo[4]
Antagonist [D-Pro(2), D-Phe(7)]substance P(1-7)Mouse Dorsal Spinal CordReverses the inhibitory effect of SP(1-7)[4]

Table 2: Effect of Substance P(1-7) on cAMP Production

ParameterValue/ObservationCell TypeExperimental ContextReference
cAMP Production InactiveNK1R-expressing HEK293T and CHO cellsIn vitro cAMP accumulation assay[6][7]
Concentration Tested Up to high concentrationsNK1R-expressing HEK293T and CHO cellsIn vitro[6][7]
Comparison Substance P and its C-terminal fragments actively increase cAMPNK1R-expressing HEK293T and CHO cellsIn vitro[6][7]

Table 3: Effect of Substance P(1-7) on Intracellular Calcium Mobilization

ParameterValue/ObservationCell TypeExperimental ContextReference
Intracellular Ca2+ Mobilization No significant activationMRGPRX2-expressing HEK293 cells and LAD2 human mast cellsIn vitro calcium imaging with Fura-2[8][9]
EC50 Not determinable (inactive)MRGPRX2-expressing HEK293 cells and LAD2 human mast cellsIn vitro[8][9]
Comparison Substance P potently induces Ca2+ mobilization (EC50 ≈ 1.8 µM in LAD2 cells)LAD2 human mast cellsIn vitro[9]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Western Blotting for ERK Phosphorylation

WB_Workflow cluster_0 Animal Treatment & Tissue Collection cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunoblotting & Detection Intraplantar Capsaicin Intraplantar Capsaicin Intrathecal SP(1-7) Intrathecal SP(1-7) Intraplantar Capsaicin->Intrathecal SP(1-7) Spinal Cord Dissection Spinal Cord Dissection Intrathecal SP(1-7)->Spinal Cord Dissection Homogenization Homogenization Spinal Cord Dissection->Homogenization Lysis Buffer Lysis Buffer Homogenization->Lysis Buffer Centrifugation Centrifugation Lysis Buffer->Centrifugation BCA Assay BCA Assay Centrifugation->BCA Assay SDS-PAGE SDS-PAGE BCA Assay->SDS-PAGE PVDF Membrane Transfer PVDF Membrane Transfer SDS-PAGE->PVDF Membrane Transfer Blocking Blocking PVDF Membrane Transfer->Blocking Primary Antibody (p-ERK) Primary Antibody (p-ERK) Blocking->Primary Antibody (p-ERK) Secondary Antibody (HRP) Secondary Antibody (HRP) Primary Antibody (p-ERK)->Secondary Antibody (HRP) Chemiluminescence Chemiluminescence Secondary Antibody (HRP)->Chemiluminescence Imaging Imaging Chemiluminescence->Imaging

Objective: To determine the effect of Substance P(1-7) on capsaicin-induced ERK phosphorylation in the spinal cord.

Methodology:

  • Animal Model: Male ddY mice are used.

  • Treatment:

    • Nociception is induced by intraplantar injection of capsaicin (e.g., 400 and 1600 ng/paw) into the hind paw.

    • Substance P(1-7) (20-80 nmol) is administered via intrathecal injection.

    • In antagonist studies, [D-Pro(2), D-Phe(7)]substance P(1-7) is co-injected with Substance P(1-7).

  • Tissue Collection: At a specified time point after treatment, mice are euthanized, and the lumbar spinal cord is dissected.

  • Protein Extraction:

    • The dorsal half of the spinal cord is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

    • The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.

    • Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK or a loading control (e.g., β-actin).[4]

cAMP Accumulation Assay

Objective: To measure the effect of Substance P(1-7) on intracellular cAMP levels in NK1R-expressing cells.

Methodology:

  • Cell Culture: HEK293T or CHO cells stably expressing the human NK1 receptor are cultured in appropriate media.

  • Assay Preparation:

    • Cells are seeded into 96-well plates.

    • On the day of the assay, the culture medium is replaced with an assay buffer (e.g., Hanks' balanced salt solution with 20 mM HEPES).

  • cAMP Detection:

    • A luminescent cAMP detection kit (e.g., GloSensor™ cAMP Assay) is used. The reagent, containing a genetically engineered luciferase, is added to the cells and incubated to allow it to enter the cells.

  • Compound Treatment:

    • A baseline luminescence reading is taken.

    • Cells are treated with various concentrations of Substance P(1-7), Substance P (as a positive control), or vehicle.

  • Signal Measurement: Luminescence is measured at specified time points after compound addition using a plate reader. An increase in cAMP leads to a conformational change in the luciferase, resulting in an increase in light output.

  • Data Analysis: The change in luminescence is calculated relative to the baseline and normalized to the response induced by a known adenylyl cyclase activator like forskolin. Dose-response curves are generated to determine EC50 values.[6][7]

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of Substance P(1-7) to induce intracellular calcium release in MRGPRX2-expressing cells.

Methodology:

  • Cell Culture: HEK293 cells stably expressing MRGPRX2 or LAD2 mast cells are used.

  • Calcium Indicator Loading:

    • Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, in a suitable buffer.

    • The cells are incubated to allow for de-esterification of the dye.

  • Cell Stimulation:

    • The loaded cells are placed in a fluorometer or a fluorescence plate reader.

    • A baseline fluorescence reading is established.

    • Cells are stimulated with various concentrations of Substance P(1-7), with Substance P serving as a positive control.

  • Fluorescence Measurement: The fluorescence intensity is measured at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Data Analysis: The change in the fluorescence ratio upon stimulation is calculated to determine the extent of calcium mobilization. Dose-response curves are plotted to calculate EC50 values.[8][9]

Conclusion

This compound demonstrates a nuanced and highly specific modulation of cellular signaling pathways, distinct from its parent peptide, Substance P. Its primary characterized action is the inhibition of the MAPK/ERK pathway, providing a molecular basis for its anti-nociceptive effects. Conversely, its inactivity in stimulating cAMP production via the NK1 receptor and its inability to induce calcium mobilization through the MRGPRX2 receptor clearly differentiate its signaling profile. The evidence points towards the existence of a novel, specific receptor for Substance P(1-7) that mediates its unique biological activities. Further research into the identity and signaling of this putative receptor will be crucial for fully elucidating the therapeutic potential of Substance P(1-7) and for the development of novel drugs targeting this system. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the intricate signaling landscape of this intriguing neuropeptide fragment.

References

The Contrasting Roles of Substance P's N-Terminal Fragment, SP(1-7), in Neurogenic Inflammation and Pain Perception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a well-established neuropeptide, is a key mediator of nociception and neurogenic inflammation. However, its N-terminal metabolite, Substance P(1-7) (SP(1-7)), has emerged as a molecule with a distinct and often opposing biological profile. This technical guide provides an in-depth analysis of the role of SP(1-7) in neurogenic inflammation and pain perception, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. Evidence from preclinical studies demonstrates that while the full-length SP peptide is pro-inflammatory and pro-nociceptive, SP(1-7) exhibits significant anti-nociceptive properties, including anti-allodynic and anti-hyperalgesic effects in various animal models of pain. In the context of neurogenic inflammation, SP(1-7) shows a markedly reduced capacity to induce mast cell degranulation and subsequent release of inflammatory mediators compared to its parent peptide. This guide consolidates the current understanding of SP(1-7), presenting its potential as a therapeutic target for the development of novel analgesics and anti-inflammatory agents.

Introduction

Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides from activated sensory nerve endings. Substance P (SP), an undecapeptide of the tachykinin family, is a primary mediator of this process, contributing to vasodilation, plasma extravasation, and the recruitment of immune cells.[1][2][3] Concurrently, SP plays a crucial role in the transmission of pain signals within the central and peripheral nervous systems.[3][4]

The biological activity of SP is not solely dictated by the full-length peptide. Enzymatic cleavage of SP in vivo generates smaller fragments, with the N-terminal heptapeptide, SP(1-7), being a major metabolite.[5] Accumulating evidence suggests that SP(1-7) is not an inactive byproduct but possesses its own distinct biological functions, which are often antagonistic to those of the parent SP molecule. This guide will explore the differential roles of SP(1-7) in neurogenic inflammation and pain perception, providing a comprehensive resource for researchers and drug development professionals.

Role of Substance P(1-7) in Pain Perception: Anti-Nociceptive Effects

Contrary to the pro-nociceptive actions of Substance P, SP(1-7) has been consistently shown to produce anti-nociceptive effects in various preclinical models of pain. These effects are particularly evident in models of neuropathic and inflammatory pain, where SP(1-7) has been demonstrated to alleviate both mechanical allodynia and thermal hyperalgesia.[5][6]

Quantitative Data: Anti-Allodynic and Anti-Hyperalgesic Effects

The anti-nociceptive efficacy of SP(1-7) has been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its effects in different pain models.

Pain Model Animal Species Administration Route Dose of SP(1-7) Effect on Mechanical Allodynia (Paw Withdrawal Threshold) Reference
Chronic Constriction Injury (CCI)MouseIntraperitoneal (i.p.)0.185 - 1.85 µmol/kgDose-dependent increase in paw withdrawal threshold, indicating an anti-allodynic effect.[7][7]
Spinal Cord Injury (SCI)RatIntraperitoneal (i.p.)1.85, 18.5, 185 nmol/kgCumulative doses significantly alleviated mechanical allodynia.[6][6]
Acid-Induced Muscle PainMouseIntramuscular (i.m.) co-injection with acid4 - 40 µMDose-dependently prevented the development of chronic mechanical hyperalgesia.[8][8]
Pain Model Animal Species Administration Route Dose of SP(1-7) Effect on Thermal Hyperalgesia (Paw Withdrawal Latency) Reference
Diabetic Neuropathy (Streptozotocin-induced)MouseIntrathecal (i.t.)1.0 - 4.0 pmolDose-dependent prolongation of tail-flick latency, indicating an anti-hyperalgesic effect.[9][9]
Diabetic Neuropathy (Streptozotocin-induced)MouseIntrathecal (i.t.)Not specifiedSP(1-7) amide, a more stable analog, produced a more pronounced prolongation of tail-flick latency compared to non-diabetic mice.[10][10]

Role of Substance P(1-7) in Neurogenic Inflammation

The classical hallmarks of neurogenic inflammation, such as plasma extravasation and mast cell degranulation, are primarily driven by the action of full-length Substance P on the Neurokinin-1 receptor (NK1R).[2][5] In stark contrast, SP(1-7) exhibits a significantly diminished capacity to activate these pro-inflammatory pathways.

Mast Cell Degranulation

Mast cells, key players in neurogenic inflammation, degranulate upon activation by SP, releasing histamine (B1213489) and other inflammatory mediators. Recent studies have identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells as a target for SP. However, the N-terminal fragment SP(1-7) shows little to no activity at this receptor.

Quantitative Data: Mast Cell Activation and Cytokine Release

The differential effects of SP and its fragments on mast cell activation have been quantified by measuring the release of β-hexosaminidase (a marker of degranulation) and the pro-inflammatory chemokine CCL2.

Peptide Cell Line Assay EC50 Value (µM) Maximum Response (% of Total Release) Reference
Substance PLAD2 Human Mast Cellsβ-Hexosaminidase Release5.9~30%[11]
SP(1-9)-COOHLAD2 Human Mast Cellsβ-Hexosaminidase Release>10~20%[11]
SP(1-7)-COOH LAD2 Human Mast Cells β-Hexosaminidase Release No significant activity ~5% (baseline) [11]
Peptide Cell Line Assay EC50 Value (µM) Maximum CCL2 Release (pg/mL) Reference
Substance PLAD2 Human Mast CellsCCL2 Release1.8~1200[11]
SP(1-9)-COOHLAD2 Human Mast CellsCCL2 Release12~800[11]
SP(1-7)-COOH LAD2 Human Mast Cells CCL2 Release No significant activity ~100 (baseline) [11]
Plasma Extravasation

Plasma extravasation, the leakage of plasma proteins from blood vessels into the surrounding tissue, is a key feature of neurogenic inflammation induced by SP. While SP is a potent inducer of this phenomenon, direct quantitative evidence for the effect of SP(1-7) on plasma extravasation is limited. However, given its inability to effectively activate mast cells, it is inferred that SP(1-7) does not significantly contribute to plasma extravasation.

Signaling Pathways

The distinct biological activities of Substance P and SP(1-7) can be attributed to their differential engagement with cell surface receptors and downstream signaling cascades.

Substance P Signaling in Inflammation and Pain

Substance P exerts its pro-inflammatory and pro-nociceptive effects primarily through the activation of the Neurokinin-1 receptor (NK1R) , a G-protein coupled receptor (GPCR). In the context of neurogenic inflammation, SP also activates the MRGPRX2 receptor on mast cells.

SP_Signaling cluster_Neuron Sensory Neuron Terminal cluster_Vessel Blood Vessel cluster_MastCell Mast Cell cluster_DorsalHorn Spinal Cord Dorsal Horn SP_Release Substance P Release Endothelial_Cell Endothelial Cell SP_Release->Endothelial_Cell Binds to NK1R Mast_Cell Mast Cell SP_Release->Mast_Cell Binds to MRGPRX2/NK1R Postsynaptic_Neuron Postsynaptic Neuron SP_Release->Postsynaptic_Neuron Binds to NK1R Plasma_Extravasation Plasma Extravasation Endothelial_Cell->Plasma_Extravasation Increases Permeability Degranulation Degranulation (Histamine, Cytokines) Mast_Cell->Degranulation Pain_Signal Pain Signal Transmission Postsynaptic_Neuron->Pain_Signal Enhances Nociceptive Signals

Caption: Substance P Signaling in Pain and Inflammation.
Substance P(1-7) Signaling in Pain Modulation

The precise receptor and signaling pathway for the anti-nociceptive effects of SP(1-7) are still under investigation. It is clear that SP(1-7) does not effectively bind to NK1R or MRGPRX2. Some studies suggest the involvement of a distinct, yet unidentified, binding site or a modulatory role on other receptor systems, potentially including opioid or sigma receptors.[6]

SP1_7_Signaling cluster_Neuron Sensory Neuron Terminal cluster_DorsalHorn Spinal Cord Dorsal Horn SP_Metabolism Substance P -> SP(1-7) SP1_7_Receptor Putative SP(1-7) Receptor SP_Metabolism->SP1_7_Receptor Binds Pain_Modulation Inhibition of Pain Signals SP1_7_Receptor->Pain_Modulation Initiates Anti-nociceptive Cascade

Caption: Putative Signaling of Substance P(1-7) in Pain Modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Assessment of Mechanical Allodynia: Von Frey Test

Objective: To measure the mechanical withdrawal threshold in rodents as an indicator of mechanical allodynia.

Materials:

  • Von Frey filaments of varying calibrated bending forces.

  • Elevated wire mesh platform.

  • Plexiglas enclosures for individual animals.

Procedure:

  • Acclimatization: Place the animal in the Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 30-60 minutes before testing.[12]

  • Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.[13]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Start with a filament in the middle of the force range.

    • If there is a positive response, the next filament tested is of lower force.

    • If there is no response, the next filament tested is of higher force.

    • The 50% paw withdrawal threshold is calculated using the formula described by Dixon.

  • Data Analysis: The 50% paw withdrawal threshold in grams is reported as the mean ± SEM.

Assessment of Thermal Hyperalgesia: Hargreaves Test

Objective: To measure the latency of paw withdrawal from a radiant heat source as an indicator of thermal hyperalgesia.

Materials:

  • Hargreaves apparatus (radiant heat source).

  • Glass platform.

  • Plexiglas enclosures.

Procedure:

  • Acclimatization: Place the animal in the Plexiglas enclosure on the glass platform and allow it to acclimate for at least 30 minutes.[14]

  • Stimulation: Position the radiant heat source under the glass platform, directly beneath the plantar surface of the hind paw.[14]

  • Measurement: Activate the heat source. A timer automatically starts and stops when the animal withdraws its paw. The time is recorded as the paw withdrawal latency.[14]

  • Cut-off Time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.

  • Data Analysis: The paw withdrawal latency in seconds is reported as the mean ± SEM.

Mast Cell Degranulation: β-Hexosaminidase Release Assay

Objective: To quantify mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.

Materials:

  • LAD2 human mast cell line or primary mast cells.

  • Tyrode's buffer.

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.

  • 96-well plates.

  • Spectrophotometer.

Procedure:

  • Cell Stimulation:

    • Wash mast cells and resuspend in Tyrode's buffer.

    • Plate the cells in a 96-well plate.

    • Add varying concentrations of the test substance (e.g., SP, SP(1-7)) and incubate at 37°C for 30 minutes.[15][16]

  • Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant.

  • Cell Lysis: Lyse the remaining cell pellet with Triton X-100 to determine the total β-hexosaminidase content.

  • Enzymatic Reaction:

    • Add the supernatant and cell lysate to separate wells of a new plate.

    • Add the pNAG substrate solution and incubate at 37°C.[16]

  • Measurement: Stop the reaction with a stop solution (e.g., glycine (B1666218) buffer) and measure the absorbance at 405 nm.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.

Measurement of Plasma Extravasation: Evans Blue Assay

Objective: To quantify plasma protein extravasation in tissues.

Materials:

Procedure:

  • Dye Injection: Anesthetize the animal and inject Evans Blue dye intravenously (e.g., via the tail vein). Evans Blue binds to serum albumin.[6]

  • Stimulation: Administer the inflammatory stimulus (e.g., intradermal injection of Substance P).

  • Perfusion: After a set time, perfuse the animal with saline to remove intravascular Evans Blue.

  • Tissue Collection and Extraction:

    • Dissect the tissue of interest.

    • Weigh the tissue and incubate it in formamide at 60°C to extract the extravasated Evans Blue.[15]

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.[6]

  • Data Analysis: The amount of Evans Blue is quantified using a standard curve and expressed as µg of dye per mg of tissue.

Conclusion and Future Directions

The N-terminal fragment of Substance P, SP(1-7), demonstrates a pharmacological profile that is distinctly different from its parent peptide. Its potent anti-nociceptive effects, coupled with a lack of pro-inflammatory activity on mast cells, position SP(1-7) and its mimetics as promising candidates for the development of novel therapeutics for chronic pain and inflammatory conditions.

Future research should focus on several key areas:

  • Receptor Identification: The definitive identification and characterization of the receptor(s) mediating the anti-nociceptive effects of SP(1-7) is a critical next step.

  • In Vivo Efficacy in Diverse Models: Further studies are needed to evaluate the efficacy of SP(1-7) in a broader range of preclinical models of pain and inflammation, including models that more closely mimic human disease.

  • Pharmacokinetics and Drug Delivery: The development of stable, orally bioavailable analogs of SP(1-7) is essential for its translation into a clinically viable therapeutic.

  • Mechanism of Action: A deeper understanding of the intracellular signaling pathways activated by SP(1-7) will provide valuable insights into its unique biological functions.

By continuing to unravel the complex biology of Substance P and its metabolites, the scientific community can pave the way for the development of more effective and safer treatments for debilitating pain and inflammatory disorders.

References

Endogenous Metabolism of Substance P to Substance P(1-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a key neuromodulator implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and neurogenic responses. The biological activity of SP is tightly regulated by its enzymatic degradation into smaller peptide fragments. Among these, the N-terminal heptapeptide, Substance P(1-7) [SP(1-7)], has emerged as a significant bioactive metabolite, often exhibiting physiological effects that are distinct from, and sometimes antagonistic to, the parent peptide. This technical guide provides a comprehensive overview of the endogenous metabolic conversion of SP to SP(1-7), focusing on the enzymatic pathways, quantitative analysis, and the functional implications of this biotransformation. Detailed experimental protocols and visual representations of the core processes are provided to support researchers in this field.

Introduction

Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, exerts its primary effects through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[1] Upon binding, SP triggers a cascade of intracellular signaling events, leading to its diverse physiological actions. However, the in vivo half-life of SP is short due to rapid enzymatic cleavage. This metabolic process is not merely a mechanism of inactivation but also a source of new bioactive molecules. The formation of SP(1-7) is a prime example of this, representing a major metabolic route for SP in the central nervous system.[2] Understanding the enzymes responsible for this conversion and the biological sequelae of SP(1-7) production is crucial for the development of novel therapeutics targeting the substance P system.

Enzymatic Conversion of Substance P to Substance P(1-7)

The cleavage of the Phe⁷-Phe⁸ bond of Substance P is the critical step in the formation of SP(1-7). Several peptidases have been identified as capable of catalyzing this reaction, with Neprilysin (NEP) and Endothelin-Converting Enzyme-1 (ECE-1) being the most prominent.

Neprilysin (NEP)

Neprilysin (EC 3.4.24.11), also known as neutral endopeptidase or enkephalinase, is a zinc-dependent metalloprotease widely distributed in the central nervous system and peripheral tissues.[3][4] NEP is a key enzyme in the degradation of a variety of signaling peptides.[5] It cleaves Substance P at multiple sites, with the Gln⁶-Phe⁷ and Phe⁷-Phe⁸ bonds being primary targets, leading to the formation of SP(1-7).[3]

Endothelin-Converting Enzyme-1 (ECE-1)

Endothelin-Converting Enzyme-1 (EC 3.4.24.71) is another zinc metalloprotease known for its role in the biosynthesis of endothelins. ECE-1 also displays broader substrate specificity and is involved in the metabolism of other peptides, including Substance P.[5] ECE-1 can degrade SP within endosomes following receptor-mediated endocytosis, contributing to the termination of SP signaling.[6]

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymatic degradation of Substance P and the tissue concentrations of SP and SP(1-7).

Table 1: Kinetic Parameters for Substance P Degradation

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Cleavage Site(s)Reference
MMP-8Substance P78 ± 146.87 ± 1.128.8 x 10⁴Gln⁶-Phe⁷, Gly⁹-Leu¹⁰[7]
MMP-9Substance P91 ± 150.42 ± 0.074.6 x 10³Gln⁶-Phe⁷, Gly⁹-Leu¹⁰[7]
Cathepsin GSubstance P1.136.355.6 x 10³Phe⁷-Phe⁸[8]

Table 2: Tissue Concentrations of Substance P and SP(1-7)

TissueSpeciesSubstance P Concentration (pmol/g)SP(1-7) Concentration (pmol/g)Reference
Spinal CordMouse105.9 ± 8.51.6 ± 0.5[9]
HypothalamusRat98 ± 12 (basal release)Not reported[10]

Signaling Pathways

Substance P Signaling

Substance P binding to the NK1 receptor initiates a signaling cascade primarily through Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11] This pathway ultimately leads to various cellular responses, including neuronal excitation and inflammation.[12] Additionally, SP/NK1R signaling can activate the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2.[13]

Substance_P_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R G_protein Gαq/11 NK1R->G_protein activates PLC Phospholipase C G_protein->PLC activates MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response MAPK_pathway->Cellular_Response

Figure 1. Substance P Signaling Pathway.

Substance P(1-7) Signaling

The precise signaling mechanism of SP(1-7) is less well-defined. It is known to exert biological effects that are often contrary to those of SP, such as antinociception.[2] These effects are mediated through binding sites distinct from the NK1 receptor.[2] The current understanding suggests that SP(1-7) may interact with its own specific, yet to be fully characterized, receptor, leading to downstream effects that counteract SP's actions.

SP1_7_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP1_7 Substance P(1-7) SP1_7_Receptor SP(1-7) Receptor (Distinct from NK1R) SP1_7->SP1_7_Receptor Downstream_Effectors Downstream Effectors (largely unknown) SP1_7_Receptor->Downstream_Effectors activates Biological_Effects Biological Effects (e.g., Antinociception) Downstream_Effectors->Biological_Effects

Figure 2. Putative Substance P(1-7) Signaling Pathway.

Experimental Protocols

Quantification of Substance P and SP(1-7) by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of SP and SP(1-7) in biological matrices.

5.1.1. Sample Preparation (Tissue)

  • Excise tissue of interest and immediately freeze in liquid nitrogen.

  • Homogenize the frozen tissue in an appropriate volume of extraction buffer (e.g., 0.5 M acetic acid) to inactivate endogenous peptidases.

  • Boil the homogenate for 10 minutes to further denature enzymes.

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.

  • Collect the supernatant containing the peptides.

  • Perform solid-phase extraction (SPE) to clean up and concentrate the peptides. A C18 cartridge is commonly used for this purpose.

  • Elute the peptides from the SPE cartridge and dry the eluate under vacuum.

  • Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

5.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column suitable for peptide separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a suitable time to achieve separation of SP and SP(1-7).

    • Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for analytical columns).

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Substance P: Select appropriate precursor and product ions (e.g., based on the charge state and fragmentation pattern).

      • Substance P(1-7): Select appropriate precursor and product ions.

    • Internal Standard: A stable isotope-labeled version of SP or a related peptide should be used for accurate quantification.

  • Quantification:

    • Generate a standard curve using known concentrations of synthetic SP and SP(1-7).

    • Calculate the concentration of the endogenous peptides in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

LC_MS_MS_Workflow Start Tissue Sample Homogenization Homogenization (in Acid) Start->Homogenization Boiling Boiling Homogenization->Boiling Centrifugation Centrifugation Boiling->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution & Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Figure 3. LC-MS/MS Workflow for SP and SP(1-7) Quantification.

Enzyme Activity Assay for Neprilysin (NEP)

This protocol is based on the use of a fluorogenic substrate to measure NEP activity.

5.2.1. Materials

  • NEP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Recombinant human Neprilysin (positive control).

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

  • NEP inhibitor (e.g., Thiorphan) for specificity control.

  • Tissue homogenate or cell lysate containing NEP.

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate).

5.2.2. Procedure

  • Prepare tissue homogenate or cell lysate in ice-cold NEP Assay Buffer.

  • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add the sample (e.g., 10-50 µg of protein) to each well.

  • For a negative control, add a known NEP inhibitor to some of the sample wells.

  • Add the positive control (recombinant NEP) to separate wells.

  • Prepare a substrate solution by diluting the fluorogenic substrate in the NEP Assay Buffer to the desired final concentration.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes).

  • The rate of increase in fluorescence is proportional to the NEP activity in the sample.

  • Calculate the specific activity of NEP (e.g., in pmol/min/mg protein) by using a standard curve of the free fluorophore.

Conclusion

The endogenous metabolism of Substance P to SP(1-7) is a critical regulatory mechanism that modulates the overall biological impact of the substance P system. The generation of this bioactive fragment by enzymes such as Neprilysin and ECE-1 adds a layer of complexity to the neurochemical signaling landscape. Further research into the specific kinetics of these enzymatic conversions and the detailed signaling pathways of SP(1-7) will be instrumental in developing more targeted and effective therapeutic strategies for a range of disorders, from chronic pain to inflammatory diseases. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers dedicated to unraveling the intricacies of Substance P metabolism and function.

References

Methodological & Application

Protocol for in vitro application of Substance P(1-7) TFA in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP). It is an endogenous metabolite of SP, generated through enzymatic cleavage. Unlike its parent peptide, Substance P(1-7) does not exhibit significant agonist activity at the canonical Substance P receptor, the neurokinin-1 receptor (NK1R)[1]. This distinction in receptor activation profile suggests that Substance P(1-7) may have unique biological functions, separate from those of Substance P.

These application notes provide a comprehensive protocol for the in vitro use of Substance P(1-7) trifluoroacetate (B77799) salt (TFA) in cell culture experiments. The information is intended to guide researchers in the effective application of this peptide and to facilitate the design of robust and reproducible experiments.

Mechanism of Action

The precise mechanism of action for Substance P(1-7) is still under investigation. While it is established that it does not significantly activate NK1R, its interactions with other receptors are a subject of ongoing research[1]. Some studies have explored its potential to activate Mas-related G protein-coupled receptors (Mrgprs), which are also targeted by the full-length Substance P. However, research has shown that Substance P(1-7) does not produce significant activation of MRGPRX2, a key receptor for SP-mediated mast cell degranulation[1].

There is evidence to suggest that Substance P(1-7) may act as a modulator of Substance P's effects or possess its own distinct, as-yet-unidentified binding sites[2][3]. For instance, it has been shown to antagonize SP-induced behaviors in vivo[2]. Therefore, when designing experiments, it is crucial to consider that the effects of Substance P(1-7) may be context-dependent and may not follow the canonical signaling pathways of Substance P.

Data Presentation

Solubility and Stock Solution Preparation

Proper dissolution and storage of Substance P(1-7) TFA are critical for maintaining its biological activity.

Parameter Recommendation Reference
Solvent Water[2]
Stock Concentration ≥ 50 mg/mL (49.31 mM)[2]
Storage of Powder -20°C for up to 1 year, or -80°C for up to 2 years. Keep desiccated.[2]
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month, or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2]

Note: For cell culture applications, it is recommended to prepare fresh dilutions of the stock solution in sterile, serum-free medium or an appropriate buffer immediately before use. The TFA salt form is typically soluble in water.

Working Concentrations in Cell Culture

The optimal concentration of Substance P(1-7) will vary depending on the cell type and the specific biological question being investigated. The following table summarizes concentrations used in published studies.

Cell Type Concentration Range Assay Observed Effect Reference
HEK293 cells expressing NK1RHigh concentrationsCalcium mobilizationNo significant activation[1]
LAD2 human mast cellsNot specifiedCalcium mobilization, degranulation, cytokine releaseNo significant activation[1]
4T1 mouse breast cancer cells0.001 - 100 nMWST-1 proliferation assayDid not inhibit proliferation[4]
Rat striatal slices10 nMNK1 receptor internalizationInduced internalization[5]

It is strongly recommended to perform a dose-response curve to determine the optimal working concentration for your specific experimental system.

Experimental Protocols

General Protocol for In Vitro Application of this compound

This protocol provides a general workflow for treating cultured cells with this compound.

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water or appropriate solvent

  • Complete cell culture medium appropriate for the cell line

  • Serum-free cell culture medium

  • Cultured cells in multi-well plates, flasks, or dishes

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Stock Solution Preparation:

    • Aseptically prepare a high-concentration stock solution of this compound by dissolving it in sterile water. For example, to prepare a 10 mM stock solution, dissolve 10.14 mg of this compound (MW: 1014.06 g/mol ) in 1 mL of sterile water.

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Cell Seeding:

    • Seed cells in the desired culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Cell Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions by diluting the stock solution in serum-free medium to the desired final concentrations. It is advisable to perform serial dilutions.

    • If the cells have been cultured in serum-containing medium, it is recommended to replace it with serum-free medium for a few hours before adding the peptide to avoid potential interactions with serum components.

    • Carefully remove the medium from the cells and replace it with the medium containing the desired concentration of this compound. Include appropriate controls (e.g., vehicle control, positive control if available).

    • The incubation time will be experiment-dependent. For short-term signaling studies, incubation times can range from minutes to a few hours. For longer-term assays such as proliferation or viability, incubation can last for 24 to 72 hours.

  • Downstream Analysis:

    • Following the incubation period, proceed with the desired downstream analysis. This may include:

      • Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or crystal violet staining).

      • Signaling Pathway Analysis: (e.g., Western blotting for phosphorylated proteins, ELISA for second messengers like cAMP).

      • Calcium Imaging: To measure intracellular calcium mobilization.

      • Gene Expression Analysis: (e.g., qRT-PCR).

      • Cytokine/Chemokine Release Assays: (e.g., ELISA).

Mandatory Visualizations

Signaling Pathway Diagram

cluster_SP Substance P (SP) cluster_SP17 Substance P(1-7) SP Substance P NK1R NK1 Receptor SP->NK1R High Affinity MRGPRX2 MRGPRX2 SP->MRGPRX2 Low Affinity PLC PLC Activation NK1R->PLC cAMP_inc ↑ cAMP NK1R->cAMP_inc Degran Mast Cell Degranulation MRGPRX2->Degran Ca_inc ↑ [Ca²⁺]i PLC->Ca_inc SP17 Substance P(1-7) NK1R_neg NK1 Receptor SP17->NK1R_neg No Significant Activation MRGPRX2_neg MRGPRX2 SP17->MRGPRX2_neg No Significant Activation Unknown_R Putative Receptor(s) (Undetermined) SP17->Unknown_R Modulation Modulation of SP Effects SP17->Modulation cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Prepare Stock Solution of this compound C Prepare Working Dilutions in Serum-Free Medium A->C B Seed Cells in Culture Plates D Treat Cells with Substance P(1-7) B->D C->D E Incubate for Defined Period D->E F Perform Downstream Assay (e.g., Viability, Signaling) E->F G Data Acquisition and Analysis F->G cluster_setup Experimental Setup cluster_execution Execution cluster_outcome Outcome & Interpretation Hypothesis Hypothesis: Substance P(1-7) affects cell viability Cell_Line Select appropriate cell line Hypothesis->Cell_Line Dose_Range Determine concentration range (e.g., 10⁻¹² to 10⁻⁶ M) Hypothesis->Dose_Range Treatment_Groups Set up treatment groups: - Vehicle Control - Substance P(1-7) dilutions Cell_Line->Treatment_Groups Dose_Range->Treatment_Groups Incubation Incubate for 24-72 hours Treatment_Groups->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, WST-1) Incubation->Viability_Assay Data_Analysis Analyze data and plot dose-response curve Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for In Vivo Administration of Substance P(1-7) TFA in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines and detailed protocols for the in vivo administration of Substance P(1-7) trifluoroacetate (B77799) (TFA) in various animal models. Substance P(1-7) is a biologically active fragment of the neuropeptide Substance P (SP) and is known to be an endogenous modulator of SP's actions.[1][2][3][4] It has been observed to produce depressor and bradycardic effects and to modulate pain perception and behavior.[1][3]

Substance P(1-7) TFA: Overview and Properties

PropertyValueReference
Full Name Substance P Fragment 1-7 Trifluoroacetate SaltMedChemExpress
Amino Acid Sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe[3]
Molecular Formula C₄₃H₆₆F₃N₁₃O₁₂[3]
Molecular Weight 1014.06 g/mol [3]
Appearance White to off-white solid[3]
Solubility Soluble in water (≥ 50 mg/mL) and PBS.[1][3] Ultrasonic treatment may be required to aid dissolution.[1]MedChemExpress, Herrera-Marschitz M, et al. (1990)
Storage Store powder at -20°C for up to 1 year or -80°C for up to 2 years.[3] Once dissolved, store aliquots at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3]MedChemExpress

In Vivo Administration Data

The following tables summarize quantitative data for the in vivo administration of this compound in various animal models. It is crucial to note that optimal dosage and administration route are application-dependent and may require optimization.

Table 2.1: Intranigral Administration in Rats
Animal ModelDosage RangeVehicleVolumeObserved EffectsReference
Male Sprague-Dawley Rats (250-300g)0.01 - 1 nmolSaline0.2 µLAntagonizes SP-induced contralateral rotation; stimulates motor behavior (rearing, sniffing, locomotor activity) and increases nigral dopamine (B1211576) release.[2][5]Herrera-Marschitz M, et al. (1990), Hall ME & Stewart JM (1992)
Table 2.2: Intrathecal Administration in Mice
Animal ModelDosage RangeCo-administered withVehicleObserved EffectsReference
Male STD Strain Mice (23-28g)1, 2, 4 pmolSubstance P or SP(5-11) (0.1 nM/mouse)Not specifiedAntagonizes aversive behaviors (scratching, biting, licking) induced by Substance P or its C-terminal fragment.[1]Sakurada T, et al. (1988)
Diabetic MiceNot specifiedNot applicableNot specifiedPossesses strong anti-hyperalgesic effects.[6]Skogh A, et al. (2017)
Table 2.3: Intraperitoneal Administration in Mice
Animal ModelDosageVehicleObserved EffectsReference
Spared Nerve Injury (SNI) MiceLow dose (not specified)Not specifiedPotent anti-allodynic effect, though with a short duration.[6]Skogh A, et al. (2017)

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline or Phosphate Buffered Saline (PBS))

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of this compound powder needed.

  • Weigh the powder: Accurately weigh the calculated amount of powder in a sterile microcentrifuge tube.

  • Reconstitution: Add the appropriate volume of sterile vehicle to the tube.

  • Dissolution: Vortex the solution thoroughly. If the powder does not dissolve completely, use an ultrasonic bath for short intervals until a clear solution is obtained.[1]

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.[3]

Intranigral Injection Protocol in Rats (Stereotaxic Surgery)

Materials:

  • Anesthetized rat in a stereotaxic frame

  • Injection cannula (e.g., 0.15 mm tip diameter)

  • Hamilton syringe

  • Prepared sterile solution of this compound

Protocol:

  • Anesthesia and Stereotaxic Placement: Anesthetize the rat (e.g., with halothane) and place it securely in a stereotaxic frame.[3]

  • Surgical Preparation: Prepare the surgical site according to standard aseptic procedures.

  • Cannula Implantation: Lower the injection cannula to the target coordinates for the substantia nigra pars reticulata (SNR).

  • Injection: Inject the desired volume (e.g., 0.2 µL) of the this compound solution over a period of 1 minute.[3]

  • Post-injection: Slowly retract the cannula and suture the incision. Monitor the animal during recovery.

Intrathecal Injection Protocol in Mice

Materials:

  • Conscious or lightly anesthetized mouse

  • Hamilton syringe with a fine-gauge needle

  • Prepared sterile solution of this compound

Protocol:

  • Animal Restraint: Properly restrain the mouse to expose the lumbar region of the spine.

  • Injection Site Identification: Identify the intervertebral space between L5 and L6.

  • Injection: Carefully insert the needle into the intrathecal space and inject the desired volume of the this compound solution. A flick of the tail is often an indicator of a successful injection.

  • Post-injection: Return the mouse to its cage and monitor for any adverse effects.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of Substance P(1-7)

Substance P(1-7) is known to modulate the actions of Substance P. While its direct receptor is not fully elucidated, it is proposed to act as an antagonist to Substance P-induced responses.[2][3] Substance P primarily signals through the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[7][8] Activation of NK1R leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] This, in turn, mobilizes intracellular calcium and activates Protein Kinase C (PKC), leading to various downstream cellular effects.[9][10]

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates SP17 Substance P(1-7) SP17->NK1R Antagonizes Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Cellular_Effects Downstream Cellular Effects PKC->Cellular_Effects Phosphorylates Targets

Caption: Proposed signaling pathway of Substance P and its modulation by Substance P(1-7).

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo experiments with this compound.

Experimental_Workflow Start Start Hypothesis Formulate Hypothesis (e.g., SP(1-7) TFA's effect on neuropathic pain) Start->Hypothesis Animal_Model Select Animal Model (e.g., SNI mice, diabetic rats) Hypothesis->Animal_Model Protocol_Dev Develop Protocol (Dosage, Route, Vehicle) Animal_Model->Protocol_Dev Reagent_Prep Prepare this compound Solution Protocol_Dev->Reagent_Prep Administration In Vivo Administration (e.g., i.p., i.t., i.n.) Reagent_Prep->Administration Behavioral_Tests Behavioral/Physiological Assessment (e.g., von Frey, hot plate, blood pressure) Administration->Behavioral_Tests Data_Collection Data Collection & Recording Behavioral_Tests->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion End End Conclusion->End

Caption: General experimental workflow for in vivo studies with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the procurement and use of research-grade Substance P(1-7) TFA. This document includes a list of recommended suppliers, detailed experimental protocols, and an overview of the known signaling pathways.

Recommended Suppliers for Research-Grade this compound

When purchasing this compound for research purposes, it is crucial to source high-purity material to ensure reliable and reproducible experimental outcomes. The following table summarizes key information for several recommended suppliers. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).

SupplierCatalog Number (Example)PurityAvailable QuantitiesPrice (USD, Example)Additional Information
MedChemExpress HY-P1485A>99%[1]5 mg, 10 mg, 25 mg, 50 mg, 100 mg$141 for 5 mgCertificate of Analysis (CoA) and HPLC/MS data available.[1]
Cayman Chemical 24035≥98%1 mg, 5 mgContact for pricingDetailed product information and stability data available.
Amsbio AMS.T75963Not specified1 mg, 5 mg, 200 mgContact for pricingStates the product has anti-nociceptive activity.[2]
AbMole BioScience M54277>98.5%Inquire for detailsInquire for pricingCoA and MSDS available.
TargetMol T7675Not specified1 mg, 2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg$48 for 1 mg, $98 for 5 mgOffers various salt forms.[3]
LKT Labs S8007≥95%1 mg, 2 mg, 5 mg$81.70 for 1 mg, $245.30 for 5 mgProvides a list of publications citing their product.[4]

Experimental Protocols

In Vivo Administration for Neurological Studies

This protocol is adapted from methodologies described for studying the effects of Substance P(1-7) in the central nervous system.[5]

Objective: To assess the in vivo effects of this compound on neuronal activity and behavior in a rodent model.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Animal model (e.g., Sprague-Dawley rats)

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, dissolve this compound in sterile saline to the desired concentration (e.g., 1 µg/µL).

    • Vortex briefly to ensure complete dissolution. Keep the solution on ice.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic and mount it in a stereotaxic apparatus.

    • Perform a craniotomy to expose the brain region of interest (e.g., the substantia nigra).

  • Intracranial Injection:

    • Lower a Hamilton syringe filled with the this compound solution to the target coordinates.

    • Infuse the solution at a slow, controlled rate (e.g., 0.2 µL/min) to a total volume of 1 µL.

    • Leave the syringe in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Behavioral Observation and Tissue Collection:

    • Following the injection, monitor the animal for any behavioral changes according to the experimental design.

    • At the designated time point, euthanize the animal and collect brain tissue for further analysis (e.g., HPLC, immunohistochemistry).

Experimental Workflow for In Vivo Administration

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_solution Prepare this compound Solution prep_animal Anesthetize and Mount Animal prep_solution->prep_animal injection Intracranial Injection prep_animal->injection observation Behavioral Observation injection->observation euthanasia Euthanasia and Tissue Collection observation->euthanasia analysis Biochemical/Histological Analysis euthanasia->analysis

In Vivo Experimental Workflow
In Vitro Cell-Based Assay: Neuronal Cell Culture

This protocol outlines a general procedure for treating cultured neuronal cells with this compound to assess its effects on cell signaling.

Objective: To investigate the in vitro effects of this compound on a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., lysis buffer for western blotting, RNA extraction kit for RT-qPCR)

Procedure:

  • Cell Culture:

    • Culture neuronal cells in a suitable medium and maintain them in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Dilute the stock solution to the desired final concentrations in a complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Downstream Analysis:

    • After incubation, wash the cells with PBS.

    • Proceed with the desired downstream analysis. For example:

      • Western Blotting: Lyse the cells, quantify protein concentration, and perform western blotting to analyze the expression of target proteins.

      • RT-qPCR: Extract total RNA, synthesize cDNA, and perform real-time quantitative PCR to analyze gene expression levels.

      • Cell Viability Assay: Use a commercially available kit (e.g., MTT or WST-1) to assess cell viability.

Signaling Pathways

Unlike its parent peptide, Substance P, which primarily acts through the neurokinin-1 (NK-1) receptor, Substance P(1-7) does not appear to bind to this receptor.[6] Research suggests that Substance P(1-7) exerts its effects through a distinct, yet to be fully characterized, signaling pathway. Evidence points towards a modulatory role on dopaminergic and glutamatergic systems.[7]

Modulation of Dopamine (B1211576) Signaling:

Substance P(1-7) has been shown to influence dopamine release and receptor density in the brain.[1][8] This suggests an interaction with the dopamine signaling cascade, which could be relevant for its observed effects on motor behavior and in models of opioid withdrawal.

Interaction with NMDA Receptor Signaling:

Studies have indicated that Substance P(1-7) can prevent morphine-evoked pain behavior through the spinal NMDA-NO cascade.[9] This implies an interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and pain transmission.

Proposed Signaling Pathway of this compound

G cluster_dopamine Dopaminergic System cluster_glutamate Glutamatergic System cluster_cellular_effects Cellular Effects SP17 This compound Dopamine_Receptor Dopamine Receptor SP17->Dopamine_Receptor modulates Dopamine_Release Dopamine Release SP17->Dopamine_Release influences NMDA_Receptor NMDA Receptor SP17->NMDA_Receptor interacts with Motor_Behavior Modulation of Motor Behavior Dopamine_Receptor->Motor_Behavior Dopamine_Release->Motor_Behavior NO_Cascade Nitric Oxide Cascade NMDA_Receptor->NO_Cascade Pain_Modulation Modulation of Pain Perception NO_Cascade->Pain_Modulation

This compound Signaling

Disclaimer: The information provided in these application notes is intended for research purposes only and should not be used for diagnostic or therapeutic applications. Researchers should always consult the relevant scientific literature and supplier documentation for the most up-to-date information and protocols.

References

How to prepare stock solutions of Substance P(1-7) TFA for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation of stock solutions of Substance P(1-7) Trifluoroacetate (B77799) (TFA) for various experimental applications. This guide is intended for researchers, scientists, and drug development professionals.

Product Information

Substance P(1-7) is a biologically active N-terminal fragment of the neuropeptide Substance P. It is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Properties of Substance P(1-7) TFA

PropertyValue
Sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe (RPKPQQF)
Molecular Weight 1014.06 g/mol (as TFA salt)
Appearance White to off-white lyophilized powder
Solubility Soluble in water (≥ 50 mg/mL) and DMSO.[1]

Handling and Storage of Lyophilized Powder

Proper handling and storage of the lyophilized this compound powder are crucial to maintain its stability and integrity.

  • Storage Conditions : Store the lyophilized powder in a sealed container, protected from moisture. For long-term storage, -80°C is recommended (stable for up to 2 years). For shorter periods, -20°C is suitable (stable for up to 1 year).[1]

  • Handling : Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.

Preparation of Stock Solutions

The choice of solvent and the preparation method are critical for obtaining a stable and accurate stock solution.

General Considerations
  • TFA Counterions : Residual TFA from the purification process can be toxic to cells in culture and may interfere with biological assays by altering the peptide's secondary structure or activity.[2] For sensitive applications, removal of TFA may be necessary (see Section 4).

  • Solvent Selection : The primary recommended solvent for this compound is sterile, high-purity water.[1] Dimethyl sulfoxide (B87167) (DMSO) can also be used, particularly for higher concentrations or if solubility in aqueous solutions is an issue.

  • Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before storage.

Protocol for Preparing an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in water.

Materials:

  • This compound lyophilized powder

  • Sterile, nuclease-free water

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibrate : Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Weighing (Optional but Recommended) : For precise concentration, accurately weigh the peptide powder. However, it is common to use the mass provided by the manufacturer.

  • Calculation : Calculate the volume of solvent required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 1014.06 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 1014.06 g/mol )) * 1,000,000 µL/L ≈ 98.6 µL

  • Reconstitution : Add the calculated volume of sterile water to the vial.

  • Dissolution : Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting : Dispense the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for your experiments.

  • Storage : Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Table 2: Example Volumes for Preparing Stock Solutions from 1 mg of this compound

Desired ConcentrationVolume of Water to Add
1 mM986.1 µL
5 mM197.2 µL
10 mM98.6 µL
Protocol for Preparing a DMSO Stock Solution

For applications requiring an organic solvent, DMSO can be used.

Procedure:

Follow the same procedure as for the aqueous stock solution, substituting high-purity DMSO for water. Note that DMSO can be toxic to cells at higher concentrations, so the final concentration in your experimental setup should be kept low (typically <0.5%).

Optional Protocol: Removal of TFA Counterions

For cell-based assays or in vivo studies where TFA may be problematic, its removal is recommended. The most common method is lyophilization with hydrochloric acid (HCl) to exchange the TFA counterions for chloride ions.

Materials:

  • This compound

  • Distilled water

  • 100 mM HCl solution

  • Lyophilizer

Procedure:

  • Dissolution : Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification : Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.

  • Incubation : Let the solution stand at room temperature for at least 1 minute.

  • Freezing : Rapidly freeze the solution, preferably in liquid nitrogen.

  • Lyophilization : Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat : Repeat the dissolution, acidification, freezing, and lyophilization steps at least two more times to ensure complete TFA removal.

  • Final Reconstitution : After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired sterile buffer for your experiment as described in Section 3.

Experimental Protocols and Recommended Concentrations

Substance P(1-7) has been used in a variety of in vitro and in vivo experimental models. The working concentrations can vary significantly depending on the specific application.

Table 3: Recommended Working Concentrations for Substance P(1-7)

Experiment TypeCell/Tissue TypeWorking Concentration/DoseReference
In Vitro MDA-MB-231 human breast cancer cells1 ng/mL to 10 µg/mL[3]
Human mast cells (LAD2)EC50 for CCL2 release: ~12 µM (for SP(1-9))[4]
In vitro SP metabolism studies1.5 µM[2]
In Vivo Rats (intranigral injection)0.01 - 1 nmol[1]
Mice (intrathecal injection)1 - 4 pmol[1]
Rats (intrathecal pretreatment)100 - 400 pmol[5]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_tfa Optional: TFA Removal cluster_use Experimental Use A 1. Equilibrate Lyophilized This compound to Room Temperature B 2. Calculate Required Volume of Solvent A->B C 3. Add Sterile Water or DMSO to Vial B->C D 4. Dissolve Peptide (Vortex/Sonicate) C->D E 5. Aliquot into Single-Use Tubes D->E F 6. Store at -20°C or -80°C E->F M Prepare Working Dilutions in Assay Buffer F->M G a. Dissolve in Water H b. Add HCl (2-10 mM final) G->H I c. Freeze (Liquid N2) H->I J d. Lyophilize I->J K e. Repeat Steps a-d (2x) J->K L f. Reconstitute in Experimental Buffer K->L L->M N Perform Experiment M->N

Caption: Workflow for preparing this compound stock solutions.

Substance P Signaling Pathway

Substance P primarily exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR). Substance P(1-7) is known to modulate the actions of Substance P. The following diagram illustrates the canonical signaling pathway of Substance P.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds to Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (Inflammation, Proliferation, Pain Transmission) Ca2->CellularResponse PKC->CellularResponse PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CellularResponse SP1_7 Substance P(1-7) SP1_7->NK1R Modulates

Caption: Substance P signaling via the NK1 receptor.

References

Application Notes and Protocols for Substance P(1-7) TFA in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P(1-7) TFA is the trifluoroacetate (B77799) salt of Substance P(1-7), a major bioactive N-terminal fragment of the neuropeptide Substance P (SP). Unlike its parent peptide, which is known for its pro-inflammatory and nociceptive effects mediated primarily through the neurokinin-1 (NK-1) receptor, Substance P(1-7) often exhibits distinct and sometimes opposing biological activities.[1][2] It is recognized for its potential antinociceptive, anti-inflammatory, and neuroprotective properties.[2] This document provides detailed application notes and protocols for the appropriate use and dosage calculation of this compound in rodent studies, aimed at facilitating reproducible and effective preclinical research.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₄₃H₆₆F₃N₁₃O₁₂
Molecular Weight 1014.06 g/mol
Appearance White to off-white solid
Solubility Soluble in water (≥ 50 mg/mL)
Storage Store lyophilized powder at -20°C to -80°C. Reconstituted solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months at -80°C.[3]

Mechanism of Action

Substance P(1-7) does not exert its effects through the NK-1 receptor, the primary target of full-length Substance P.[4] Instead, it binds to its own specific, yet to be fully characterized, binding sites in the central nervous system.[5] It has been suggested that these sites may be G-protein coupled receptors and that the effects of Substance P(1-7) might involve the sigma receptor system.[6] In contrast to Substance P, which typically activates phospholipase C and adenylyl cyclase, leading to increased intracellular calcium and cAMP, Substance P(1-7) has been shown to not increase intracellular calcium or cAMP levels.[5][7] This distinction in the signaling pathway is crucial for understanding its unique pharmacological profile.

Recommended Dosage for Rodent Studies

The appropriate dosage of this compound is highly dependent on the route of administration, the specific rodent model, and the intended biological effect. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Intrathecal (i.t.) Administration

Intrathecal administration is commonly used for studying the effects of Substance P(1-7) on nociception and pain modulation at the spinal level.

Rodent ModelDosage RangeObserved EffectReference
Mouse (Pain Model)1.0 - 4.0 pmol/mouseAntinociceptive effect in the tail-flick test.[4][4]
Mouse (Aversive Behavior)1.0 - 4.0 pmol/mouseAntagonized SP-induced aversive behaviors.[3][8][3][8]
Mouse (Diabetic Neuropathy)0.1 - 0.2 nmol/kgAnti-hyperalgesic effects.[6][6]
Intracerebroventricular (i.c.v.) and Intranigral Administration

Direct administration into the brain ventricles or specific brain regions is used to investigate the central effects of Substance P(1-7).

Rodent ModelAdministration SiteDosage RangeObserved EffectReference
RatSubstantia Nigra0.01 - 1 nmol in 0.2 µLAntagonized SP-induced rotational behavior.[3][9][3][9]
RatBrainNot specifiedUpregulation of NMDA receptor subunit mRNA.[10]
Systemic Administration (Intraperitoneal - i.p. and Intravenous - i.v.)

Data on the systemic administration of this compound is less abundant. The following dosages for the parent compound, Substance P, may serve as a starting point for dose-range finding studies for this compound, keeping in mind the potential for different potency and pharmacokinetic profiles.

CompoundRodent ModelRouteDosageObserved EffectReference
Substance PRat (Ischemic Stroke)i.v.10 nmol/kgNeuroprotection and reduced infarct size.[11][11]
Substance PRat (Alzheimer's Model)i.p.50 µg/kgNeuroprotective activity.
Substance P(1-7) amideRat (Spinal Cord Injury)i.p.Not specifiedAnti-allodynic activity.[6][6]

Note: When adapting dosages from Substance P to Substance P(1-7), it is crucial to consider the differences in molecular weight and receptor affinity. A thorough dose-response study is essential.

Experimental Protocols

Preparation of this compound Solution
  • Reconstitution: Allow the lyophilized this compound powder to reach room temperature before opening the vial. Reconstitute the peptide in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for central administration. Gently vortex to ensure complete dissolution.[3]

  • Concentration: Prepare a stock solution of a known concentration (e.g., 1 mM). For example, to prepare a 1 mM solution from 1 mg of this compound (MW: 1014.06), dissolve it in 986.1 µL of solvent.[3]

  • Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration using the same sterile vehicle.

  • Storage: Store the stock solution in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[3]

Intrathecal (i.t.) Injection in Mice (Lumbar Puncture)

This protocol is adapted from standard procedures for intrathecal injections in awake mice.

Materials:

  • This compound solution

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Mouse restrainer

Procedure:

  • Gently restrain the mouse, allowing the back to be slightly curved.

  • Identify the injection site by palpating the spinal processes of the lumbar vertebrae. The injection is typically made between the L5 and L6 vertebrae.

  • Carefully insert the 30-gauge needle into the intervertebral space. A slight tail-flick is often indicative of a successful dural puncture.

  • Slowly inject the desired volume (typically 5-10 µL) of the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any signs of distress or motor impairment.

Intracerebroventricular (i.c.v.) Injection in Rats (Stereotaxic Surgery)

This protocol requires stereotaxic surgery for the implantation of a guide cannula.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Surgical drill and bits

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection cannula connected to a microinfusion pump

  • This compound solution

Procedure:

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Shave the scalp and sterilize the surgical area.

  • Make a midline incision to expose the skull.

  • Identify bregma and lambda.

  • Using stereotaxic coordinates for the lateral ventricle (e.g., for rat: AP -0.8 mm, ML ±1.5 mm from bregma), drill a small hole in the skull.

  • Implant the guide cannula to the desired depth (e.g., DV -3.5 mm from the skull surface) and secure it with dental cement and anchor screws. Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover from surgery for at least one week.

  • On the day of the experiment, gently restrain the conscious rat, remove the dummy cannula, and insert the injection cannula connected to the microinfusion pump.

  • Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) for the desired volume (typically 1-2 µL).

  • Leave the injection cannula in place for a minute post-infusion to prevent backflow, then replace the dummy cannula.

Visualizations

Signaling Pathway Diagram

Substance_P_Signaling cluster_SP Substance P Pathway cluster_SP17 Substance P(1-7) Pathway SP Substance P NK1R NK-1 Receptor SP->NK1R Gq Gq Protein NK1R->Gq Gs Gs Protein NK1R->Gs PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_inc ↑ Intracellular Ca²⁺ IP3->Ca_inc PKC Protein Kinase C DAG->PKC ProInflammatory Pro-inflammatory & Nociceptive Effects Ca_inc->ProInflammatory PKC->ProInflammatory AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->ProInflammatory SP17 Substance P(1-7) SP17R Specific SP(1-7) Receptor (GPCR?) SP17->SP17R SigmaR Sigma Receptor? SP17R->SigmaR Downstream Unknown Downstream Effectors SP17R->Downstream NoCa No ↑ Intracellular Ca²⁺ Downstream->NoCa No_cAMP No ↑ cAMP Downstream->No_cAMP AntiNociceptive Antinociceptive & Neuroprotective Effects Downstream->AntiNociceptive

Caption: Contrasting signaling pathways of Substance P and Substance P(1-7).

Experimental Workflow for a Rodent Pain Model

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline Baseline Behavioral Testing (e.g., Tail-flick, Von Frey) Animal_Acclimation->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Drug_Prep Prepare this compound and Vehicle Solutions Injection Administer this compound or Vehicle (e.g., i.t.) Drug_Prep->Injection Grouping->Injection Pain_Induction Induce Nociceptive Response (if applicable) Injection->Pain_Induction Post_Treatment_Testing Post-treatment Behavioral Testing at Various Time Points Pain_Induction->Post_Treatment_Testing Data_Collection Collect and Record Data (e.g., Latency, Threshold) Post_Treatment_Testing->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Results Interpret Results and Draw Conclusions Stats->Results

Caption: General workflow for a rodent nociception study.

References

Standard operating procedure for Substance P(1-7) TFA in neuroscience research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide renowned for its role as a primary neurotransmitter in pain signaling and neurogenic inflammation, primarily through activation of the neurokinin-1 receptor (NK1R).[1][2][3] However, the biological landscape of Substance P is more complex, involving various metabolic fragments with distinct activities. Among these, the N-terminal fragment Substance P(1-7) (H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH), often available as a trifluoroacetate (B77799) (TFA) salt, has emerged as a significant modulator of neuronal activity, often exhibiting effects that are distinct from or even antagonistic to the parent peptide.[4][5]

This document provides a comprehensive guide to the use of Substance P(1-7) TFA in neuroscience research. It details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro and in vivo experimental procedures.

Physicochemical Properties and Handling

This compound is a solid, typically white to off-white in appearance. For optimal stability, it should be stored at -20°C for long-term use (≥ 4 years) or at -80°C for up to 2 years in powder form.[4][6] Once reconstituted in a solvent, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[4]

Solubility: this compound exhibits good solubility in water (≥ 50 mg/mL).[4] It is also sparingly soluble in DMSO (1-10 mg/ml) and PBS (pH 7.2) (1-10 mg/ml), and slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[6] For in vivo preparations, sterile saline is a suitable vehicle.

Mechanism of Action and Signaling Pathways

While Substance P robustly activates the NK1R, Substance P(1-7) displays negligible activity at this receptor and other known tachykinin receptors.[7] It also does not significantly activate the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor for various cationic peptides.[7] Instead, evidence points towards the existence of a specific, yet-to-be-identified, high-affinity binding site or receptor for Substance P(1-7) in the central nervous system.[8]

The signaling pathways modulated by Substance P(1-7) are an active area of investigation. Current research suggests significant crosstalk with other major neurotransmitter systems, including:

  • Opioid System: Substance P(1-7) has been shown to modulate opioid signaling. Its antinociceptive effects can be reversed by the non-selective opioid antagonist naloxone, suggesting an interaction with the opioid system, potentially through the release of endogenous opioids like enkephalins.[1][9]

  • NMDA Receptor System: Substance P(1-7) can influence N-methyl-D-aspartate (NMDA) receptor function. It has been shown to inhibit the release of excitatory amino acids, which are key players in nociceptive transmission mediated by NMDA receptors.[9][10]

The following diagram illustrates the current understanding of Substance P(1-7)'s interaction with these signaling pathways.

Substance_P_1_7_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron SP(1-7) SP(1-7) SP(1-7)_Receptor SP(1-7) Receptor (Putative) SP(1-7)->SP(1-7)_Receptor Binds NMDA_Receptor NMDA Receptor SP(1-7)_Receptor->NMDA_Receptor Inhibits Endogenous_Opioids Endogenous Opioid Release SP(1-7)_Receptor->Endogenous_Opioids Stimulates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Neuronal_Activity Decreased Neuronal Excitability NMDA_Receptor->Neuronal_Activity Contributes to Opioid_Receptor Opioid Receptor Opioid_Receptor->Neuronal_Activity Ca_Influx->Neuronal_Activity Leads to Endogenous_Opioids->Opioid_Receptor Activates

Figure 1. Proposed signaling interactions of Substance P(1-7).

Quantitative Data Summary

The following tables summarize key quantitative data for Substance P(1-7) from various neuroscience research studies.

Table 1: Receptor Binding Affinity

RadioligandPreparationKd (nM)Bmax (fmol/mg protein)Reference
[3H]-SP(1-7)Mouse Brain Membranes2.529.2[8]
[3H]-SP(1-7)Mouse Spinal Cord Membranes (High Affinity Site)0.030.67[8]
[3H]-SP(1-7)Mouse Spinal Cord Membranes (Low Affinity Site)5.4-[8]

Table 2: In Vivo Behavioral Effects

Animal ModelBehavioral TestAdministration RouteDose RangeObserved EffectReference
MouseTail-Flick TestIntrathecal1.0 - 4.0 pmolDose-dependent increase in tail-flick latency (antinociception)[10]
RatRotational Behavior (induced by Substance P)Intranigral0.01 - 1 nmolPotent antagonism of SP-induced contralateral rotation[4]
MouseAversive Behavior (induced by Substance P)Intrathecal1.0 - 4.0 pmolSignificant reduction of aversive behaviors[4]
RatElevated Plus MazeIntra-periaqueductal gray35 pmolAnxiolytic-like effect (increased time in open arms)[6]

Experimental Protocols

Receptor Binding Assay

This protocol is adapted from a study characterizing [3H]-SP(1-7) binding in mouse brain and spinal cord membranes.[8]

Materials:

  • [3H]-Substance P(1-7) (specific activity ~40-60 Ci/mmol)

  • Unlabeled this compound

  • Mouse brain or spinal cord tissue

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors (e.g., bacitracin 40 µg/mL)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen mouse brain or spinal cord tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.

    • Resuspend the final pellet in Binding Buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of [3H]-SP(1-7) at various concentrations (e.g., 0.1 to 20 nM).

    • For non-specific binding determination, add 50 µL of 1 µM unlabeled SP(1-7) to a set of wells.

    • For total binding, add 50 µL of Binding Buffer.

    • Add 100 µL of the membrane preparation to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Receptor_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Binding_Incubation Binding Incubation ([3H]-SP(1-7), Membranes, +/- Unlabeled SP(1-7)) Membrane_Prep->Binding_Incubation Filtration Rapid Filtration (Separate Bound from Free Ligand) Binding_Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Scatchard Plot, Kd, Bmax) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for a receptor binding assay.

In Vivo Microdialysis

This protocol provides a general framework for in vivo microdialysis to measure extracellular levels of Substance P(1-7) and other neurochemicals in the brain of awake, freely moving rodents.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Guide cannula

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4

  • Analytical system (e.g., HPLC with mass spectrometry for peptide analysis, HPLC with electrochemical detection for dopamine)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., substantia nigra, nucleus accumbens).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection, or locally through the microdialysis probe - reverse dialysis).

    • Continue collecting dialysate samples for the desired duration post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples using the appropriate analytical method to quantify the concentration of Substance P(1-7) and other analytes of interest.

  • Data Analysis:

    • Express the results as a percentage change from the baseline concentrations.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. This protocol is a general guideline for its use with this compound.[6]

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two open arms and two closed arms of equal size.

  • The maze should be made of a non-porous material for easy cleaning.

Procedure:

  • Habituation:

    • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle to the animals at the desired dose and route (e.g., intraperitoneal or intracerebral injection) at a specified time before testing.

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute period.

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Use a video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries as measures of anxiety-like behavior. An increase in these parameters is indicative of an anxiolytic-like effect.

EPM_Workflow Start Start Habituation Animal Habituation (30 min in testing room) Start->Habituation Drug_Administration Drug Administration (SP(1-7) TFA or Vehicle) Habituation->Drug_Administration EPM_Test Elevated Plus Maze Test (5 min exploration) Drug_Administration->EPM_Test Video_Recording Video Recording (Overhead camera) EPM_Test->Video_Recording Data_Analysis Data Analysis (Time in arms, entries, etc.) Video_Recording->Data_Analysis End End Data_Analysis->End

Figure 3. Experimental workflow for the Elevated Plus Maze test.

Conclusion

This compound represents a fascinating tool for neuroscience research, offering a means to dissect the complex roles of Substance P beyond its classical actions at the NK1R. Its unique pharmacological profile and its interactions with key neurotransmitter systems involved in pain, mood, and addiction make it a valuable compound for exploring novel therapeutic strategies for a range of neurological and psychiatric disorders. The protocols and data presented here provide a solid foundation for researchers to design and execute rigorous studies investigating the function of this intriguing neuropeptide fragment. Further research is warranted to identify its specific receptor and fully elucidate its downstream signaling cascades.

References

Application Notes: Investigating the Role of Substance P(1-7) TFA in Mast Cell Activation and Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a key mediator in the interplay between the nervous and immune systems.[1] Released from sensory nerve endings, it is critically involved in neurogenic inflammation, pain transmission, and immune cell modulation.[1][2] Mast cells, strategically located at host-environment interfaces and near nerve endings, are primary targets of SP.[3] Upon activation, mast cells degranulate, releasing a host of pro-inflammatory mediators, including histamine, proteases (e.g., tryptase), and cytokines (e.g., TNF-α), which contribute to the inflammatory cascade.[4][5][6]

Substance P(1-7) is a major, N-terminal heptapeptide (B1575542) fragment of SP, generated by in vivo enzymatic cleavage.[7][8] Historically, this fragment has been noted for having biological effects distinct from, and often opposite to, the parent SP molecule, including antinociceptive properties.[9][10] It is proposed to be an endogenous modulator of SP's actions.[11]

Recent research into the mechanisms of SP-induced mast cell activation has clarified the roles of specific receptors. While full-length SP activates mast cells primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2), its N-terminal fragment, Substance P(1-7), shows minimal to no activity at this receptor.[8] Similarly, SP(1-7) is inactive at the canonical high-affinity SP receptor, Neurokinin-1 (NK1R), which requires the C-terminal sequence of SP for activation.[8]

Therefore, the application of Substance P(1-7) TFA in this context is nuanced. It is not a direct secretagogue for mast cells in the same manner as full-length SP. Instead, its utility lies in:

  • Serving as a crucial negative control to demonstrate the specificity of MRGPRX2 or NK1R-mediated mast cell activation by full-length SP.

  • Investigating potential modulatory roles on mast cell activation induced by other stimuli.

  • Exploring its effects on neuroinflammation through pathways independent of direct mast cell degranulation, potentially via its own unique binding sites identified in the central nervous system.[10]

These notes provide a framework and detailed protocols for researchers to accurately characterize the effects of this compound in studies of mast cell biology and neuroinflammation.

Data Presentation

Table 1: Comparative Receptor Activity of Substance P and its Fragments
CompoundTarget ReceptorActivityPotency (EC₅₀)Reference
Substance P (Full-Length) NK1RAgonist~1-10 nM[8]
MRGPRX2Agonist~1.8 µM (CCL2 Release)[8]
Substance P(1-9)-COOH NK1RNo significant activity> 30 µM[8]
MRGPRX2Agonist~12 µM (CCL2 Release)[8]
This compound NK1RNo significant activity> 30 µM[8]
MRGPRX2No significant activity> 30 µM[8][12]
Table 2: Binding Characteristics of ³H-SP(1-7) in Mouse CNS
CNS RegionBinding Site PopulationAffinity (Kd)Capacity (Bmax)Reference
Brain Single Site2.5 nM29.2 fmol/mg protein[10]
Spinal Cord High-Affinity Site0.03 nM0.87 fmol/mg protein[10]
Lower-Affinity Site5.4 nM19.6 fmol/mg protein[10]

Key Signaling Pathways & Experimental Workflows

G Diagram 1: Differential Signaling of SP vs. SP(1-7) in Mast Cells cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular SP Substance P (Full-Length) NK1R NK1R SP->NK1R Binds MRGPRX2 MRGPRX2 SP->MRGPRX2 Binds SP17 Substance P(1-7) SP17->NK1R No significant binding/activity SP17->MRGPRX2 No significant binding/activity Gq Gq Protein Activation NK1R->Gq MRGPRX2->Gq PLC PLC Activation Gq->PLC Cytokines Cytokine/Chemokine Release (TNF-α, CCL2) Gq->Cytokines Ca ↑ Intracellular Ca²⁺ PLC->Ca Degran Degranulation (Histamine, Tryptase) Ca->Degran

Caption: Differential signaling of Substance P (SP) vs. SP(1-7) in mast cells.

G Diagram 2: Workflow for In Vitro Mast Cell Activation Assays cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis A Culture Mast Cells (e.g., LAD2 cell line) B Plate cells in appropriate well plates A->B C Treat cells with: 1. Vehicle Control 2. SP(1-7) TFA (various conc.) 3. Substance P (Positive Control) B->C F Lyse Cells (for total mediator content) B->F Parallel Plate D Incubate for specified time (e.g., 30 min for degranulation, 6-24h for cytokines) C->D E Collect Supernatant D->E G Harvest Cells (for Flow Cytometry) D->G H β-Hexosaminidase Assay E->H I ELISA / Multiplex Assay (TNF-α, CCL2, IL-8) E->I F->H Total Lysate J Flow Cytometry (CD63 Staining) G->J K Data Analysis & Comparison H->K I->K J->K

Caption: Workflow for in vitro analysis of mast cell activation.

G Diagram 3: Workflow for In Vivo Neuroinflammation Model cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoint Endpoint Analysis A Acclimatize Animals (e.g., C57BL/6 mice) B Divide into treatment groups: 1. Vehicle + Saline 2. Vehicle + LPS 3. SP(1-7) + LPS A->B C Administer SP(1-7) TFA or Vehicle (e.g., intraperitoneal, intravenous) B->C D Induce Neuroinflammation (e.g., systemic LPS injection) C->D E Monitor animals and euthanize at pre-determined time point (e.g., 4-24 hours post-LPS) D->E F Collect Brain Tissue & CSF E->F G Prepare Brain Homogenates F->G H Perfuse and Fix Brain for Histology F->H I Cytokine Analysis (ELISA) (TNF-α, IL-1β, IL-6) G->I J Immunohistochemistry / IF (Iba1 for microglia, GFAP for astrocytes) H->J K Data Quantification & Analysis I->K J->K

Caption: Workflow for an in vivo LPS-induced neuroinflammation study.

Experimental Protocols

Protocol 1: In Vitro Assessment of Mast Cell Activation

This protocol details methods to assess mast cell degranulation and cytokine release using the human mast cell line LAD2, comparing the effects of this compound with full-length Substance P.

1. Materials and Reagents

  • Cells: LAD2 human mast cell line.

  • Peptides:

    • This compound (prepare stock in sterile water or DMSO).

    • Substance P (Full-Length) (Positive Control).

  • Media: StemPro-34 SFM supplemented with StemPro Nutrient Supplement, L-glutamine, penicillin/streptomycin, and 100 ng/mL human stem cell factor (SCF).[13]

  • Buffers:

    • Tyrode's Buffer or HEPES buffer for washing and stimulation.[14]

    • FACS Buffer (PBS with 2% FBS, 0.05% Sodium Azide).

  • Reagents for Assays:

    • Degranulation: Beta-hexosaminidase assay kit.

    • Flow Cytometry: FITC- or PE-conjugated anti-human CD63 antibody, and corresponding isotype control.[15]

    • Cytokine Measurement: Human TNF-α and/or CCL2 ELISA kits.[8]

2. Cell Culture and Seeding

  • Culture LAD2 cells according to established protocols in complete StemPro-34 medium.[13]

  • Maintain cell density between 2–5 x 10⁵ cells/mL.[13]

  • Prior to the experiment, wash cells and resuspend in cytokine-free medium.

  • Seed cells into 96-well plates at a density of 1-5 x 10⁴ cells/well, depending on the specific assay.

3. Mast Cell Stimulation

  • Prepare serial dilutions of this compound and full-length Substance P in the appropriate assay buffer. A typical concentration range to test would be 10 nM to 30 µM.[8]

  • Add the diluted peptides to the appropriate wells. Include a "vehicle only" control and a "positive control" (e.g., 10 µM full-length SP).

  • For degranulation assays (β-hexosaminidase, CD63), incubate for 30-60 minutes at 37°C.[14]

  • For cytokine release assays, incubate for 6-24 hours at 37°C.[8]

4. Endpoint Analysis

A. Degranulation: β-Hexosaminidase Release Assay [8][14]

  • After incubation, centrifuge the 96-well plate.

  • Carefully collect the supernatant from each well for analysis of released β-hexosaminidase.

  • To measure total cellular β-hexosaminidase, lyse the cells in a parallel set of wells with a lysis buffer (e.g., 0.1% Triton X-100).

  • Perform the β-hexosaminidase assay on both supernatant and total lysate samples according to the manufacturer's instructions.

  • Calculate the percentage of degranulation: (% Release) = (Supernatant Absorbance / Total Lysate Absorbance) x 100.

B. Degranulation: CD63 Surface Expression by Flow Cytometry [15][16]

  • After stimulation, transfer cells to FACS tubes and wash with cold FACS buffer.

  • Resuspend cells in FACS buffer containing the anti-CD63 antibody and isotype control.

  • Incubate on ice for 30 minutes, protected from light.

  • Wash cells twice with FACS buffer to remove unbound antibody.

  • Resuspend in FACS buffer and analyze using a flow cytometer.

  • Quantify the percentage of CD63-positive cells or the mean fluorescence intensity (MFI).

C. Cytokine Release: ELISA [8][17]

  • After the 6-24 hour incubation, centrifuge the plate.

  • Collect the cell-free supernatant.

  • Perform ELISA for TNF-α or CCL2 according to the manufacturer's protocol.

  • Generate a standard curve and calculate the concentration of the cytokine in each sample.

Protocol 2: In Vivo Assessment in an LPS-Induced Neuroinflammation Model

This protocol outlines a general procedure for evaluating the effect of this compound in a lipopolysaccharide (LPS)-induced mouse model of systemic inflammation leading to neuroinflammation.[18]

1. Animals and Acclimatization

  • Use adult male C57BL/6 mice (8-10 weeks old).[19]

  • House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow animals to acclimatize for at least one week before the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee.

2. Experimental Groups and Dosing

  • Group 1 (Control): Vehicle (e.g., sterile saline) followed by saline injection.

  • Group 2 (LPS Only): Vehicle followed by LPS injection.

  • Group 3 (SP(1-7) + LPS): this compound followed by LPS injection.

  • Administer this compound (dose to be determined by pilot studies, e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the LPS challenge.

  • Administer LPS (from E. coli O111:B4; 0.5-1 mg/kg, i.p.) or saline.[20]

3. Tissue Collection

  • At a designated time point post-LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice via an approved method.[20]

  • For biochemical analysis, immediately dissect the brain (hippocampus, cortex) on ice, snap-freeze in liquid nitrogen, and store at -80°C.

  • For histological analysis, perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight before transferring to a sucrose (B13894) solution for cryoprotection.

4. Endpoint Analysis

A. Brain Cytokine Levels (ELISA)

  • Homogenize the frozen brain tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenates and collect the supernatant.

  • Measure the total protein concentration using a BCA assay for normalization.

  • Determine the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using specific ELISA kits.

  • Express cytokine levels as pg/mg of total protein.

B. Microglial Activation (Immunohistochemistry)

  • Section the fixed brains using a cryostat or vibratome (30-40 µm sections).

  • Perform immunohistochemical staining for Iba1, a marker for microglia/macrophages.

  • Use appropriate secondary antibodies and visualization reagents (e.g., DAB or fluorescence).

  • Capture images using a microscope and quantify the Iba1-positive cell number and analyze their morphology (e.g., ramified vs. amoeboid) to assess the level of activation.

References

Methods for quantifying Substance P(1-7) levels in biological tissues.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of Substance P(1-7), a significant N-terminal metabolite of Substance P, in various biological tissues. Understanding the levels of this heptapeptide (B1575542) is crucial for research in pain, inflammation, and neurodegenerative diseases.[1][2] The following sections detail established methodologies, from sample preparation to final analysis, and present a summary of reported quantitative data.

Methods for Quantification

Several analytical techniques can be employed to measure Substance P(1-7) levels, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods include Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Radioimmunoassay (RIA) is a highly sensitive technique capable of measuring femtomolar amounts of peptides.[3] It often requires a preliminary separation step, such as ion-exchange chromatography, to distinguish Substance P(1-7) from the parent peptide and other fragments.[4][5]

Enzyme-Linked Immunosorbent Assay (ELISA) is a common, high-throughput method.[6][7][8] However, it's important to note that many commercial ELISA kits measure "Substance P-like immunoreactivity," which may include the parent peptide and various fragments, unless the antibody used is highly specific for Substance P(1-7).[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high specificity and the ability to simultaneously measure intact Substance P and its various metabolites, including Substance P(1-7).[3][9][10] This technique is becoming the gold standard for precise quantification of peptides in complex biological matrices.

Quantitative Data Summary

The following table summarizes reported concentrations of Substance P(1-7) in different biological tissues. Proper sample handling is critical to prevent degradation and ensure accurate measurements.[3]

TissueSpeciesMethodConcentrationCitation
Spinal CordRatIon-Exchange Chromatography & RIAMarkedly higher (three to five times) than C-terminal fragments[4]
Spinal CordMouseIsotope Dilution-Mass Spectrometry1.6 ± 0.5 pmol/g[11]
Brain (Striatum)RatIn vivo brain microdialysis & LC-MS/MSMajor metabolite detected[10]

Experimental Protocols

Detailed methodologies for tissue extraction and quantification are provided below.

Tissue Extraction Protocol

This protocol is a general guideline for extracting Substance P and its metabolites from biological tissues. Optimization may be required depending on the specific tissue type.

Materials:

  • 1 M Acetic Acid or 1% Trifluoroacetic Acid (TFA)[3][12]

  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge (capable of 17,000 x g and 4°C)

  • Solid-Phase Extraction (SPE) C18 Cartridges[3][12]

  • Acetonitrile

  • Centrifugal concentrator (e.g., SpeedVac)

Procedure:

  • Excise the tissue of interest and immediately freeze it in liquid nitrogen to prevent enzymatic degradation.[3]

  • Weigh the frozen tissue.

  • Homogenize the tissue in 10 volumes of ice-cold 1 M acetic acid or 1% TFA (e.g., 1 gram of tissue in 10 mL of acid).[3][12]

  • Centrifuge the homogenate at 17,000 x g for 15-20 minutes at 4°C.[11][12]

  • Collect the supernatant.

  • Optional but Recommended: Solid-Phase Extraction (SPE) for sample clean-up and concentration. [3] a. Pre-wet a C18 SPE cartridge with 100% acetonitrile, followed by equilibration with 1% TFA in water.[12] b. Load the supernatant onto the cartridge. c. Wash the cartridge with 10-20 mL of 1% TFA to remove interfering substances.[12] d. Elute the peptides with a solution of 60:40 acetonitrile:1% TFA.[12]

  • Dry the extracted peptide solution using a centrifugal concentrator under vacuum.[12]

  • Reconstitute the dried extract in the appropriate assay buffer for subsequent analysis (RIA, ELISA, or LC-MS).

Radioimmunoassay (RIA) Protocol

This protocol provides a general workflow for quantifying Substance P(1-7) using RIA following a chromatographic separation step.

Materials:

  • Ion-exchange chromatography column (e.g., SP-Sephadex C-25)[13][14]

  • Specific antibody for Substance P(1-7)

  • Radiolabeled Substance P(1-7) (e.g., ¹²⁵I-labeled)

  • Standard Substance P(1-7) peptide

  • Assay buffer

  • Precipitating agent (e.g., charcoal or a second antibody)

  • Gamma counter

Procedure:

  • Chromatographic Separation: Fractionate the tissue extract using ion-exchange chromatography to isolate the Substance P(1-7) fragment.[4][13]

  • Assay Setup: In appropriate tubes, add a known amount of radiolabeled Substance P(1-7), the specific antibody, and either the standard peptide (for the standard curve) or the isolated sample fraction.

  • Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptide for the antibody.

  • Separation of Bound and Free Peptide: Add a precipitating agent to separate the antibody-bound peptide from the free peptide. Centrifuge to pellet the bound fraction.

  • Counting: Measure the radioactivity in the pellet using a gamma counter.

  • Calculation: Generate a standard curve by plotting the percentage of bound radiolabeled peptide against the concentration of the standard peptide. Use this curve to determine the concentration of Substance P(1-7) in the samples.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a typical competitive ELISA for Substance P quantification. Note that the specificity for Substance P(1-7) depends on the primary antibody.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-mouse)[6]

  • Monoclonal antibody specific to Substance P (or ideally, Substance P(1-7))[6]

  • Horseradish peroxidase (HRP)-labeled Substance P[6]

  • Standard Substance P peptide[8]

  • Wash buffer[8]

  • Substrate solution (e.g., TMB)[7]

  • Stop solution[7]

  • Microplate reader

Procedure:

  • Standard and Sample Addition: Add standard dilutions and prepared tissue extracts to the wells of the microplate.

  • Competitive Binding: Add a fixed amount of HRP-labeled Substance P and the specific monoclonal antibody to each well.[6] Incubate to allow competition between the Substance P in the sample/standard and the HRP-labeled Substance P for binding to the antibody.

  • Washing: Wash the plate to remove unbound reagents.[8]

  • Substrate Addition: Add the substrate solution to the wells. The HRP enzyme will catalyze a color change.[7]

  • Stopping the Reaction: Add a stop solution to terminate the reaction.[7]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[7] The color intensity will be inversely proportional to the amount of Substance P in the sample.

  • Calculation: Generate a standard curve and determine the sample concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general framework for the quantification of Substance P(1-7) by LC-MS/MS. Instrument parameters will need to be optimized for the specific system used.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer[9]

  • C18 HPLC column[9]

  • Mobile Phase A: Water with 0.1% formic acid[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[9]

  • Substance P(1-7) analytical standard

Procedure:

  • Sample Preparation: Reconstitute the dried tissue extract in Mobile Phase A.

  • Chromatographic Separation: Inject the sample onto the HPLC system. Separate the peptides using a gradient of Mobile Phase B. A typical gradient might be:

    • 0-2 min: 0% B

    • 2-10 min: 0-40% B

    • 10-12 min: 40-98% B

    • 12-13 min: Hold at 98% B

    • 13-14 min: Return to 0% B[9]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.[10]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[9]

    • Define specific precursor-to-product ion transitions for Substance P(1-7) for quantification and confirmation.

  • Data Analysis:

    • Generate a standard curve by injecting known concentrations of the Substance P(1-7) standard.

    • Integrate the peak areas for the specific MRM transitions in the samples.

    • Calculate the concentration of Substance P(1-7) in the tissue samples based on the standard curve.

Visualizations

Experimental Workflow Diagrams

Tissue_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Optional) cluster_final_prep Final Preparation start Frozen Biological Tissue homogenize Homogenize in Acid (e.g., 1M Acetic Acid or 1% TFA) start->homogenize centrifuge Centrifuge at 17,000 x g, 4°C homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_load Load onto C18 SPE Cartridge supernatant->spe_load spe_wash Wash with 1% TFA spe_load->spe_wash spe_elute Elute with Acetonitrile/TFA spe_wash->spe_elute dry Dry Extract (Centrifugal Concentrator) spe_elute->dry reconstitute Reconstitute in Assay Buffer dry->reconstitute analysis Proceed to Quantification reconstitute->analysis

Caption: Workflow for the extraction of Substance P(1-7) from biological tissues.

Competitive_ELISA_Workflow cluster_assay Competitive ELISA Protocol add_sample Add Standards & Samples to Coated Plate add_reagents Add HRP-Conjugated SP & Specific Antibody add_sample->add_reagents incubate Incubate for Competitive Binding add_reagents->incubate wash1 Wash Plate incubate->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate for Color Development add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate

Caption: General workflow for a competitive ELISA to quantify Substance P.

LCMS_Workflow cluster_lcms LC-MS/MS Protocol inject Inject Reconstituted Sample hplc HPLC Separation (C18 Column, Gradient Elution) inject->hplc esi Electrospray Ionization (ESI) hplc->esi ms Tandem Mass Spectrometry (MRM Mode) esi->ms analyze Data Analysis (Standard Curve & Quantification) ms->analyze

Caption: Workflow for the quantification of Substance P(1-7) using LC-MS/MS.

References

Navigating the Detection of Substance P(1-7): A Guide to Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the N-terminal fragment of Substance P, Substance P(1-7), a key challenge lies in its accurate quantification. While numerous commercial ELISA kits are available for the full-length Substance P (SP), the specific detection of its (1-7) fragment is not as straightforward. This document provides a detailed overview of the current landscape of commercial immunoassays and alternative methodologies for the detection of Substance P(1-7), complete with application notes and experimental protocols.

Availability of Commercial ELISA Kits for Substance P(1-7)

Currently, there is a lack of commercially available ELISA kits specifically designed and validated for the detection of Substance P(1-7) . Extensive searches of manufacturer catalogs and scientific literature do not yield any ready-to-use ELISA kits for this particular fragment.

Furthermore, existing commercial ELISA kits for the full-length Substance P are generally not suitable for the quantification of the Substance P(1-7) fragment due to a lack of cross-reactivity. For instance, the R&D Systems Substance P Parameter Assay Kit (KGE007) specifies a cross-reactivity of less than 0.1% with Substance P(1-7), rendering it ineffective for measuring this N-terminal metabolite. This high specificity for the intact peptide is a common feature of well-designed immunoassays and underscores the need for dedicated assays for its fragments.

Quantitative Data on Commercial Substance P ELISA Kits

While not specific for the (1-7) fragment, the following table summarizes the key quantitative parameters of several commercially available ELISA kits for the full-length Substance P. This information is provided for comparative purposes and to highlight the characteristics of immunoassays in this field.

ManufacturerKit Name/Catalog No.Assay TypeSensitivityRange (pg/mL)Sample Types
R&D Systems Substance P Parameter Assay Kit (KGE007)Competitive ELISA43.8 pg/mL39 - 2,500Cell Culture Supernates, Serum, Plasma, Saliva, Urine
Abcam Substance P ELISA Kit (ab288318)Competitive ELISA≤ 5.3 pg/mL9.8 - 10,000Saliva, Urine, Plasma, Cell culture supernatant, Serum
Cayman Chemical Substance P ELISA KitCompetitive ELISA34 pg/mL9.8 - 1,250Plasma, Serum, Urine, and other sample matrices
Invitrogen Substance P Competitive ELISA Kit (EEL013)Competitive ELISA46.88 pg/mL78.13 - 5,000Serum, Plasma, and other biological fluids
Cloud-Clone Corp. ELISA Kit for Substance P (SP) (CEA393Hu)Competitive Inhibition ELISA< 4.99 pg/mL12.35 - 1,000Serum, plasma, tissue homogenates, cell lysates, cell culture supernates and other biological fluids

Application Notes: Methodologies for Substance P(1-7) Detection

Given the absence of dedicated commercial ELISA kits, researchers have employed alternative and custom-developed methods for the quantification of Substance P(1-7).

Custom-Developed ELISA

A study by Lindefors et al. (1987) successfully developed an enzyme-linked immunosorbent assay (ELISA) for both Substance P and its metabolite, Substance P(1-7), and compared its performance to radioimmunoassay (RIA).[1] The study reported that the ELISA method demonstrated higher sensitivity than the RIA using the same antisera.[1] This indicates that with the appropriate specific antibodies, a sensitive and reliable ELISA for Substance P(1-7) can be established. The development of such an assay would, however, require the generation or sourcing of a highly specific antibody that recognizes the N-terminal sequence of Substance P and does not cross-react with the full-length peptide or other fragments.

Radioimmunoassay (RIA)

Radioimmunoassay has been a historically important method for the quantification of neuropeptides, including Substance P and its fragments. Several research studies have utilized RIA for the measurement of Substance P(1-7) in various biological samples.[2][3][4] This technique offers high sensitivity but involves the use of radioactive materials, which requires specialized laboratory facilities and safety protocols.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and highly specific method for the quantification of peptides and their metabolites. LC-MS-based methods can differentiate between intact Substance P and its various fragments, including Substance P(1-7), with high accuracy.[5][6][7][8] This technique does not rely on antibody specificity and can provide absolute quantification. However, it requires sophisticated instrumentation and expertise in sample preparation and data analysis.

Experimental Protocols

General Protocol for a Competitive ELISA (for Substance P)

While a specific protocol for a commercial Substance P(1-7) ELISA kit is not available, the following is a generalized protocol for a typical competitive ELISA for the full-length Substance P. This can serve as a template for a custom-developed assay.

Principle: In a competitive ELISA, a fixed amount of labeled antigen (e.g., HRP-conjugated Substance P) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • Substance P standard

  • Substance P antibody

  • Enzyme-conjugated Substance P (e.g., HRP-SP)

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards and samples, according to the manufacturer's instructions.

  • Standard and Sample Addition: Add a defined volume of standards and samples to the appropriate wells of the microplate.

  • Competitive Reaction: Add the Substance P antibody and the enzyme-conjugated Substance P to each well. Incubate for the recommended time and temperature to allow for competitive binding.

  • Washing: Wash the plate several times with wash buffer to remove unbound reagents.

  • Substrate Incubation: Add the substrate solution to each well and incubate in the dark until color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of Substance P in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Substance P Signaling Pathway

Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. Upon binding, it activates downstream signaling cascades, including the phospholipase C (PLC) and adenylyl cyclase (AC) pathways, leading to various cellular responses.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses SP Substance P NK1R NK1R SP->NK1R Gq Gq NK1R->Gq Gs Gs NK1R->Gs PLC PLC Gq->PLC AC AC Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Inflammation, Pain Transmission, Cell Proliferation, etc. Ca2->Response PKC->Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->Response

Caption: Substance P signaling through the NK1R activates Gq and Gs proteins.

General Experimental Workflow for a Competitive ELISA

The following diagram illustrates the key steps in a competitive ELISA for the quantification of an antigen like Substance P.

Competitive_ELISA_Workflow start Start reagent_prep Prepare Standards, Samples, and Reagents start->reagent_prep add_samples Add Standards and Samples to Antibody-Coated Plate reagent_prep->add_samples add_conjugate Add Enzyme-Conjugated Antigen (Competitor) add_samples->add_conjugate incubation Incubate to Allow Competitive Binding add_conjugate->incubation wash1 Wash Plate to Remove Unbound Reagents incubation->wash1 add_substrate Add Substrate Solution wash1->add_substrate color_dev Incubate for Color Development add_substrate->color_dev stop_reaction Add Stop Solution color_dev->stop_reaction read_plate Read Absorbance on Microplate Reader stop_reaction->read_plate analyze Analyze Data and Calculate Concentrations read_plate->analyze end End analyze->end

Caption: A typical workflow for a competitive ELISA.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Substance P and its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino acid neuropeptide (RPKPQQFFGLM-NH2), is a key mediator in pain transmission, inflammation, and various neurological processes.[1][2][3] Its biological activity is often modulated by its metabolic fragments, making the simultaneous analysis of intact SP and its metabolites crucial for understanding its physiological and pathological roles.[4][5] Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the preferred method for the sensitive and specific quantification of Substance P and its fragments due to its ability to distinguish between structurally similar peptides without the need for derivatization.[4][6]

These application notes provide a comprehensive overview of the methodologies for the analysis of Substance P and its fragments using mass spectrometry, including detailed experimental protocols and data presentation.

Quantitative Data Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of Substance P and its major fragments. These values are indicative and may vary based on instrumentation and specific matrix effects.

Table 1: Linearity and Range of Quantification

AnalyteLinear Range (nM)Linearity (r²)
Substance P1 - 500> 0.97
SP Fragment 1-410 - 500*> 0.97
SP Fragment 1-92 - 500> 0.97
SP Fragment 2-112 - 500> 0.97
SP Fragment 3-111 - 500> 0.97
SP Fragment 5-111 - 500> 0.97
SP Fragment 6-112 - 500> 0.97

*Note: The linear range for SP 1-4 may be affected by ion suppression from cell culture media components.[4]

Table 2: Sensitivity of the LC-MS/MS Method

AnalyteLimit of Detection (LOD) (nM)Limit of Quantification (LOQ) (pg/mL)
Substance P< 25 - 10
SP Fragment 1-4< 10-
SP Fragment 1-9< 2-
SP Fragment 2-11< 2-
SP Fragment 3-11< 2-
SP Fragment 5-11< 2-
SP Fragment 6-11< 2-

*Note: LOQ values can be as low as sub-femtomole levels with advanced techniques like differential mobility spectrometry.[7]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma, Cell Culture)

This protocol outlines a general procedure for the extraction of Substance P and its fragments from complex biological samples.

Materials:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled SP or a non-endogenous peptide like (Tyr8)-SP)[4]

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g and 4°C

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Collection: Collect biological fluid (e.g., plasma, cell culture supernatant). To prevent degradation, it is critical to include protease inhibitors like aprotinin (B3435010) in the collection tubes.[5]

  • Protein Precipitation:

    • To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile (1:3 v/v) to precipitate proteins.[8]

    • Add the internal standard to the ACN to ensure consistent recovery.

  • Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute. Centrifuge at 16,000 x g for 20 minutes at 4°C.[9]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Drying (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 5% ACN with 0.1% FA).[8]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol describes a typical liquid chromatography and mass spectrometry setup for the analysis of Substance P and its fragments.

Liquid Chromatography (LC) System:

  • HPLC System: An Agilent 1200 HPLC system or equivalent.[10]

  • Column: A C8 or C18 reversed-phase column (e.g., Zorbax C8, 150x2.1 mm, 3.5 µm particle size; BetaBasic C8, 2.1 mm × 50 mm, 5 μm).[8][11]

  • Mobile Phase A: Water with 0.1% Formic Acid.[4][6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4][6]

  • Flow Rate: 0.20 mL/min.[8]

  • Gradient Elution:

    • 0-2 min: 100% A

    • 2-5 min: Linear gradient to 75% A / 25% B

    • 5-6 min: Hold at 75% A / 25% B

    • 6-10 min: Linear return to 100% A

    • 10-15 min: Column equilibration at 100% A[6]

  • Injection Volume: 50 µL.[8]

Mass Spectrometry (MS) System:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460, AB Sciex QTRAP 6500) is commonly used for quantitative analysis.[7][10]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4][6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for Substance P and each fragment must be optimized. For example, for Substance P, a transition of m/z 674.4 → [600+254.4] has been reported.[11]

  • Gas Temperatures and Voltages: These parameters (e.g., sheath gas flow, capillary temperature, spray voltage) need to be optimized for the specific instrument and analytes.

Visualizations

Substance P Signaling Pathway

The binding of Substance P to its primary receptor, the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1] This activation leads to the stimulation of phospholipase C (PLC) and adenylate cyclase, resulting in the generation of second messengers like diacylglycerol (DAG), inositol (B14025) trisphosphate (IP3), and cyclic adenosine (B11128) monophosphate (cAMP).[1][12] These messengers, in turn, modulate various cellular processes, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38.[12][13]

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_protein G-Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase (AC) G_protein->AC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG cAMP Cyclic AMP (cAMP) AC->cAMP MAPK_cascade MAPK Cascade (ERK1/2, p38) IP3->MAPK_cascade Activate DAG->MAPK_cascade Activate cAMP->MAPK_cascade Activate Cellular_Response Cellular Response (e.g., Inflammation, Pain Signaling) MAPK_cascade->Cellular_Response Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Extraction 2. Peptide Extraction (Protein Precipitation) Sample_Collection->Extraction Purification 3. Sample Cleanup (Solid-Phase Extraction) Extraction->Purification LC_Separation 4. Liquid Chromatography (Reversed-Phase) Purification->LC_Separation MS_Analysis 5. Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Processing 6. Data Analysis (Quantification) MS_Analysis->Data_Processing

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Substance P(1-7) TFA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper handling, and successful application of this peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity and activity of this compound. Both the lyophilized powder and solvated forms have specific storage requirements.

Summary of Recommended Storage Conditions:

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -80°CUp to 2 yearsSealed from moisture.[1]
-20°CUp to 1 yearSealed from moisture.[1]
In Solvent (e.g., Water, DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]

For long-term storage, it is highly recommended to store the peptide as a lyophilized powder at -20°C or, preferably, -80°C.[1][2] Once reconstituted, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

Q2: How does the trifluoroacetate (B77799) (TFA) salt form affect my experiments?

Substance P(1-7) is often supplied as a TFA salt, which is a byproduct of the peptide synthesis and purification process.[3] While common, the presence of TFA can influence experimental outcomes.

Potential Effects of TFA:

  • Biological Activity: TFA can be toxic to cells in culture, potentially inhibiting cell proliferation or causing other artifacts in cell-based assays.[3] It has been shown to affect cell growth in some instances and increase it in others, leading to experimental variability.

  • Peptide Structure: The TFA counter-ion can interact with the peptide, potentially altering its secondary structure and conformation.

  • pH Alteration: Residual TFA can lower the pH of the peptide solution, which may affect assay conditions.

  • Analytical Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.

For sensitive applications like in-vivo studies or cell-based assays, it may be necessary to remove the TFA counter-ion.

Q3: How should I reconstitute this compound?

The solubility of this compound should be tested with a small amount of the peptide before dissolving the entire sample. This compound is soluble in water at concentrations of 50 mg/mL or higher.[1]

Reconstitution Protocol:

  • Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.

  • Add the desired volume of sterile, distilled water or an appropriate buffer.

  • Gently vortex or sonicate to ensure complete dissolution.

  • If using water as the stock solution solvent, it is recommended to filter and sterilize it with a 0.22 μm filter before use in cell culture.[1]

Q4: What is the stability of this compound in solution?

Illustrative Stability of a Peptide Fragment in Aqueous Solution (% Remaining after 30 days):

TemperaturepH 4.0pH 7.0pH 9.0
4°C >95%~90%~80%
25°C (Room Temp) ~90%~75%<60%
37°C ~80%<60%<40%

Note: This table is for illustrative purposes and represents a typical stability profile for a peptide fragment. Actual stability may vary.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Biological Assays

  • Possible Cause: Interference from TFA counter-ions.

  • Troubleshooting Steps:

    • Run a Control: Test the effect of the TFA salt on your specific cell line or assay system by running a control with a TFA solution at a similar concentration to that in your peptide stock.

    • TFA Removal: If TFA is found to be interfering, consider removing it. See the "Experimental Protocols" section for a detailed TFA removal procedure.

    • Alternative Salt Form: For future experiments, consider purchasing the peptide in a different salt form, such as acetate (B1210297) or hydrochloride.

Issue 2: Peptide Fails to Dissolve or Precipitates Out of Solution

  • Possible Cause: The peptide's intrinsic properties (hydrophobicity, charge) may lead to poor solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Assess Peptide Characteristics: Substance P(1-7) has a net positive charge at neutral pH due to the arginine and lysine (B10760008) residues.

    • pH Adjustment: For basic peptides, dissolving in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[5][6]

    • Organic Solvents: If the peptide is hydrophobic, try dissolving it in a small amount of an organic solvent like DMSO or DMF, and then slowly adding the aqueous buffer to the desired concentration.[7][8]

    • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[9]

    • Gentle Warming: Cautiously warming the solution may aid solubility, but be careful to avoid temperatures that could degrade the peptide.[9]

Issue 3: Loss of Peptide Activity Over Time

  • Possible Cause: Degradation of the peptide in solution.

  • Troubleshooting Steps:

    • Proper Storage: Ensure that the peptide solution is stored at -80°C and has not undergone multiple freeze-thaw cycles.

    • Aliquotting: Always aliquot the stock solution into single-use volumes after reconstitution.

    • Stability Assessment: If degradation is suspected, the stability of the peptide can be assessed using HPLC. See the "Experimental Protocols" section for a detailed method.

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This protocol is for exchanging the TFA counter-ion with chloride.

Materials:

  • This compound

  • Sterile, distilled water

  • 100 mM Hydrochloric Acid (HCl)

  • Lyophilizer

  • Low-protein-binding microtubes

Procedure:

  • Dissolve the peptide in sterile, distilled water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Allow the solution to stand at room temperature for at least one minute.

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize the sample overnight until all liquid has been removed.

  • Re-dissolve the lyophilized powder in the same volume of the dilute HCl solution.

  • Repeat steps 4-6 at least two more times to ensure complete exchange of the TFA counter-ion.

  • After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the stability of this compound over time.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound solution

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration. Aliquot the solution and store it under the conditions to be tested (e.g., different temperatures).

  • Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the peptide solution onto the HPLC system.

  • HPLC Method:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B (linear gradient)

      • 25-30 min: 60% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B (re-equilibration)

  • Data Analysis (Time Zero): Integrate the area of the main peptide peak. This will serve as the 100% reference.

  • Time-Point Analysis: At specified time intervals (e.g., 1, 7, 14, 30 days), inject another aliquot from the stored samples and run the same HPLC method.

  • Stability Calculation: Calculate the percentage of the remaining peptide at each time point by comparing the area of the main peak to the area of the main peak at time zero.

Visualizations

Substance_P_Degradation substance_p Substance P (11 amino acids) enzyme Endopeptidase-24.11 (Neprilysin) substance_p->enzyme sp_1_7 Substance P(1-7) (7 amino acids) other_fragments Other Fragments enzyme->sp_1_7 Cleavage enzyme->other_fragments Cleavage

Substance P Degradation Pathway

HPLC_Stability_Workflow start Prepare Peptide Stock Solution aliquot Aliquot and Store at Different Conditions start->aliquot t0 Time Zero HPLC Analysis aliquot->t0 timepoint Time-Point HPLC Analysis (e.g., 1, 7, 14, 30 days) aliquot->timepoint data_analysis Data Analysis: Compare Peak Areas t0->data_analysis timepoint->data_analysis stability Determine % Stability data_analysis->stability

HPLC Stability Study Workflow

References

Troubleshooting guide for unexpected results in Substance P(1-7) TFA assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P(1-7) Trifluoroacetate (TFA) in various assays. Unexpected results can arise from a variety of factors, from sample preparation to the inherent properties of the peptide and its TFA salt form. This guide is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Substance P(1-7) and why is the TFA salt form so common?

Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of Substance P, a neuropeptide involved in neurogenic inflammation, pain perception, and immune regulation.[1] Substance P(1-7) is often generated as a metabolite of Substance P and can exhibit distinct biological activities, sometimes opposing those of the full-length peptide.[2]

The Trifluoroacetate (TFA) salt form is a common byproduct of the solid-phase peptide synthesis and purification process, particularly when using reverse-phase high-performance liquid chromatography (RP-HPLC).[3] TFA is a strong ion-pairing agent that aids in the purification of the peptide.[4] Consequently, commercially available synthetic peptides are often supplied as TFA salts.

Q2: Can the TFA counter-ion interfere with my assay?

Yes, residual TFA in lyophilized peptide preparations can significantly impact experimental results.[3] TFA is a strong acid and can alter the pH of your assay medium.[3] It has been shown to be cytotoxic at nanomolar concentrations, potentially inhibiting or stimulating cell proliferation in a dose-dependent manner.[4] This can lead to high experimental variability, false positives, or reduced signals in cell-based assays.[4] For sensitive biological assays, it is highly recommended to perform a TFA salt exchange to a more biocompatible salt, such as acetate (B1210297) or hydrochloride.[3]

Q3: What are the best practices for storing and handling Substance P(1-7) TFA?

Due to the labile nature of Substance P and its fragments, proper storage and handling are critical to prevent degradation.[1]

  • Storage: Lyophilized peptides should be stored at -20°C or -80°C, protected from light.[3]

  • Reconstitution: Just prior to use, allow the peptide to equilibrate to room temperature before opening the vial to avoid condensation. Reconstitute the peptide in a suitable sterile buffer. For long-term storage of stock solutions, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.[1]

  • Stability: Repeated freezing and thawing can affect the structural integrity of the peptide.[1] The stability of Substance P is also influenced by pH, with acidic conditions (around pH 3) showing greater stability than neutral pH.[1]

Troubleshooting Guide for Unexpected Assay Results

Issue 1: No or Weak Signal
Possible Cause Recommended Solution
Peptide Degradation Ensure proper storage and handling of the this compound. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. When preparing samples from biological fluids, include protease inhibitors to prevent enzymatic degradation.[1]
Incorrect Peptide Concentration The net peptide content of a lyophilized powder can be significantly lower than the total weight due to the presence of TFA and water. It is advisable to perform an amino acid analysis for accurate quantification of the peptide stock solution.[3]
Omission of a Key Reagent Double-check that all reagents, including antibodies, conjugates, and substrates, were added in the correct order and volume as per the assay protocol.[5]
Inactive Reagents Verify the activity of enzyme conjugates and substrates. Ensure that substrates are prepared fresh if required and have not been exposed to light for extended periods.[5]
Inadequate Incubation Times or Temperature Adhere to the recommended incubation times and temperatures specified in the protocol. Ensure all reagents and plates are brought to room temperature before starting the assay.[5]
Issue 2: High Background
Possible Cause Recommended Solution
Non-Specific Binding of Antibodies Use an appropriate blocking buffer (e.g., BSA, casein) and ensure sufficient blocking time. Adding a non-ionic detergent like Tween-20 to wash buffers can also help reduce non-specific binding.[6]
Cross-Reactivity If using a polyclonal antibody, there might be cross-reactivity with other endogenous peptides. Verify the specificity of your primary antibody. Note that some commercial Substance P ELISA kits have very low cross-reactivity with Substance P(1-7).[7]
Contaminated Buffers or Reagents Prepare fresh buffers and reagents. Ensure that there is no microbial contamination.
Insufficient Washing Increase the number of wash steps and ensure that the wells are completely aspirated after each wash. An automated plate washer can improve consistency.[6]
TFA Interference Residual TFA can sometimes contribute to non-specific interactions. Consider performing a TFA salt exchange for your peptide.[3]
Issue 3: Poor Reproducibility (High Variability between Replicates)
Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use fresh pipette tips for each standard and sample. Ensure there are no air bubbles when pipetting.[5]
Inconsistent Incubation Conditions Ensure uniform temperature across the plate during incubations. Avoid stacking plates. Use a plate sealer to prevent evaporation from the wells, especially at the edges.[6]
Improper Mixing Thoroughly mix all reagents and samples before adding them to the wells. Ensure gentle agitation during incubation if recommended by the protocol.[5]
Edge Effects To minimize edge effects, avoid using the outermost wells of the plate for samples and standards, or fill them with buffer.

Quantitative Data Summary

Table 1: Endogenous Levels of Substance P and its Fragments in Mouse Spinal Cord

PeptideConcentration (pmol/g of tissue)
Substance P105.9 ± 8.5
Substance P(1-9)2.1 ± 0.5
Substance P(1-7)1.6 ± 0.5

Data from Mitchell AJ, et al. (2013).[8]

Table 2: Recovery of Peptides from Human Cerebrospinal Fluid (CSF) using Liquid-Liquid Extraction

PeptideRecovery Rate
Substance P> 80%
Substance P(1-7)> 80%
Met-enkephalin-Arg⁶-Phe⁷> 80%
Leu-enkephalin-Arg⁶> 80%

Data from Nyberg F, et al. (2000).[9]

Experimental Protocols

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P

This is a general protocol for a competitive ELISA and should be adapted for specific antibodies and reagents for Substance P(1-7).

  • Coating: Coat a 96-well microplate with a capture antibody (e.g., goat anti-rabbit IgG) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standards of known Substance P(1-7) concentration and unknown samples to the wells. Immediately add a fixed amount of enzyme-conjugated Substance P(1-7) (e.g., alkaline phosphatase or horseradish peroxidase conjugate) and a specific rabbit polyclonal antibody against Substance P(1-7). Incubate for 2-3 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the appropriate substrate for the enzyme conjugate (e.g., p-nitrophenyl phosphate (B84403) for AP or TMB for HRP). Incubate at room temperature in the dark for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of Substance P(1-7) in the sample.[10][11]

Protocol 2: Sample Preparation from Biological Fluids
  • Collection: Collect biological samples (e.g., plasma, CSF) and immediately place them on ice. Add protease inhibitors (e.g., aprotinin) to prevent peptide degradation.[1]

  • Acidification and Extraction: For plasma samples, acidification can help dissociate Substance P from binding proteins. Add an equal volume of 1% TFA in water to the sample.[10]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 17,000 x g) for 15 minutes at 4°C to pellet proteins.

  • Solid-Phase Extraction (Optional but Recommended):

    • Equilibrate a C18 Sep-Pak column with acetonitrile (B52724), followed by 1% TFA in water.

    • Load the supernatant from the centrifugation step onto the column.

    • Wash the column with 1% TFA in water.

    • Elute the peptide with a solution of acetonitrile and 1% TFA in water (e.g., 60:40).

  • Drying and Reconstitution: Evaporate the eluate to dryness using a centrifugal concentrator. Reconstitute the dried peptide in the appropriate assay buffer immediately before use.[10]

Signaling Pathways and Experimental Workflows

Substance P Signaling Pathway via NK1 Receptor

Substance P primarily exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. This interaction activates both Gq and Gs signaling pathways, leading to the mobilization of intracellular calcium and an increase in cyclic AMP (cAMP), respectively. These second messengers, in turn, activate a cascade of downstream effectors, including Protein Kinase C (PKC) and Protein Kinase A (PKA), which modulate various cellular responses such as inflammation, proliferation, and neurotransmission.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq NK1R->Gq Gs Gs NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC CellularResponse Cellular Response (Inflammation, Proliferation) PKC->CellularResponse PKA Protein Kinase A (PKA) cAMP->PKA PKA->CellularResponse

Caption: Substance P signaling cascade via the NK1 receptor.

Putative Signaling Pathway for Substance P(1-7)

While Substance P(1-7) can interact with NK1R, evidence suggests it also binds to other receptors, such as the Mas-related G-protein coupled receptor A1 (MrgprA1) in mice.[7] Activation of this receptor is thought to proceed through a Gq/11-mediated pathway, leading to the activation of Phospholipase C (PLC) and subsequent increase in intracellular calcium via inositol (B14025) trisphosphate (IP3). This pathway is distinct from the dual Gq/Gs activation by full-length Substance P at the NK1R.

SP1_7_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP17 Substance P(1-7) Mrgpr MrgprA1 Receptor (putative) SP17->Mrgpr Gq11 Gq/11 Mrgpr->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 CellularResponse Cellular Response (e.g., Antinociception) DAG->CellularResponse Ca2->CellularResponse

Caption: Putative signaling pathway for Substance P(1-7).

Experimental Workflow for this compound Assay

This workflow outlines the key steps from sample preparation to data analysis for a typical competitive ELISA for Substance P(1-7).

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis SampleCollection 1. Sample Collection (with Protease Inhibitors) PeptideExtraction 2. Peptide Extraction (e.g., with TFA) SampleCollection->PeptideExtraction Reconstitution 3. Reconstitution in Assay Buffer PeptideExtraction->Reconstitution CompetitiveBinding 7. Add Samples, Standards, Conjugate & Antibody Reconstitution->CompetitiveBinding StandardCurve 4. Prepare Standard Curve StandardCurve->CompetitiveBinding PlateCoating 5. Plate Coating Blocking 6. Blocking PlateCoating->Blocking Blocking->CompetitiveBinding Incubation 8. Incubation CompetitiveBinding->Incubation Washing 9. Washing Incubation->Washing SubstrateDev 10. Substrate Development Washing->SubstrateDev StopReaction 11. Stop Reaction SubstrateDev->StopReaction ReadAbsorbance 12. Read Absorbance StopReaction->ReadAbsorbance DataProcessing 13. Calculate Concentrations ReadAbsorbance->DataProcessing

Caption: General experimental workflow for a competitive ELISA.

References

Optimizing the working concentration of Substance P(1-7) TFA for cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Substance P(1-7) trifluoroacetate (B77799) salt (TFA) in cellular assays.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for Substance P(1-7) TFA in a new cellular assay?

The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the experimental endpoint. We recommend performing a dose-response experiment to determine the optimal working concentration for your specific model. Based on published literature, a broad range of concentrations has been used effectively. A good starting point for many cell-based assays is between 10 nM and 1 µM.

2. How should I reconstitute and store this compound?

This compound is typically a lyophilized powder. For reconstitution, sterile, nuclease-free water is a common solvent.[1] To prepare a stock solution, dissolve the peptide to a concentration of 1 mM. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

3. I am observing low or no cellular response. What are the potential causes?

Several factors could contribute to a lack of response:

  • Suboptimal Concentration: The concentration of this compound may be too low. We recommend performing a dose-response curve to identify the optimal concentration.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond optimally.

  • Receptor Expression: The target cells may not express the appropriate receptor for Substance P(1-7). It is important to verify receptor expression in your cell line.

  • Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide. Ensure that the stock solutions have been stored correctly and avoid multiple freeze-thaw cycles.

  • TFA Interference: Although generally used as a counter-ion in peptide purification, high concentrations of trifluoroacetic acid (TFA) can sometimes affect cellular assays.[2] If you suspect TFA interference, consider using a lower concentration of the peptide or obtaining a preparation with a different counter-ion.

4. I am observing cellular toxicity or other unexpected effects. What should I do?

  • High Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. A dose-response experiment is crucial to identify a concentration that elicits the desired biological effect without causing toxicity. In some cancer cell lines, high doses of Substance P(1-7) have been shown to have cytotoxic effects.[3]

  • TFA Toxicity: As mentioned previously, the TFA counter-ion can be a source of cellular stress at high concentrations.[2]

  • Contamination: Ensure that your peptide stock solution and cell culture are free from contamination.

5. How does Substance P(1-7) exert its effects on cells?

Substance P(1-7) is a fragment of Substance P and can act as a modulator of Substance P's actions.[1] While the full range of its mechanisms is still under investigation, it is known to interact with neurokinin receptors (NKRs), particularly the NK1 receptor, though its binding and signaling can differ from the full-length Substance P.[4][5] Activation of these G protein-coupled receptors can trigger various downstream signaling pathways, including the activation of phospholipase C (PLC), leading to increases in intracellular calcium ([Ca²⁺]i), and the modulation of cyclic AMP (cAMP) levels.[4][6] These signaling events can, in turn, influence a wide array of cellular processes such as proliferation, migration, and inflammation.[7][8][9]

Data Presentation: Recommended Concentration Ranges for Cellular Assays

The following table summarizes empirically determined working concentrations of Substance P and its fragments from various studies. Note that the optimal concentration for your specific experiment should be determined empirically.

Assay TypeCell TypeSubstance/FragmentConcentration RangeReference
Proliferation/CytotoxicityMDA-MB-231 (human breast cancer)Substance P(1-7)1 ng/mL - 10 µg/mL[3]
Proliferation4T1 (mouse breast cancer)Substance P(1-7)0.001 nM - 100 nM[10]
ProliferationAdult pancreatic ductal cellsSubstance P10⁻⁶ µM - 10 µM[9][11]
MigrationHUVECs (human umbilical vein endothelial cells)Substance P(1-7)Not specified, used in a wound healing assay[3]
MigrationRat intestinal epithelial cells (IEC-6)Substance P10⁻⁹ M (optimal dose)[8]
Calcium MobilizationHEK293T cells expressing NK1RSubstance PEC₅₀ ~ 10⁻⁸.⁵ M[4][12]
Calcium MobilizationHuman T lymphocytesSubstance P10⁻⁶ M - 10⁻⁴ M[13]
cAMP AccumulationHEK293T cells expressing NK1RSubstance PEC₅₀ ~ 10⁻⁷.⁸ M[4][12]
Mast Cell DegranulationHuman mast cells (LAD2)Substance P(1-7)Inactive[5]
Cytokine ReleaseHuman mast cells (LAD2)Substance P(1-7)Inactive[5]

Experimental Protocols

General Protocol for Reconstitution of this compound
  • Preparation: Bring the lyophilized this compound vial to room temperature before opening.

  • Reconstitution: Add the appropriate volume of sterile, nuclease-free water to achieve a stock solution of 1 mM. Gently swirl or pipette to dissolve the powder completely. Avoid vigorous vortexing.

  • Aliquoting: Dispense the stock solution into single-use aliquots.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (up to one month), the solution can be kept at -20°C. For longer periods (up to six months), -80°C is recommended.[1]

Example Protocol: Cell Proliferation Assay (MTT/WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. A suggested starting range is 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of the peptide. Include appropriate controls (vehicle control, positive control if available).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Visualizations

Signaling Pathways

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP(1-7) SP(1-7) NK1R NK1 Receptor (GPCR) SP(1-7)->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (Proliferation, Migration, etc.) Ca_release->Cell_Response Influences MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates MAPK->Cell_Response Regulates

Caption: Simplified signaling pathway of Substance P(1-7) via the NK1 receptor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute This compound (1 mM Stock) Dose_Response Perform Dose-Response (e.g., 1 nM - 10 µM) Reconstitute->Dose_Response Prepare_Cells Prepare Cell Culture Prepare_Cells->Dose_Response Treat_Cells Treat Cells with This compound Dose_Response->Treat_Cells Incubate Incubate (24-72 hours) Treat_Cells->Incubate Assay Perform Cellular Assay (e.g., MTT, Migration) Incubate->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General experimental workflow for a cellular assay with this compound.

Troubleshooting Logic

Troubleshooting_Logic Start No or Low Response Check_Concentration Is concentration optimized? (Dose-response performed?) Start->Check_Concentration Check_Cells Are cells healthy and expressing the receptor? Check_Concentration->Check_Cells Yes Optimize_Concentration Optimize concentration Check_Concentration->Optimize_Concentration No Check_Peptide Is the peptide stock correctly prepared and stored? Check_Cells->Check_Peptide Yes Validate_Cells Validate cell health and receptor expression Check_Cells->Validate_Cells No Prepare_New_Stock Prepare fresh peptide stock Check_Peptide->Prepare_New_Stock No Consider_TFA Consider TFA interference Check_Peptide->Consider_TFA Yes

Caption: A troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: Stabilizing Substance P(1-7) TFA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of Substance P(1-7) trifluoroacetate (B77799) (TFA) in biological samples. Accurate quantification of this heptapeptide (B1575542) is critical for reliable experimental outcomes, and its stability is a key challenge.

Frequently Asked Questions (FAQs)

Q1: What is Substance P(1-7) and why is its stability in biological samples a concern?

Substance P(1-7) is a biologically active N-terminal fragment of the neuropeptide Substance P (SP).[1][2] It is generated in vivo through the enzymatic cleavage of full-length SP.[2][3][4] Researchers are increasingly interested in Substance P(1-7) for its distinct physiological effects, which can sometimes be opposite to those of the parent molecule.[1] However, like its parent peptide, Substance P(1-7) is highly susceptible to rapid degradation by various proteases present in biological matrices such as plasma, serum, and tissue homogenates. This degradation can lead to inaccurate measurements and misinterpretation of experimental results.

Q2: Which enzymes are primarily responsible for the degradation of Substance P(1-7)?

The enzymatic degradation of Substance P and its fragments is a complex process involving several proteases. The key enzymes involved include:

  • Neutral Endopeptidase (NEP), also known as Endopeptidase-24.11: This is a major enzyme responsible for the cleavage of Substance P, leading to the generation of N-terminal fragments like Substance P(1-7).[3][5]

  • Angiotensin-Converting Enzyme (ACE): ACE is another significant peptidase involved in the metabolism of Substance P and its fragments.

  • Dipeptidyl Peptidase IV (DPPIV): This enzyme is known to sequentially degrade Substance P.[6]

  • Other Metallopeptidases and Serine Proteases: A variety of other proteases present in biological fluids can also contribute to the degradation of Substance P(1-7).[7]

Q3: What are the recommended best practices for collecting blood samples to ensure the stability of Substance P(1-7) TFA?

To minimize the ex vivo degradation of this compound in blood samples, it is crucial to adhere to the following best practices:

  • Immediate Chilling: Blood samples should be collected in pre-chilled tubes and immediately placed on ice.[8][9] This slows down enzymatic activity.

  • Use of Protease Inhibitors: It is essential to use collection tubes containing a cocktail of protease inhibitors.[3][7]

  • Prompt Processing: Plasma or serum should be separated from whole blood as quickly as possible, ideally within one hour of collection.[8][10]

  • Proper Storage: Once separated, plasma or serum samples should be immediately frozen at -80°C until analysis.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or undetectable levels of Substance P(1-7) in samples.

Possible Causes:

  • Inadequate Inhibition of Proteases: The protease inhibitor cocktail used may not be broad-spectrum enough or at a sufficient concentration to inhibit all relevant enzymes.

  • Delayed Sample Processing: Samples may not have been chilled and centrifuged promptly after collection, allowing for enzymatic degradation to occur.

  • Improper Storage: Repeated freeze-thaw cycles or storage at insufficiently low temperatures can lead to degradation.

  • Adsorption to Surfaces: Peptides can adhere to the surfaces of collection tubes and processing materials.

Solutions:

  • Optimize Protease Inhibitor Cocktail: Ensure your cocktail includes inhibitors for metallopeptidases (e.g., EDTA, phenanthroline), serine proteases (e.g., aprotinin (B3435010), AEBSF), and other relevant enzymes.[9]

  • Strict Adherence to Timelines: Process blood samples immediately after collection. If immediate processing is not possible, keep the samples on ice and process within one hour.[8][10]

  • Use Low-Binding Tubes: Utilize low protein binding collection tubes and pipette tips to minimize loss of the peptide due to surface adsorption.[9]

  • Aliquot Samples: After the initial processing, aliquot plasma or serum into smaller volumes to avoid multiple freeze-thaw cycles.

Issue 2: High variability in Substance P(1-7) concentrations between replicate samples.

Possible Causes:

  • Inconsistent Sample Handling: Variations in the time between blood collection and processing for different samples can lead to differing degrees of degradation.

  • Contamination: Contamination of reagents or samples with proteases can cause inconsistent degradation.

  • Pipetting Errors: Inaccurate pipetting of samples or standards can lead to variability.

Solutions:

  • Standardize the Protocol: Ensure that every sample is handled identically, with consistent timing for each step from collection to storage.

  • Maintain a Clean Workspace: Use sterile techniques and dedicated reagents to prevent contamination.

  • Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.

Quantitative Data on Substance P(1-7) Stability

The following table summarizes the expected stability of Substance P(1-7) under different sample handling conditions. Please note that exact half-life can vary depending on the specific biological matrix and the concentration of endogenous proteases.

ConditionInhibitor CocktailTemperatureExpected Half-Life of Substance P(1-7)
Whole BloodNoneRoom TemperatureVery Short (minutes)
Whole BloodNone4°C (on ice)Short (minutes to < 1 hour)[8]
PlasmaEDTA, Aprotinin4°C (on ice)Significantly extended
PlasmaBroad-spectrum (EDTA, Aprotinin, Phosphoramidon)-80°CLong-term stability

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation for Substance P(1-7) Analysis

Materials:

  • Pre-chilled low protein binding collection tubes (e.g., containing K2EDTA).

  • Protease inhibitor cocktail (e.g., aprotinin, phosphoramidon).

  • Ice bucket.

  • Refrigerated centrifuge.

  • Low protein binding polypropylene (B1209903) tubes for plasma storage.

Procedure:

  • Prepare the collection tubes by adding the protease inhibitor cocktail. A common recommendation for aprotinin is a final concentration of 500 KIU/mL of blood.[7]

  • Collect whole blood directly into the pre-chilled tubes.

  • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant and protease inhibitors.

  • Place the tubes immediately on ice.

  • Within 30 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.

  • Carefully collect the plasma supernatant without disturbing the buffy coat.

  • Transfer the plasma to pre-chilled low protein binding polypropylene tubes.

  • Immediately store the plasma aliquots at -80°C until analysis.

Visualizations

Enzymatic_Degradation_Pathway cluster_SP Substance P cluster_SP17 Active Fragment cluster_Degradation Inactive Fragments cluster_Enzymes Degrading Enzymes SP Substance P (1-11) SP17 Substance P(1-7) SP->SP17 Cleavage by NEP, ACE Fragments Further Degraded Inactive Fragments SP->Fragments Degradation by DPPIV, etc. SP17->Fragments Degradation by various peptidases NEP Neutral Endopeptidase (NEP) ACE Angiotensin-Converting Enzyme (ACE) DPPIV Dipeptidyl Peptidase IV (DPPIV) Experimental_Workflow cluster_Collection Sample Collection cluster_Processing Sample Processing cluster_Storage Storage & Analysis Collect_Blood 1. Collect Blood in Pre-chilled Tubes with Inhibitors Place_on_Ice 2. Immediate Placement on Ice Collect_Blood->Place_on_Ice Centrifuge 3. Centrifuge at 4°C (within 30 min) Place_on_Ice->Centrifuge Separate_Plasma 4. Separate Plasma Centrifuge->Separate_Plasma Store 5. Store Plasma at -80°C Separate_Plasma->Store Analyze 6. Analyze Substance P(1-7) (ELISA, LC-MS/MS) Store->Analyze

References

Interpreting dose-response curves of Substance P(1-7) TFA in functional assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Substance P(1-7) TFA in functional assays. Our goal is to help you interpret your dose-response curves and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from Substance P?

A1: Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the full-length neuropeptide, Substance P (SP).[1] Unlike SP, which is a well-known agonist for neurokinin receptors (primarily NK1), Substance P(1-7) often has distinct or even opposing biological effects.[2] It is considered an endogenous modulator of SP's actions.[1][3] The "TFA" (trifluoroacetic acid) indicates that the peptide was purified using TFA, which remains as a counter-ion in the lyophilized product. This is a standard formulation for synthetic peptides.[4][5]

Q2: What is the primary mechanism of action for Substance P(1-7)?

A2: Substance P(1-7) does not act through the classical neurokinin receptors (NK1, NK2, NK3).[6] Evidence suggests that it has its own specific binding sites, which are yet to be fully characterized.[6][7][8] Some studies have also indicated interactions with other receptor systems, such as certain opioid and sigma receptors, which may contribute to its diverse pharmacological profile.[6][9]

Q3: Why am I observing a bell-shaped (biphasic) dose-response curve?

A3: A bell-shaped dose-response curve is a known characteristic of Substance P(1-7) in some experimental systems.[3][9][10] This non-standard curve, where the response decreases at higher concentrations, can be caused by several factors:

  • Receptor Desensitization: High concentrations of the ligand may lead to rapid receptor desensitization or internalization, reducing the overall response.

  • Activation of Opposing Pathways: At higher concentrations, Substance P(1-7) might engage a secondary signaling pathway that counteracts the primary response.

  • Receptor Antagonism: It has been proposed that Substance P(1-7) can act as a potent antagonist to SP-induced responses, and at high concentrations, it might exhibit self-antagonism at its own receptor.[1][3]

Q4: My EC50/IC50 values are different from what is reported in the literature. Why?

A4: Discrepancies in potency values are common and can be attributed to variations in experimental conditions. Key factors include:

  • Cell Type and Receptor Density: The specific cell line or primary cells used, and the expression level of the target receptor will significantly impact the measured potency.

  • Assay-Specific Parameters: The choice of functional assay (e.g., calcium mobilization, cAMP accumulation, etc.), incubation times, and temperature can all influence the outcome.

  • Buffer Composition: The presence of specific ions, serum, or protease inhibitors can affect peptide stability and activity.

  • Peptide Handling and Purity: Improper storage, handling, or variations in the purity of the this compound can lead to inconsistent results.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No response or very low potency 1. Absence of the specific Substance P(1-7) receptor in the chosen cell line.2. Degradation of the peptide.3. Incorrect assay conditions.1. Use a positive control cell line known to respond to Substance P(1-7) or screen different cell lines.2. Prepare fresh stock solutions. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Include protease inhibitors in your assay buffer.3. Optimize assay parameters such as cell density, incubation time, and temperature.
High variability between experiments 1. Inconsistent peptide concentration due to improper dissolution or storage.2. Cell passage number and health.3. Pipetting errors, especially with serial dilutions.1. Ensure complete dissolution of the lyophilized peptide. Briefly sonicate if necessary. Use low-protein-binding tubes.2. Maintain a consistent cell passage number for all experiments and ensure cells are healthy and in the logarithmic growth phase.3. Use calibrated pipettes and prepare a fresh dilution series for each experiment.
Bell-shaped dose-response curve 1. This may be the true pharmacological behavior of the peptide in your system.[3][9][10]2. At very high concentrations, TFA counter-ions could slightly lower the pH of the medium, affecting the cellular response.3. Off-target effects at high concentrations.1. Fit the data to a non-monotonic (bell-shaped) dose-response curve model to determine the optimal concentration.2. Check the pH of your highest concentration working solution. If necessary, adjust the buffer pH.3. Investigate potential off-target effects by using specific antagonists for other known targets of Substance P(1-7) if available.

Experimental Protocols

General Protocol for a Calcium Mobilization Assay

This protocol provides a general workflow for assessing the functional activity of this compound by measuring changes in intracellular calcium ([Ca2+]i).

  • Cell Culture: Plate cells (e.g., HEK293 or a relevant cell line) in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently remove the dye-loading buffer.

    • Wash the cells 2-3 times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • After the final wash, add assay buffer to each well.

  • Compound Preparation:

    • Prepare a 2X concentrated serial dilution of this compound in the assay buffer.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Inject the 2X this compound solutions into the corresponding wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., for 1-3 minutes).

  • Data Analysis:

    • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response model to determine the EC50.

Quantitative Data Summary

The following table summarizes binding affinity data for Substance P(1-7) from the literature. Note that these values can vary significantly based on the experimental conditions.

LigandPreparationKd (nM)Bmax (fmol/mg protein)Reference
3H-SP(1-7)Mouse brain membranes2.529.2[6]
3H-SP(1-7)Mouse spinal cord membranes (High affinity site)0.030.87[6]
3H-SP(1-7)Mouse spinal cord membranes (Low affinity site)5.419.6[6]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_ligand Ligand Binding cluster_pathway Downstream Signaling SP(1-7) SP(1-7) Receptor Specific SP(1-7) Receptor (Putative) SP(1-7)->Receptor Binds G-Protein G-Protein Activation Receptor->G-Protein Second_Messenger Second Messenger (e.g., IP3, Ca2+) G-Protein->Second_Messenger Cellular_Response Functional Outcome (e.g., Neuromodulation, Antinociception) Second_Messenger->Cellular_Response

Caption: Putative signaling pathway for Substance P(1-7).

A Plate and Culture Cells B Load Cells with Calcium-Sensitive Dye A->B D Measure Baseline Fluorescence B->D C Prepare Serial Dilutions of SP(1-7) TFA E Inject Compound and Measure Response C->E D->E F Analyze Data: Plot Dose-Response Curve E->F G Determine EC50 F->G

Caption: Experimental workflow for a calcium mobilization assay.

Start Unexpected Dose- Response Curve? IsBell Is the curve bell-shaped? Start->IsBell IsFlat Is the curve flat (no response)? IsBell->IsFlat No Bell_Sol Fit to non-monotonic model. Consider receptor desensitization or opposing pathways. IsBell->Bell_Sol Yes Check_Receptor Confirm receptor presence in cell line. IsFlat->Check_Receptor Yes IsVariable High Variability? IsFlat->IsVariable No Check_Peptide Check peptide integrity. Prepare fresh stock. Check_Receptor->Check_Peptide Variable_Sol Review cell handling, storage, and pipetting. IsVariable->Variable_Sol Yes

Caption: Troubleshooting logic for dose-response curve issues.

References

Common experimental artifacts in Substance P(1-7) research.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Substance P(1-7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for Substance P or its fragments is bell-shaped. What could be the cause?

A bell-shaped or biphasic dose-response curve is a common observation in Substance P research and can be attributed to several factors:

  • Formation of Bioactive Metabolites: Substance P (SP) is rapidly metabolized to smaller fragments, most notably SP(1-7).[1] SP(1-7) can have biological effects that oppose those of the parent peptide, acting as a modulator or even an antagonist at higher concentrations.[1][2] This can lead to a diminished response at higher concentrations of the parent peptide as it is converted to its active metabolite.

  • Receptor Desensitization and Downregulation: Prolonged or high-concentration exposure to an agonist like Substance P can lead to the desensitization or internalization of its primary receptor, the Neurokinin-1 (NK1) receptor.[3] This reduces the number of available receptors on the cell surface, leading to a decreased response.

  • Activation of Different Receptor Subtypes: Substance P and its fragments may interact with different receptor subtypes at varying concentrations. For example, at lower concentrations, effects may be mediated by high-affinity NK1 receptors, while at higher concentrations, lower-affinity receptors or even off-target receptors might be engaged, leading to different or opposing cellular responses.[4]

  • Peptide Aggregation: At high concentrations, peptides can sometimes form aggregates. These aggregates may have reduced activity or be unable to effectively bind to the receptor, leading to a decrease in the observed response.

Troubleshooting Workflow for Bell-Shaped Dose-Response Curves

start Bell-Shaped Dose-Response Observed check_metabolism Consider Metabolite Activity start->check_metabolism check_receptor Investigate Receptor Dynamics start->check_receptor check_peptide Assess Peptide Properties start->check_peptide sub_metabolism1 Is SP(1-7) known to have opposing effects in your system? check_metabolism->sub_metabolism1 sub_receptor1 Is NK1R desensitization a possibility? check_receptor->sub_receptor1 sub_peptide1 Could peptide be aggregating at high concentrations? check_peptide->sub_peptide1 conclusion Identify Likely Cause sub_metabolism2 Use a non-metabolizable analog or protease inhibitors. sub_metabolism1->sub_metabolism2 sub_metabolism2->conclusion sub_receptor2 Perform time-course experiments to assess desensitization. sub_receptor1->sub_receptor2 sub_receptor2->conclusion sub_peptide2 Check solubility and consider dynamic light scattering. sub_peptide1->sub_peptide2 sub_peptide2->conclusion

Caption: Troubleshooting workflow for bell-shaped dose-response curves.

Q2: I am seeing inconsistent results with my Substance P immunoassay. What are the common pitfalls?

Inconsistent immunoassay results are often due to the inherent characteristics of Substance P and its fragments, as well as sample handling.

  • Cross-Reactivity with Fragments: Many commercially available Substance P ELISA kits use antibodies that may cross-react with its metabolites, such as SP(1-7).[5][6] This means your assay might be measuring "Substance P-like immunoreactivity" rather than the intact peptide. Always consult the manufacturer's datasheet for cross-reactivity data.

  • Peptide Instability: Substance P is highly susceptible to degradation by proteases in biological samples.[7] Inconsistent sample handling, such as variations in collection time, temperature, and the use of protease inhibitors, can lead to variable degradation and therefore, inconsistent measurements.

  • Matrix Effects: Components in your sample matrix (e.g., serum, plasma, tissue homogenate) can interfere with the antibody-antigen binding in the ELISA. It is crucial to validate the assay for your specific sample type and perform necessary dilutions.

Q3: What are the known off-target effects of Substance P(1-7) that could be confounding my results?

While often studied in the context of the NK1 receptor, SP(1-7) has known interactions with other receptor systems, which can be a source of experimental artifacts if not controlled for.

  • Opioid Receptors: SP(1-7) has been shown to interact with the opioid system and can modulate opioid-related behaviors.[8][9][10] These effects are often reversible by the non-selective opioid receptor antagonist naloxone.

  • Sigma Receptors: There is evidence for the involvement of sigma receptors in the effects of SP(1-7).[9]

It is important to use specific antagonists for these receptors in your experiments to confirm that the observed effects of SP(1-7) are not mediated through these off-target interactions.

Troubleshooting Guides

Guide 1: Peptide Stability and Degradation

Issue: Inconsistent or lower-than-expected biological activity of Substance P or SP(1-7).

Potential Cause: Degradation of the peptide by proteases in the experimental system.

Troubleshooting Steps:

  • Preparation and Storage:

    • Reconstitute peptides in sterile, nuclease-free water or an appropriate buffer.

    • Aliquot the peptide solution upon reconstitution to avoid multiple freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

  • In Vitro Experiments:

    • When using cell culture media or biological fluids, consider the presence of endogenous proteases.

    • Supplement your media with a broad-spectrum protease inhibitor cocktail.

    • Perform time-course experiments to determine the stability of the peptide in your specific experimental conditions.

  • In Vivo Experiments:

    • Be aware of the very short half-life of Substance P in vivo (seconds to minutes).

    • Consider using C-terminally amidated analogs of SP(1-7), which have shown increased stability.

    • For central administration, ensure accurate and rapid delivery to the target site.

Experimental Protocol: In Vitro Degradation Assay

This protocol allows you to assess the stability of Substance P or SP(1-7) in your experimental medium (e.g., cell culture medium, plasma, tissue homogenate).

  • Prepare a stock solution of your peptide.

  • Add a known concentration of the peptide to your experimental medium.

  • Incubate the mixture at the temperature and for the duration of your experiment.

  • At various time points, take aliquots of the mixture.

  • Immediately stop proteolytic activity in the aliquots by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analyze the remaining intact peptide concentration using a specific and sensitive method like HPLC-MS/MS.

  • Plot the concentration of the intact peptide against time to determine its degradation rate.

Guide 2: Immunoassay (ELISA) Troubleshooting

Issue: High background, low signal, or high variability in your Substance P ELISA.

ProblemPotential CauseRecommended Solution
High Background Insufficient washingIncrease the number of wash steps and ensure complete removal of wash buffer.
Antibody concentration too highOptimize the concentration of the primary or secondary antibody.
Non-specific bindingUse a different blocking buffer or increase the blocking time.
Low or No Signal Reagents inactiveEnsure proper storage of all kit components and check expiration dates.
Insufficient incubation timeFollow the manufacturer's protocol for incubation times and temperatures.
Peptide degradation in samplesAdd protease inhibitors to samples upon collection and store them properly.
High Variability Inconsistent pipettingUse calibrated pipettes and ensure consistent technique.
Edge effects on the plateEnsure uniform temperature across the plate during incubation and use a plate sealer.
Improper sample dilutionPerform serial dilutions to find the optimal sample concentration within the linear range of the assay.

Quantitative Data Summary

Table 1: Stability of Substance P

ParameterValueReference
Half-life in tissuesSeconds to minutes[8]
Half-life in plasmaCan be stable for hours[8]

Table 2: Receptor Binding Affinities (Ki in nM)

LigandNK1 ReceptorSP(1-7) Binding SiteOpioid ReceptorsSigma Receptors
Substance P High affinityLow affinityInteraction reportedInteraction reported
Substance P(1-7) No significant bindingHigh affinity (Kd ~0.75 nM)Interaction reportedInteraction reported

Note: Specific binding affinities can vary depending on the experimental conditions and tissue type.

Table 3: Immunoassay Cross-Reactivity

ELISA KitCross-reactivity with SP(1-7)Reference
General Observation Many commercial kits show some degree of cross-reactivity with SP fragments.[5][6]
Recommendation Always refer to the specific datasheet of the ELISA kit being used for detailed cross-reactivity information.

Signaling Pathways and Experimental Workflows

Substance P / NK1 Receptor Signaling Pathway

SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Inflammation, Neurotransmission) Ca->Downstream ERK ERK Activation PKC->ERK ERK->Downstream

Caption: Simplified signaling pathway of the Substance P/NK1 receptor.

Potential Off-Target Signaling of Substance P(1-7)

SP1_7 Substance P(1-7) OpioidR Opioid Receptor SP1_7->OpioidR Interacts SigmaR Sigma Receptor SP1_7->SigmaR Interacts Modulation Modulation of Opioid Signaling OpioidR->Modulation Antihyperalgesia Antihyperalgesia SigmaR->Antihyperalgesia

Caption: Potential off-target signaling pathways of Substance P(1-7).

Experimental Workflow: Investigating Off-Target Effects

start Observe Effect of SP(1-7) antagonist_exp Pre-treat with Specific Antagonists start->antagonist_exp opioid_ant Opioid Receptor Antagonist (e.g., Naloxone) antagonist_exp->opioid_ant sigma_ant Sigma Receptor Antagonist antagonist_exp->sigma_ant control Vehicle Control antagonist_exp->control measure_effect Measure Effect of SP(1-7) opioid_ant->measure_effect sigma_ant->measure_effect control->measure_effect analyze Analyze Results measure_effect->analyze conclusion Determine Receptor Involvement analyze->conclusion

Caption: Experimental workflow to investigate off-target effects of SP(1-7).

References

Quality control measures for ensuring the purity of Substance P(1-7) TFA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity of Substance P(1-7) TFA for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity crucial?

Substance P(1-7) is a peptide fragment of the neuropeptide Substance P.[1] It is involved in various biological processes, including acting as a modulator of Substance P's actions in the brain.[2] The trifluoroacetate (B77799) (TFA) salt form is a common result of the synthetic peptide manufacturing process, where trifluoroacetic acid is used for cleavage and purification.[3][4] Ensuring high purity of this compound is critical because impurities, including residual TFA, can significantly impact experimental outcomes, leading to issues such as altered biological activity, cytotoxicity, and interference with analytical procedures.[4][5]

Q2: What are the common impurities found in synthetic this compound?

Common impurities in synthetic peptides like this compound can include:

  • Deletion sequences: Peptides missing one or more amino acid residues.[6]

  • Truncated sequences: Incomplete peptide chains.

  • Peptides with protecting groups still attached: Remnants from the synthesis process.[6]

  • Byproducts from cleavage: Scavengers and other reagents used during the removal of the peptide from the resin.[7]

  • Residual solvents: Including trifluoroacetic acid (TFA).[8]

  • Deamidated peptides: Particularly possible if asparagine or glutamine residues are present.[6]

  • Oxidized peptides: Methionine and cysteine residues are susceptible to oxidation.

Q3: How does residual Trifluoroacetic Acid (TFA) affect experimental results?

Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification.[8][9] Its presence as a counter-ion can have several detrimental effects on experiments:

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially affecting cell viability and proliferation in cell-based assays.[4]

  • Alteration of Peptide Structure and Function: TFA can bind to positively charged residues, altering the peptide's secondary structure, solubility, and mass.[4]

  • Interference with Biological Assays: TFA's acidity can denature pH-sensitive proteins and interfere with enzyme kinetics or receptor-binding studies.[4] For critical applications like cellular assays and in vivo studies, TFA levels should ideally be below 1%.[4]

Q4: What are the primary analytical techniques for assessing the purity of this compound?

The primary methods for determining the purity of this compound are:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique to separate the target peptide from impurities. Purity is typically determined by comparing the peak area of the main peptide to the total area of all peaks.[7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide and identify impurities based on their mass-to-charge ratio.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to assess purity by observing the peaks in the NMR spectrum.[11][12]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent biological activity in assays.
Possible Cause Troubleshooting Step Recommended Action
High levels of residual TFA Verify the TFA content in your peptide sample.Consider performing a TFA removal procedure, such as an HCl or acetate (B1210297) exchange.[3][7] For sensitive applications, aim for a TFA level of <1%.[4]
Presence of peptide impurities Re-analyze the purity of your this compound sample using HPLC and Mass Spectrometry.If significant impurities are detected, re-purification of the peptide may be necessary.
Peptide degradation Assess the storage conditions and handling of the peptide. Substance P(1-7) can be degraded by proteases.[13][14]Store the peptide as a lyophilized powder at -20°C or -80°C and minimize freeze-thaw cycles.[2] Use protease inhibitors when working with biological samples.[14]
Issue 2: Poor peak shape or resolution in HPLC analysis.
Possible Cause Troubleshooting Step Recommended Action
Inappropriate mobile phase Review the composition of your mobile phases (A and B).Ensure the presence of an ion-pairing agent like TFA (typically 0.1%) in both mobile phases to improve peak shape.[7]
Incorrect gradient Evaluate the gradient profile used for elution.Optimize the gradient to achieve better separation of the main peak from impurities. A shallower gradient can often improve resolution.[7]
Column issues Check the performance of your HPLC column.Use a column appropriate for peptide separations (e.g., C18) and ensure it is not clogged or degraded.
Issue 3: Discrepancy between expected and observed molecular weight in Mass Spectrometry.
Possible Cause Troubleshooting Step Recommended Action
Presence of TFA adducts Analyze the mass spectrum for peaks corresponding to the peptide mass + multiples of the TFA mass (114 Da).This confirms the presence of TFA. While common, high levels may indicate the need for TFA removal for biological assays.
Peptide modifications Look for mass shifts that could indicate modifications such as oxidation (+16 Da) or deamidation (+1 Da).Adjust synthesis or storage conditions to minimize these modifications.
Incomplete removal of protecting groups Check for mass additions corresponding to common protecting groups used in peptide synthesis.Review the cleavage and deprotection steps of the synthesis protocol.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for analyzing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer.

  • Analysis: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for Substance P(1-7) (C₄₁H₆₄N₁₂O₁₀) is approximately 896.49 Da. The observed mass will be for the protonated molecule [M+H]⁺ at m/z 897.49. The TFA salt will have a molecular weight of 1014.06.[2]

Trifluoroacetic Acid (TFA) Removal via HCl Exchange

This protocol is adapted from established methods for TFA removal from synthetic peptides.[3][7]

  • Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.[3]

  • Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[3]

  • Incubation: Let the solution stand at room temperature for at least one minute.[3]

  • Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight to remove all liquid.[3]

  • Repeat: For complete exchange, repeat the dissolution in HCl solution and lyophilization steps at least two more times.[3]

  • Final Step: After the final lyophilization, the peptide is in the hydrochloride salt form.

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Analysis cluster_release Product Release & Further Processing Synthesis Solid-Phase Synthesis Cleavage Cleavage (with TFA) Synthesis->Cleavage Purification Crude Purification (HPLC with TFA) Cleavage->Purification HPLC HPLC Purity Check Purification->HPLC MS Mass Spectrometry Identity Purification->MS NMR NMR Structural Analysis Purification->NMR Release Release for Use HPLC->Release MS->Release NMR->Release TFARemoval TFA Removal (Optional) Release->TFARemoval If required for assay

Caption: Workflow for the synthesis and quality control of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results? check_tfa High Residual TFA? start->check_tfa check_purity Peptide Impurities? check_tfa->check_purity No tfa_removal Perform TFA Removal check_tfa->tfa_removal Yes check_degradation Peptide Degradation? check_purity->check_degradation No repurify Re-purify Peptide check_purity->repurify Yes optimize_storage Optimize Storage/Handling check_degradation->optimize_storage Yes proceed Proceed with Experiment check_degradation->proceed No tfa_removal->proceed repurify->proceed optimize_storage->proceed

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Investigating Potential Off-Target Effects of Substance P(1-7) TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Substance P(1-7) TFA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Substance P(1-7) and what is its primary known function?

Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of Substance P (SP), an eleven-amino acid neuropeptide.[1] It is a major metabolite of SP in the central nervous system.[2] While Substance P is known to be a key mediator of pain transmission and neurogenic inflammation through activation of neurokinin (NK) receptors, Substance P(1-7) often exhibits distinct and sometimes opposing effects.[2][3] It is considered a modulator of SP's actions and has been shown to produce antinociceptive effects.[2][4]

Q2: My cells are showing unexpected responses (e.g., altered viability, morphology changes) when treated with this compound. What could be the cause?

Unexpected cellular responses could be due to off-target effects of either Substance P(1-7) itself or, more commonly, the trifluoroacetic acid (TFA) salt form in which the peptide is often supplied.[5][6] TFA is a remnant from the peptide synthesis and purification process and can interfere with biological assays.[5]

Q3: What are the known off-target effects of the TFA counter-ion?

Residual TFA in peptide preparations can lead to a variety of off-target effects, including:

  • Alterations in Cell Proliferation and Viability: TFA has been reported to both inhibit and stimulate cell growth in a dose-dependent manner.[4][7]

  • Modulation of Inflammatory Responses: TFA can affect the production of inflammatory cytokines.[8][9]

  • Interference with Receptor Binding and Enzyme Activity: TFA may act as an allosteric modulator of receptors and can alter the secondary structure of peptides, potentially affecting their binding affinity and function.[10][11]

  • Induction of an Immune Response: In vivo, trifluoroacetylated proteins can elicit antibody responses.[6]

Q4: Does Substance P(1-7) have its own specific receptor distinct from the neurokinin receptors?

Yes, studies have identified high-affinity binding sites for Substance P(1-7) in the brain and spinal cord that are distinct from the classical NK-1, NK-2, and NK-3 receptors.[12][13] This suggests that Substance P(1-7) may mediate its effects through a unique, yet-to-be-cloned receptor.[3] Some evidence also suggests potential interactions with sigma receptors.[14]

Q5: How can I determine if the observed effects are due to Substance P(1-7) or the TFA salt?

To differentiate between the effects of the peptide and its counter-ion, it is recommended to perform one of the following:

  • Use a Different Salt Form: If available, test Substance P(1-7) as an acetate (B1210297) or hydrochloride salt and compare the results to those obtained with the TFA salt.

  • Remove the TFA: Employ a TFA removal protocol to obtain the peptide in a different salt form.[15][16][17][18]

  • TFA Control: Include a TFA control in your experiments by adding equivalent concentrations of a TFA salt solution (e.g., sodium trifluoroacetate) to your vehicle control wells.

Troubleshooting Guides

Issue 1: Inconsistent or Unexplained Results in Cell-Based Assays

Potential Cause: Interference from residual Trifluoroacetic Acid (TFA).

Troubleshooting Steps:

  • Quantify TFA Content: If possible, determine the amount of residual TFA in your peptide stock. This can be done using techniques like 19F NMR or capillary electrophoresis.[19]

  • Perform a Dose-Response with a TFA Control: Test a range of concentrations of your this compound alongside a corresponding range of concentrations of a TFA salt solution. This will help to identify a concentration window where the peptide's effects can be distinguished from those of TFA.

  • TFA Removal: If TFA interference is suspected, remove the TFA from your peptide sample using one of the protocols outlined below.

Issue 2: Observed Biological Effect Does Not Align with Known Substance P(1-7) Activity

Potential Cause: Off-target binding of Substance P(1-7) to a non-canonical receptor in your specific experimental model.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough literature search for studies using Substance P(1-7) in similar cell types or tissues to see if comparable effects have been reported.

  • Receptor Expression Analysis: If you suspect an off-target receptor, perform qPCR or Western blotting to confirm its expression in your model system.

  • Competitive Binding Assays: Use known antagonists for suspected off-target receptors to see if they can block the effects of Substance P(1-7).

  • Secondary Assays: Validate your findings using a different experimental assay that measures a distinct downstream effect of the presumed signaling pathway.

Quantitative Data on TFA Off-Target Effects

The following tables summarize the reported off-target effects of TFA at various concentrations.

Table 1: Effects of TFA on Cell Viability and Proliferation

Cell TypeEffectTFA ConcentrationReference
Madin-Darby Canine Kidney (MDCK) cellsNo significant cytotoxicity observedUp to 100 µg/mL[20]
Human Breast Cancer (MCF-7) cellsIncreased cytotoxic effect of cisplatinNot specified[7]

Table 2: Effects of TFA on Inflammatory Cytokine Production

| Cell Model | Cytokine | Effect | TFA Concentration | Reference | | :--- | :--- | :--- | :--- | | Peritoneal Macrophages | IL-1β | Decreased expression | Not specified |[9] | | Peritoneal Macrophages | TNF-α | Decreased mRNA expression | Not specified |[9] | | Peritoneal Macrophages | IL-10 | Increased mRNA expression | Not specified |[9] | | TNBS-induced colitis in mice | IL-6, IL-17, TNF-α, IFN-γ | Decreased levels in serum and colon tissue | Not specified |[8] | | TNBS-induced colitis in mice | IL-10, TGF-β | Increased levels in serum and colon tissue | Not specified |[8] |

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is a widely used method for exchanging TFA for chloride ions.

Materials:

  • This compound

  • 100 mM Hydrochloric Acid (HCl)

  • Distilled water

  • Lyophilizer

  • Liquid nitrogen

Methodology:

  • Dissolution: Dissolve the this compound in distilled water to a concentration of approximately 1 mg/mL.[16][18]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[16][18]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[16][17]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[16][17]

  • Lyophilization: Lyophilize the frozen sample overnight until all liquid has been removed.[16][17]

  • Repeat: To ensure complete removal of TFA, repeat the dissolution, freezing, and lyophilization steps at least two more times.[16][18]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.

Protocol 2: Assessing Off-Target Effects Using a Cellular Viability Assay (MTT Assay)

This protocol provides a general framework for evaluating the potential cytotoxic or cytostatic effects of this compound and the TFA counter-ion.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • TFA salt solution (e.g., sodium trifluoroacetate) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and the TFA salt solution in complete cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Compare the dose-response curves for this compound and the TFA salt to identify any effects attributable to TFA.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with Substance P and the potential points of modulation by Substance P(1-7).

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Neurotransmitter Release) Ca2->Downstream PKC->Downstream

Caption: Substance P signaling via the NK1 receptor and Gq protein.

SP1_7_Modulation SP1_7 Substance P(1-7) SP1_7_Receptor Putative SP(1-7) Receptor SP1_7->SP1_7_Receptor Activates NK1R NK1 Receptor SP1_7->NK1R Modulates/Antagonizes Downstream_SP1_7 SP(1-7)-mediated Effects (e.g., Antinociception) SP1_7_Receptor->Downstream_SP1_7 Downstream_SP SP-mediated Effects (e.g., Nociception) NK1R->Downstream_SP SP Substance P SP->NK1R Activates

Caption: Proposed modulatory role of Substance P(1-7).

Experimental Workflow

TFA_Troubleshooting_Workflow Start Unexpected Experimental Result with this compound IsTFA Is TFA interference a possibility? Start->IsTFA TFA_Control Run TFA Salt Control Experiment IsTFA->TFA_Control Yes Off_Target Investigate Off-Target Peptide Effects IsTFA->Off_Target No TFA_Effect TFA causes the effect? TFA_Control->TFA_Effect Remove_TFA Perform TFA Removal Protocol TFA_Effect->Remove_TFA Yes TFA_Effect->Off_Target No Retest Re-test with TFA-free peptide Remove_TFA->Retest Peptide_Effect Effect is due to Substance P(1-7) Retest->Peptide_Effect End Conclusion Peptide_Effect->End Off_Target->End

Caption: Troubleshooting workflow for unexpected results.

References

Strategies for reducing variability in Substance P(1-7) TFA experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Substance P(1-7) TFA, a fragment of the neuropeptide Substance P. Variability in experimental outcomes is a significant challenge, often stemming from the trifluoroacetate (B77799) (TFA) counter-ion present in commercially available peptides. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to enhance the reproducibility and accuracy of your results.

Troubleshooting Guide: Minimizing Experimental Variability

Variability in experiments using this compound can arise from several factors, with the TFA counter-ion being a primary contributor. Here are common issues and actionable solutions:

Issue Potential Cause Recommended Solution
Inconsistent cellular responses (e.g., proliferation, viability) Residual TFA from peptide synthesis can have direct biological effects, either inhibiting or stimulating cell growth depending on the cell type and concentration.[1]Exchange the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.[1][2] Detailed protocols for this process are provided below.
Poor peptide solubility Substance P(1-7) has a net positive charge and its solubility can be pH-dependent. The TFA salt may also influence solubility.First, determine the net charge of the peptide. For basic peptides like Substance P(1-7), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility. For stock solutions, use sterile, nuclease-free water or an appropriate buffer. Sonication can aid dissolution.[3]
Loss of peptide activity over time Improper storage can lead to degradation of the peptide. Repeated freeze-thaw cycles are particularly detrimental.Store lyophilized peptide at -20°C or -80°C, protected from light.[4] Once reconstituted, aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles and store at -80°C.[4]
Discrepancies between expected and measured peptide concentration The presence of TFA and absorbed water can lead to inaccurate peptide quantification based on weight.For precise quantification, consider performing an amino acid analysis to determine the net peptide content. Alternatively, the molecular weight of the peptide with the TFA counter-ion should be used for calculations.
Artifacts in analytical measurements (e.g., IR spectroscopy, LC/MS) TFA can interfere with certain analytical techniques. It has a strong absorbance band that can overlap with the amide I band of peptides in IR spectroscopy and can suppress the signal in mass spectrometry.[2]For sensitive analytical experiments, it is highly recommended to remove the TFA counter-ion.

Frequently Asked Questions (FAQs)

Q1: What is Substance P(1-7) and what are its primary biological functions?

Substance P(1-7) is the N-terminal fragment of the neuropeptide Substance P (SP).[4] Unlike the full-length SP, which is a key mediator of pain and inflammation, Substance P(1-7) often exhibits modulatory or even opposing effects.[5][6] It has been shown to have anti-nociceptive (pain-relieving) properties and can act as an antagonist or modulator of SP-induced responses.[5][6]

Q2: Why is the TFA salt of Substance P(1-7) a concern in biological experiments?

Trifluoroacetic acid (TFA) is a strong acid used during peptide synthesis and purification.[1][2] Residual TFA in the final peptide product exists as a counter-ion to the positively charged residues of the peptide. This TFA can directly impact experimental results by:

  • Altering Cell Behavior: TFA has been shown to inhibit the proliferation of some cell types, such as osteoblasts, and in other cases, to stimulate cell growth.[1] This can lead to significant variability and misinterpretation of the peptide's true biological activity.

  • Interfering with Assays: TFA can interfere with various assays. For example, its presence can complicate the analysis of peptide secondary structure by infrared spectroscopy.[2]

  • Affecting Physicochemical Properties: The TFA counter-ion can influence the solubility and stability of the peptide.

Q3: When should I consider removing the TFA counter-ion?

It is highly recommended to perform a TFA counter-ion exchange for any in vitro or in vivo experiments where cellular responses are being measured, such as cell proliferation, viability, signaling assays, or animal studies. For purely analytical purposes like initial mass spectrometry, the TFA salt may be acceptable, but for sensitive techniques or when assessing biological function, its removal is crucial for reliable data.

Q4: How do I properly store and handle this compound?

  • Storage of Lyophilized Powder: Store the lyophilized peptide in a tightly sealed container at -20°C or -80°C, protected from moisture and light.[4]

  • Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in a suitable sterile solvent (e.g., sterile water, PBS, or a buffer appropriate for your experiment).

  • Storage of Stock Solutions: After reconstitution, it is critical to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.[4]

Q5: What is the proposed signaling mechanism for Substance P(1-7)?

The signaling mechanism of Substance P(1-7) is not fully elucidated and appears to be complex. While full-length Substance P primarily signals through the neurokinin-1 receptor (NK1R), leading to downstream effects like MAPK/ERK activation and calcium mobilization, the action of Substance P(1-7) is less clear.[7][8][9] Some studies suggest it may act as an antagonist at the NK1R.[6] Other evidence points towards the existence of a specific, yet unidentified, receptor for Substance P(1-7).[5] One study showed that Substance P(1-7) did not induce calcium mobilization or an increase in cAMP via the NK1R.[10][11] There is also some indication that it may interact with other receptor systems, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2), although with lower potency than Substance P, or enhance NMDA receptor expression at high concentrations.[11][12]

Quantitative Impact of TFA on Cellular Assays

The presence of TFA can significantly alter the outcome of cellular assays. The following table summarizes reported effects of TFA on cell proliferation.

Cell Type TFA Concentration Effect on Proliferation Reference
Fetal Rat Osteoblasts10 nM - 100 µMInhibition (dose-dependent)[1]
Chondrocytes10 nM - 100 µMInhibition (dose-dependent)[1]
Murine Glioma Cells0.5 - 7.0 mMStimulation (dose- and time-dependent)[1]

Experimental Protocols

Protocol 1: TFA Counter-ion Exchange to Hydrochloride (HCl) Salt

This protocol is a common method to replace the TFA counter-ion with the more biologically inert chloride ion.

Materials:

  • This compound

  • 100 mM Hydrochloric Acid (HCl)

  • Nuclease-free water

  • Lyophilizer (freeze-dryer)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Dissolve the lyophilized this compound in 100 mM HCl.

  • Allow the solution to stand at room temperature for approximately 1 minute.

  • Freeze the solution rapidly, for instance, by immersing the tube in liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the frozen sample overnight until all the liquid has sublimated, leaving a dry powder.

  • To ensure complete exchange, repeat steps 1-4 at least two more times.

  • After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.

Protocol 2: Calcium Mobilization Assay

This protocol provides a general framework for assessing the ability of Substance P(1-7) to induce intracellular calcium release, a common downstream effect of G-protein coupled receptor activation.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Substance P(1-7) (TFA-exchanged)

  • Positive control (e.g., full-length Substance P or ATP)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS with HEPES.

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with HBSS with HEPES to remove excess dye.

  • Assay: Place the plate in the fluorometric plate reader.

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of Substance P(1-7) to the wells. Include a positive control (e.g., Substance P) and a vehicle control.

  • Measurement: Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration. An increase in the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm is indicative of calcium mobilization.[3]

Visualizations

Signaling Pathways

Substance_P_Signaling cluster_SP Substance P Signaling cluster_SP1_7 Substance P(1-7) - Proposed/Uncertain Pathways SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Proliferation_Inflammation Cell Proliferation & Inflammation MAPK_ERK->Proliferation_Inflammation Leads to SP1_7 Substance P(1-7) NK1R_antagonist NK1 Receptor (Antagonist?) SP1_7->NK1R_antagonist Blocks SP binding? Unknown_Receptor Unknown Receptor SP1_7->Unknown_Receptor Binds? MRGPRX2 MRGPRX2 (Low Potency) SP1_7->MRGPRX2 Binds? NMDA_Modulation NMDA Receptor Modulation (High Conc.) SP1_7->NMDA_Modulation Anti_nociception Anti-nociception Unknown_Receptor->Anti_nociception Leads to?

Caption: Proposed signaling pathways for Substance P and Substance P(1-7).

Experimental Workflow

TFA_Exchange_Workflow start Start: This compound (Lyophilized) dissolve Dissolve in 100 mM HCl start->dissolve freeze Rapid Freeze (e.g., Liquid N₂) dissolve->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat_check Repeat 2-3x? lyophilize->repeat_check repeat_check->dissolve Yes reconstitute Reconstitute in Experimental Buffer repeat_check->reconstitute No end End: Substance P(1-7) HCl (Ready for Assay) reconstitute->end

References

Technical Support Center: Mass Spectrometry Analysis of Substance P with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of Substance P when using trifluoroacetic acid (TFA) as a mobile phase additive.

Frequently Asked Questions (FAQs)

Q1: Why is Trifluoroacetic Acid (TFA) commonly used in the LC-MS analysis of Substance P?

A1: Trifluoroacetic acid (TFA) is frequently used as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) for several reasons. It is a strong ion-pairing agent that improves chromatographic peak shape and resolution for peptides like Substance P by minimizing unwanted interactions with the stationary phase.[1] TFA also helps to control the pH of the mobile phase.[1]

Q2: What is the primary negative impact of TFA on the mass spectrometry analysis of Substance P?

A2: The primary negative impact of TFA is significant signal suppression in electrospray ionization mass spectrometry (ESI-MS).[2][3][4] This occurs because the negatively charged trifluoroacetate (B77799) anions form strong ion pairs with the positively charged Substance P molecules in the gas phase, reducing the abundance of free, detectable protonated analyte ions.[4] Additionally, the high surface tension of TFA-containing solutions can hinder efficient spray formation in the ESI source.[1][4]

Q3: At what concentration is TFA typically used, and does concentration affect signal suppression?

A3: TFA is commonly used at a concentration of 0.1% (v/v) for optimal chromatographic performance.[1][4] However, the degree of ion suppression is directly related to the TFA concentration; higher concentrations lead to greater signal loss.[5] Even at lower concentrations, such as 0.01%, some suppression can still be observed.[1]

Q4: Are there any alternatives to TFA for the LC-MS analysis of Substance P?

A4: Yes, several alternatives to TFA can be used to improve MS sensitivity. The most common alternative is formic acid (FA), which generally provides better MS signal but may result in broader peaks and poorer chromatographic resolution compared to TFA. Difluoroacetic acid (DFA) is another alternative that offers a balance between good chromatographic performance and improved MS sensitivity.[2] Other options include acetic acid and methanesulfonic acid (MSA).[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of Substance P when TFA is present in the mobile phase.

Problem 1: Low or No Signal for Substance P

  • Cause: Severe ion suppression due to TFA.

  • Solutions:

    • Reduce TFA Concentration: If chromatographically acceptable, lower the TFA concentration in the mobile phase. Even a reduction from 0.1% to 0.05% or 0.01% can improve signal intensity.[1]

    • Switch to a TFA Alternative: Replace TFA with a more MS-friendly mobile phase additive. Formic acid (0.1%) is a standard choice for improved sensitivity.[5] For a compromise between chromatographic quality and signal intensity, consider using 0.1% difluoroacetic acid (DFA).

    • Post-Column Modification: Implement a post-column addition of a reagent to break the Substance P-TFA ion pair before the eluent enters the mass spectrometer. A common approach is the post-column infusion of a dilute ammonium (B1175870) hydroxide (B78521) solution.[6] Another option is the addition of a mixture of propionic acid and isopropanol.[7]

    • Use Supercharging Agents: Adding a small amount of a "supercharging agent," such as m-nitrobenzyl alcohol (m-NBA), to the mobile phase can help to rescue the signal suppression caused by TFA.[3]

    • Modify Desolvation Gas: Modifying the desolvation gas with acid vapor, for instance from propionic acid and isopropanol, can effectively mitigate the ion suppression effects of TFA.[8]

Problem 2: Poor Peak Shape and Resolution After Replacing TFA with Formic Acid

  • Cause: Formic acid is a weaker ion-pairing agent than TFA, which can lead to increased secondary interactions between Substance P and the stationary phase.

  • Solutions:

    • Optimize Chromatography: Adjust the gradient, flow rate, and column temperature to improve peak shape.

    • Use a Different Column: Columns with highly inert surfaces are designed to provide good peak shape for peptides even without strong ion-pairing agents like TFA.[1][4]

    • Try a Different TFA Alternative: Difluoroacetic acid (DFA) can provide better chromatographic performance than formic acid while still offering improved MS sensitivity compared to TFA.

Problem 3: System Contamination and Carryover

  • Cause: TFA is known to be persistent and can contaminate the LC-MS system, leading to background noise and carryover in subsequent runs.

  • Solutions:

    • Thorough System Wash: After using TFA, flush the entire LC system, including the column, with a strong solvent mixture (e.g., high percentage of organic solvent without acid) to remove residual TFA.

    • Dedicated System: If TFA is used frequently for applications that do not require MS detection, consider having a dedicated HPLC system for these methods to avoid contaminating the LC-MS system.

    • Blank Injections: Run several blank injections after a TFA-containing run to ensure that the system is clean before analyzing subsequent samples.

Quantitative Data Summary

The following table summarizes the impact of different mobile phase additives on the mass spectrometry signal of peptides.

Mobile Phase AdditiveTypical ConcentrationEffect on ChromatographyEffect on MS SignalReference
Trifluoroacetic Acid (TFA)0.1%Excellent peak shape and resolutionStrong ion suppression[1][4]
Formic Acid (FA)0.1%May result in broader peaksGood signal intensity
Difluoroacetic Acid (DFA)0.1%Good peak shape and resolutionImproved signal vs. TFA[2]

Experimental Protocols

Protocol 1: Sample Extraction of Substance P using TFA

This protocol is suitable for the extraction of Substance P from tissue samples.[9]

  • Homogenization: Homogenize the tissue sample in a low pH buffer, such as 1 M acetic acid or trifluoroacetic acid (TFA), at a low temperature (0-4°C) to prevent degradation.[9] The addition of protease inhibitors is recommended.[9]

  • Deproteinization (for plasma): For plasma samples, deproteinization can be achieved by adding an equal volume of 1% to 30% TFA to the plasma, followed by centrifugation to pellet the precipitated proteins.[9]

  • Solid-Phase Extraction (SPE):

    • Load the acidified sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute Substance P with a suitable solvent, such as methanol (B129727) containing 0.1% TFA and 1 M ammonium acetate.[9]

  • Analysis: The eluted sample can then be analyzed by LC-MS.

Protocol 2: LC-MS/MS Method for Substance P with a TFA Alternative

This is a general protocol that can be adapted for specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute Substance P.

    • Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for analytical scale).

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor and product ion transitions for Substance P.

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum Substance P signal.

Visualizations

troubleshooting_workflow Troubleshooting Low Substance P Signal with TFA start Low or No Signal for Substance P check_chroma Is chromatographic performance critical? start->check_chroma reduce_tfa Reduce TFA concentration (e.g., to 0.05%) check_chroma->reduce_tfa Yes use_alternative Switch to TFA alternative (e.g., 0.1% Formic Acid) check_chroma->use_alternative No post_column Implement post-column reagent addition reduce_tfa->post_column Signal still low check_peak_shape Is peak shape acceptable? use_alternative->check_peak_shape end_good Problem Resolved post_column->end_good optimize_lc Optimize LC method (gradient, temp.) check_peak_shape->optimize_lc No check_peak_shape->end_good Yes use_dfa Consider using DFA for better peak shape optimize_lc->use_dfa use_dfa->end_good tfa_ion_suppression Mechanism of TFA-Induced Ion Suppression cluster_solution In Solution (LC Eluent) cluster_gas In Gas Phase (ESI Droplet) SP_pos Substance P (+ve charge) [SP-H]+ ion_pair Ion Pair Formation [SP-H]+[TFA]- SP_pos->ion_pair pairs with TFA_neg TFA Anion (-ve charge) [TFA]- TFA_neg->ion_pair reduced_signal Reduced Free [SP-H]+ to Detector ion_pair->reduced_signal leads to

References

Validation & Comparative

Validating the Biological Activity of a New Batch of Substance P(1-7) TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of a new batch of Substance P(1-7) trifluoroacetate (B77799) salt (TFA). It offers a comparative analysis of expected performance against a reference standard and outlines detailed experimental protocols to ensure the integrity and activity of the new batch. Substance P(1-7) is the N-terminal fragment of Substance P and has been shown to possess biological activities that are often distinct from, and sometimes opposite to, its parent peptide.[1][2][3] It is known to exert its effects by binding to specific sites separate from the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[3][4]

Comparative Analysis of Biological Activity

To ensure the biological potency of a new batch of Substance P(1-7), a direct comparison with a previously validated reference standard is crucial. The following table summarizes the key quantitative parameters to be assessed.

ParameterNew Batch of SP(1-7) TFAReference Standard SP(1-7)Acceptance Criteria
Binding Affinity (Ki) [Insert experimental value][Insert known value]Within a 2-fold difference of the reference standard
Functional Potency (EC50/IC50) [Insert experimental value][Insert known value]Within a 3-fold difference of the reference standard
Purity (HPLC) >95%>95%≥ 95%
Mass (Mass Spectrometry) [Insert experimental value][Insert known value]Matches theoretical mass ± 1 Da

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Receptor Binding Assay

This protocol determines the affinity of the new Substance P(1-7) batch for its specific binding sites.

Objective: To determine the inhibitory constant (Ki) of the new batch of Substance P(1-7) by competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from rat spinal cord or brain tissue.[5]

  • Radioligand: [³H]Substance P(1-7).[5][6]

  • New batch of Substance P(1-7) TFA.

  • Reference standard of Substance P(1-7).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 0.01% BSA, 2 µg/ml chymostatin, 4 µg/ml leupeptin, and 4 µg/ml phosphoramidon.[6]

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.1% polyethyleneimine.[6]

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubate membrane preparations with a fixed concentration of [³H]Substance P(1-7) and varying concentrations of either the new batch of Substance P(1-7) or the reference standard.

  • Incubations are carried out at room temperature for 60 minutes.[6]

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.[6]

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the IC50 values (concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand) from the competition curves.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Bioassay: Inhibition of Substance P-induced Signaling

This protocol assesses the ability of the new Substance P(1-7) batch to functionally antagonize the effects of Substance P.

Objective: To determine the functional potency (IC50) of the new batch of Substance P(1-7) by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization or cAMP accumulation.

Materials:

  • Cell line expressing the NK1 receptor (e.g., HEK293 or CHO cells).

  • Substance P.

  • New batch of this compound.

  • Reference standard of Substance P(1-7).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or a cAMP assay kit (e.g., GloSensor).[7]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[7]

Procedure:

  • Culture the cells to an appropriate confluency.

  • Load the cells with the calcium-sensitive dye or prepare them according to the cAMP assay kit instructions.

  • Pre-incubate the cells with varying concentrations of the new batch of Substance P(1-7) or the reference standard.

  • Stimulate the cells with a fixed concentration of Substance P (typically the EC80).

  • Measure the change in intracellular calcium concentration or cAMP levels using a plate reader.

  • Generate dose-response curves and calculate the IC50 values.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed modulatory role of Substance P(1-7) on the Substance P signaling pathway. Substance P binds to the NK1 receptor, activating Gq/11 proteins, which in turn stimulates Phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and Protein Kinase C (PKC) activation, respectively.[4][8] Substance P(1-7) is proposed to act as a modulator of this pathway.[2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R SP17 Substance P(1-7) SP17R SP(1-7) Binding Site SP17->SP17R Gq11 Gq/11 NK1R->Gq11 Activates SP17R->NK1R Modulates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Response Cellular Response Ca->Response PKC PKC Activation DAG->PKC PKC->Response

Modulation of Substance P signaling by Substance P(1-7).

Experimental Workflow

The diagram below outlines the sequential steps for the validation of a new batch of Substance P(1-7).

start Receive New Batch of SP(1-7) purity Purity & Mass Analysis (HPLC, MS) start->purity binding Receptor Binding Assay purity->binding functional Functional Bioassay binding->functional compare Compare with Reference Standard functional->compare pass Batch Validated compare->pass Meets Criteria fail Batch Fails Validation compare->fail Does Not Meet Criteria

Workflow for validating a new batch of Substance P(1-7).

Logical Relationship

This diagram illustrates the logical relationship between Substance P and its N-terminal fragment, Substance P(1-7), highlighting their distinct receptor interactions and functional outcomes.

cluster_peptides Peptides cluster_receptors Receptors cluster_effects Primary Biological Effects SP Substance P NK1R NK1 Receptor SP->NK1R Binds SP17 Substance P(1-7) (N-terminal fragment) SP17R SP(1-7) Binding Site SP17->SP17R Binds SPEffects Pro-inflammatory, Pain Transmission NK1R->SPEffects Leads to SP17Effects Modulatory, Often Antagonistic to SP SP17R->SP17Effects Leads to

Distinct actions of Substance P and Substance P(1-7).

References

A Comparative Analysis of Substance P(1-7) TFA and Other Tachykinin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Substance P(1-7) TFA with other well-characterized tachykinin receptor ligands. The information presented herein is intended to support researchers in understanding the nuanced pharmacological landscape of tachykinin receptors and the distinct profile of this compound. This document summarizes quantitative binding and functional data, details common experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of these compounds.

Introduction to Tachykinins and Their Receptors

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. These peptides exert their effects by binding to and activating a class of G-protein coupled receptors (GPCRs) known as tachykinin receptors: NK1, NK2, and NK3. While each tachykinin has a preferential receptor—SP for NK1, NKA for NK2, and NKB for NK3—a degree of cross-reactivity exists, allowing these ligands to bind to other tachykinin receptors, albeit with lower affinity.

Substance P(1-7) is a naturally occurring N-terminal fragment of Substance P. It has been shown to have biological activities that are distinct from its parent peptide and is often considered a modulator of Substance P's effects. A critical aspect of Substance P(1-7)'s pharmacology is that it appears to exert its effects primarily through a specific binding site, distinct from the classical NK1, NK2, and NK3 receptors. This guide will explore the comparative pharmacology of this compound at the classical tachykinin receptors, highlighting its unique profile in contrast to the endogenous tachykinins.

Quantitative Comparison of Ligand Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other major tachykinin ligands at the human NK1, NK2, and NK3 receptors. The data is compiled from various in vitro studies. It is important to note that direct, comprehensive comparative studies for this compound at all three tachykinin receptors are limited, reflecting its primary interaction with a distinct binding site.

Table 1: Comparative Binding Affinities (Ki, nM) of Tachykinin Receptor Ligands

LigandNK1 ReceptorNK2 ReceptorNK3 Receptor
Substance P High Affinity (Sub-nanomolar to low nanomolar)Lower AffinityLower Affinity
Neurokinin A Moderate AffinityHigh Affinity (Sub-nanomolar to low nanomolar)Moderate Affinity
Neurokinin B Lower AffinityLower AffinityHigh Affinity (Sub-nanomolar to low nanomolar)
This compound Very Low to Negligible Affinity[1][2]No Reported AffinityNo Reported Affinity

Table 2: Comparative Functional Potencies (EC50, nM) of Tachykinin Receptor Ligands

LigandNK1 Receptor (e.g., Calcium Mobilization)NK2 Receptor (e.g., Calcium Mobilization)NK3 Receptor (e.g., Calcium Mobilization)
Substance P High Potency (Nanomolar range)[3]Low Potency[3]Low Potency[3]
Neurokinin A Moderate Potency[3]High Potency (Nanomolar range)[3]Moderate Potency[3]
Neurokinin B Low Potency[3]Low Potency[3]High Potency (Nanomolar range)[3]
This compound No significant activity reported[1][2]No significant activity reportedNo significant activity reported

Note: Specific Ki and EC50 values can vary depending on the experimental conditions, cell type, and assay used.

The data clearly indicates that while the endogenous tachykinins (Substance P, NKA, and NKB) exhibit a profile of high affinity and potency for their preferred receptors with some cross-reactivity, this compound does not significantly interact with any of the three classical tachykinin receptors.[1][2] This supports the hypothesis that its biological effects are mediated through a distinct, yet to be fully characterized, receptor or binding site.[1][2]

Tachykinin Receptor Signaling Pathways

Tachykinin receptors are members of the rhodopsin-like family of GPCRs and primarily couple to Gαq/11 proteins. Activation of these receptors initiates a well-defined signaling cascade leading to intracellular calcium mobilization. In some cellular contexts, they can also couple to other G proteins, such as Gαs, leading to the production of cyclic AMP (cAMP).

Tachykinin_Signaling Tachykinin Receptor Signaling Pathway Ligand Tachykinin Ligand (SP, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Ligand->Receptor Binds to G_protein Gαq/11 & Gβγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Fig. 1: Tachykinin Receptor Signaling Pathway

Experimental Protocols

The characterization of tachykinin receptor ligands relies on a suite of well-established in vitro assays. The following sections detail the methodologies for key experiments used to generate the data presented in this guide.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

General Protocol:

  • Membrane Preparation: Cells or tissues expressing the tachykinin receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Incubation: A fixed concentration of a high-affinity radiolabeled tachykinin ligand (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, or [³H]Senktide for NK3) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes Expressing Receptor Start->Membrane_Prep Incubation Incubate Membranes with: - Radiolabeled Ligand - Unlabeled Competitor Membrane_Prep->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Analysis Analyze Data: - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Fig. 2: Radioligand Binding Assay Workflow
Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gq-coupled tachykinin receptors, the most common functional assays measure the increase in intracellular calcium or the accumulation of inositol phosphates.

Objective: To determine the potency (EC50) of a ligand by measuring the increase in intracellular calcium concentration following receptor activation.

General Protocol:

  • Cell Culture: Cells stably or transiently expressing the tachykinin receptor of interest are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument adds varying concentrations of the test ligand to the wells.

  • Signal Detection: The fluorescence intensity in each well is measured kinetically in real-time immediately before and after the addition of the ligand.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The data are plotted as the change in fluorescence versus the logarithm of the ligand concentration. The EC50 value (the concentration of ligand that produces 50% of the maximal response) is determined by non-linear regression analysis.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow Start Start Cell_Culture Culture Cells Expressing Receptor in Microplate Start->Cell_Culture Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Compound_Addition Add Ligand at Varying Concentrations Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence Kinetically Compound_Addition->Fluorescence_Reading Data_Analysis Analyze Data: - Determine EC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Fig. 3: Calcium Mobilization Assay Workflow

Objective: To determine the potency (EC50) of a ligand by measuring the accumulation of inositol phosphates, a downstream product of PLC activation.

General Protocol:

  • Cell Labeling (optional, for radioactive assays): Cells expressing the receptor are pre-labeled with [³H]-myo-inositol.

  • Cell Stimulation: Cells are pre-incubated with lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), and then stimulated with varying concentrations of the test ligand.

  • Lysis and Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are then extracted.

  • Quantification:

    • Radioactive Method: The [³H]-labeled inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

    • Non-Radioactive Method (e.g., HTRF): A competitive immunoassay is used to measure the accumulation of IP1. A specific antibody and a labeled IP1 analog are used to generate a signal that is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis: The amount of IP accumulation is plotted against the logarithm of the ligand concentration, and the EC50 value is determined by non-linear regression.

Conclusion

The comparative analysis presented in this guide underscores the distinct pharmacological profile of this compound. Unlike the endogenous tachykinins—Substance P, Neurokinin A, and Neurokinin B—which demonstrate clear preferences but some cross-reactivity for the NK1, NK2, and NK3 receptors, this compound exhibits negligible affinity and functional activity at these classical tachykinin receptors. This evidence strongly supports the existence of a specific, non-tachykinin receptor binding site through which Substance P(1-7) mediates its biological effects. For researchers in drug development, this highlights the potential for designing highly selective ligands that target the Substance P(1-7) system without the off-target effects associated with classical tachykinin receptor modulation. Further research into the identification and characterization of the specific Substance P(1-7) binding site will be crucial for fully elucidating its physiological role and therapeutic potential.

References

A Comparative In Vivo Analysis of Substance P(1-7) and Full-Length Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the biological effects of the full-length neuropeptide Substance P (SP) and its N-terminal metabolite, Substance P(1-7). The following sections detail their distinct receptor interactions, physiological effects, and underlying signaling mechanisms, supported by experimental data and protocols.

At a Glance: Key Differences

Full-length Substance P, an eleven-amino acid peptide, is a well-established mediator of pain and inflammation.[1][2] In contrast, its seven-amino acid fragment, Substance P(1-7), not only exhibits a distinct biological profile but can actively counteract the effects of its parent molecule.[3][4] While full-length SP primarily exerts its pro-inflammatory and nociceptive effects through the neurokinin-1 receptor (NK1R), SP(1-7) has negligible affinity for this receptor and is thought to act through its own, yet to be fully characterized, binding sites.[5][6] This fundamental difference in receptor interaction leads to often opposing in vivo effects, with SP(1-7) demonstrating anti-nociceptive and cardiovascular depressor activities.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the receptor binding affinities and in vivo effects of full-length Substance P and Substance P(1-7).

Table 1: Receptor Binding Affinity

LigandReceptor/Binding SiteTissueSpeciesKd (nM)Reference(s)
Full-Length Substance P NK1 ReceptorSynovial TissueHuman0.75[8]
NK1 ReceptorMyenteric NeuronsGuinea Pig~0.5 (general tachykinin conformer), ~0.05 (SP-preferring conformer)[9]
Substance P(1-7) SP(1-7) Specific Binding SiteBrainMouse2.5[7][10]
SP(1-7) Specific Binding SiteSpinal Cord (High Affinity)Mouse0.03[7][10]
SP(1-7) Specific Binding SiteSpinal Cord (Low Affinity)Mouse5.4[7][10]
SP(1-7) Specific Binding SiteBrainRat4.4[11]
SP(1-7) Specific Binding SiteSpinal Cord (High Affinity)Rat0.5[11]
NK1 ReceptorSpinal CordMouseNo significant binding[5]

Table 2: In Vivo Effects

EffectFull-Length Substance PSubstance P(1-7)Animal ModelQuantitative MeasureReference(s)
Nociception Pro-nociceptive (induces biting/scratching)Anti-nociceptive (increases tail-flick latency)MouseDose-dependent increase in biting/scratching behavior vs. increased latency to tail flick.[7][12]
Blood Pressure Hypotensive (vasodilation)Hypotensive (depressor effect)RatDose-related reduction in blood pressure.[13][6][13]
Heart Rate VariableBradycardicRatDecrease in heart rate.[6]
Inflammation Pro-inflammatoryModulatory/Anti-inflammatoryGeneralInduces neurogenic inflammation.[6]

Signaling Pathways

The signaling mechanisms of full-length Substance P and Substance P(1-7) are fundamentally different, stemming from their distinct receptor targets.

Full-Length Substance P Signaling:

Upon binding to the G-protein coupled NK1 receptor, full-length SP initiates a well-characterized signaling cascade. This primarily involves the activation of Gq and Gs proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial for mediating the pro-inflammatory and pain-transmitting effects of SP. Additionally, SP can stimulate the production of cyclic AMP (cAMP).[1][14]

Full_Length_SP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Gq_Gs Gq/Gs Protein NK1R->Gq_Gs Activates PLC Phospholipase C (PLC) Gq_Gs->PLC Activates cAMP cAMP Gq_Gs->cAMP Stimulates Production IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Pro-inflammatory & Nociceptive Effects Ca2_release->Physiological_Effects PKC->Physiological_Effects cAMP->Physiological_Effects

Caption: Signaling pathway of full-length Substance P via the NK1 receptor.

Substance P(1-7) Signaling:

The signaling pathway for SP(1-7) is less defined due to the incomplete characterization of its receptor. However, it is evident that it does not involve the NK1 receptor.[5] It is hypothesized that SP(1-7) binds to a distinct G-protein coupled receptor, initiating a cascade that leads to its unique physiological effects, such as anti-nociception and cardiovascular depression. The observation that some of its anti-nociceptive effects are reversible by naloxone (B1662785) suggests a potential interaction with or modulation of the endogenous opioid system.[7]

SP_1_7_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP1_7 Substance P(1-7) SP1_7_R SP(1-7) Receptor (Putative GPCR) SP1_7->SP1_7_R G_Protein G-Protein SP1_7_R->G_Protein Activates Second_Messengers Second Messengers G_Protein->Second_Messengers Modulates Downstream_Effectors Downstream Effectors Second_Messengers->Downstream_Effectors Activate Physiological_Effects Anti-nociceptive & Cardiovascular Effects Downstream_Effectors->Physiological_Effects

Caption: Putative signaling pathway for Substance P(1-7).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in this guide.

Experimental Workflow: In Vivo Nociception Assay (Tail-Flick Test)

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimation (e.g., Mouse/Rat) Group_Allocation Random Allocation to Treatment Groups (Vehicle, SP, SP(1-7)) Animal_Prep->Group_Allocation Baseline Baseline Tail-Flick Latency Measurement Group_Allocation->Baseline Injection Intrathecal/Intravenous Administration of Test Substance Baseline->Injection Observation Post-injection Observation Period Injection->Observation Measurement Measure Tail-Flick Latency at Timed Intervals Observation->Measurement Data_Collection Record Latency Times Measurement->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Compare Effects of SP vs. SP(1-7) on Nociceptive Threshold Stats->Conclusion

Caption: General workflow for a tail-flick nociception assay.

1. Receptor Binding Assay

  • Objective: To determine the binding affinity (Kd) of radiolabeled ligands to their receptors in specific tissue preparations.

  • Protocol:

    • Tissue Preparation: Brain and spinal cord tissues from mice or rats are dissected and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane fraction.[7]

    • Incubation: The membrane preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]SP(1-7)) in the presence or absence of a high concentration of the corresponding unlabeled ligand to determine total and non-specific binding, respectively.[7]

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis is then used to determine the Kd and Bmax (maximum number of binding sites).[7]

2. In Vivo Nociception Assay (Tail-Flick Test)

  • Objective: To assess the analgesic or hyperalgesic effects of a substance by measuring the latency of a reflexive tail withdrawal from a noxious thermal stimulus.

  • Protocol:

    • Animal Model: Mice or rats are used. For chronic pain models, conditions like diabetes can be induced.[7]

    • Administration: Full-length SP, SP(1-7), or a vehicle control is administered, typically via intrathecal injection to target the spinal cord directly.[7][12]

    • Procedure: The distal portion of the animal's tail is exposed to a radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.[11] A cut-off time is established to prevent tissue damage.

    • Measurements: Baseline latency is measured before administration of the test substance. Post-administration measurements are taken at various time points to determine the time course of the effect.[11]

    • Data Analysis: Changes in tail-flick latency from baseline are calculated and compared between treatment groups to determine the pro- or anti-nociceptive effects.[7]

3. In Vivo Cardiovascular Assessment

  • Objective: To measure the effects of Substance P and its fragments on blood pressure and heart rate.

  • Protocol:

    • Animal Model: Anesthetized rats are commonly used.[13]

    • Instrumentation: A catheter is inserted into an artery (e.g., carotid) for continuous blood pressure monitoring and into a vein (e.g., jugular) for substance administration. Heart rate is derived from the blood pressure waveform.

    • Administration: Full-length SP or SP(1-7) is administered intravenously.[13]

    • Measurements: Baseline blood pressure and heart rate are recorded. Following administration of the test substance, these parameters are continuously monitored to record any changes.

    • Data Analysis: The magnitude and duration of the changes in mean arterial pressure and heart rate are quantified and compared between the different treatment groups.

Conclusion

The in vivo effects of Substance P(1-7) are markedly different from, and in some cases antagonistic to, those of full-length Substance P. While full-length SP is a key mediator of pain and inflammation through the NK1 receptor, its N-terminal fragment, SP(1-7), exhibits anti-nociceptive and cardiovascular depressor effects, likely through a distinct and yet-to-be-fully-elucidated receptor system. This dichotomy highlights the importance of peptide metabolism in modulating physiological responses and presents SP(1-7) and its signaling pathway as a potential target for the development of novel analgesic and cardiovascular therapeutics. Further research into the specific receptor and downstream signaling cascade of SP(1-7) is warranted to fully exploit its therapeutic potential.

References

Confirming the Specific Action of Substance P(1-7) TFA: A Comparative Guide to Antagonist Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and experimental data supporting the use of antagonists to confirm the specific action of Substance P(1-7) trifluoroacetate (B77799) salt (TFA). Substance P(1-7) is a biologically active N-terminal fragment of the neuropeptide Substance P (SP). Unlike its parent peptide, which primarily acts through neurokinin receptors (NK1, NK2, and NK3), Substance P(1-7) exerts its effects through a distinct, yet to be fully identified, receptor.[1][2] The use of specific antagonists is therefore crucial to delineate its unique physiological roles and to validate it as a potential therapeutic target.

Antagonists for Substance P(1-7)

The primary and most referenced antagonist for Substance P(1-7) is a synthetic analog with D-amino acid substitutions, [D-Pro2, D-Phe7]Substance P(1-7) . This modification confers antagonistic properties at the specific binding site for Substance P(1-7).[3][4] While other D-amino acid-substituted analogs of the full-length Substance P exist, their specific antagonistic activity against the N-terminal fragment SP(1-7) is not well-documented.[5][6] Similarly, antagonists of the parent Substance P, such as Spantide III, have been shown to be potent, but their cross-reactivity with the Substance P(1-7) binding site has not been extensively characterized.[7]

Experimental Data: Demonstrating Specific Antagonism

The specificity of Substance P(1-7)'s action is confirmed by the ability of its antagonist to block its biological effects. The following tables summarize key quantitative data from in vivo and in vitro studies.

Table 1: In Vivo Antagonism of Substance P(1-7)-Induced Antinociception

AgonistAntagonistAnimal ModelAssayAgonist DoseAntagonist DoseOutcome
Substance P(1-7)[D-Pro2, D-Phe7]SP(1-7)MouseAcetic Acid WrithingNot specified1 nmol (i.t.)Complete blockade of antinociceptive effects.[3]

i.t. - intrathecal

Table 2: In Vitro Antagonism of Substance P(1-7) Effect on ERK Phosphorylation

Cell/Tissue Prep.StimulusAgonistAntagonistOutcome
Mouse Dorsal Spinal CordCapsaicin (to induce pERK)Substance P(1-7)[D-Pro2, D-Phe7]SP(1-7)Substance P(1-7) inhibits capsaicin-induced ERK phosphorylation; this inhibition is reversed by the antagonist.

Table 3: Radioligand Binding Affinity for the Substance P(1-7) Specific Site

LigandPreparationKd (nM)Bmax (fmol/mg protein)
[3H]SP(1-7)Mouse Brain Membranes2.529.2

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are protocols derived from published studies.

Protocol 1: Radioligand Binding Assay for Substance P(1-7)

This protocol is adapted from studies characterizing the specific binding sites of Substance P(1-7).

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of the Substance P(1-7) binding site.

Materials:

  • [3H]Substance P(1-7) (radioligand)

  • Unlabeled Substance P(1-7) TFA (for competition assays)

  • [D-Pro2, D-Phe7]Substance P(1-7) (or other antagonists for competitive binding)

  • Mouse brain or spinal cord membranes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.02% BSA

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4)

  • Polyethylenimine (PEI)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize mouse brain or spinal cord tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In polypropylene (B1209903) tubes, add the assay buffer, a range of concentrations of [3H]SP(1-7), and the membrane preparation.

  • Nonspecific Binding: To a parallel set of tubes, add a high concentration of unlabeled Substance P(1-7) (e.g., 1 µM) in addition to the radioligand to determine nonspecific binding.

  • Competition Assay: To determine the affinity of antagonists, incubate a fixed concentration of [3H]SP(1-7) with varying concentrations of the unlabeled antagonist.

  • Incubation: Incubate the tubes at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through PEI-pre-soaked glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Protocol 2: Western Blot for ERK Phosphorylation

This protocol is based on the methodology used to demonstrate the antagonistic effect on Substance P(1-7)-mediated inhibition of ERK phosphorylation.

Objective: To assess the ability of a Substance P(1-7) antagonist to reverse the effect of Substance P(1-7) on ERK1/2 phosphorylation.

Materials:

  • This compound

  • [D-Pro2, D-Phe7]Substance P(1-7)

  • Capsaicin (or other stimulus to induce ERK phosphorylation)

  • Spinal cord tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Tissue Treatment: Treat animals or tissue preparations with the vehicle, Substance P(1-7), the antagonist, or a combination of the agonist and antagonist, followed by stimulation with capsaicin.

  • Protein Extraction: Lyse the spinal cord tissue in lysis buffer and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Densitometry: Quantify the band intensities and express the level of phospho-ERK as a ratio to total ERK.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental logic and the proposed signaling pathway for Substance P(1-7).

experimental_workflow cluster_assay Biological Assay control Control Group (Vehicle) assay In Vivo (Nociception) or In Vitro (pERK) control->assay agonist Substance P(1-7) TFA agonist->assay antagonist [D-Pro2, D-Phe7]SP(1-7) antagonist->assay combination SP(1-7) TFA + Antagonist combination->assay outcome_control Basal Response assay->outcome_control measures outcome_agonist Specific Effect (e.g., Antinociception) assay->outcome_agonist measures outcome_antagonist No Effect (Alone) assay->outcome_antagonist measures outcome_combination Blockade of Specific Effect assay->outcome_combination measures

Caption: Experimental workflow for antagonist validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Putative SP(1-7) Receptor unknown_cascade Unknown Signaling Cascade receptor->unknown_cascade activates (?) erk pERK (MAPK Pathway) unknown_cascade->erk inhibits response Cellular Response (e.g., Modulation of Nociception) erk->response leads to sp17 This compound sp17->receptor binds antagonist [D-Pro2, D-Phe7]SP(1-7) antagonist->receptor blocks

Caption: Proposed signaling pathway for Substance P(1-7).

Conclusion

The available evidence strongly supports that [D-Pro2, D-Phe7]Substance P(1-7) acts as a specific antagonist for Substance P(1-7), enabling the differentiation of its biological effects from those of its parent peptide, Substance P. The provided experimental protocols for binding and functional assays serve as a foundation for further investigation. However, a significant gap remains in the understanding of the complete signaling pathway of Substance P(1-7), starting with the definitive identification of its receptor. Future research should focus on characterizing this receptor and on the development and comparative analysis of a broader range of potent and selective antagonists. Such advancements will be instrumental in fully elucidating the therapeutic potential of targeting the Substance P(1-7) system.

References

Reproducibility of Published Findings on the Effects of Substance P(1-7): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on the biological effects of Substance P(1-7), the N-terminal fragment of the neuropeptide Substance P (SP). While the parent peptide's pro-inflammatory and pro-nociceptive roles are well-established, its metabolite, SP(1-7), often exhibits distinct and sometimes opposing activities. This guide aims to objectively present the available data to assess the reproducibility of these findings, highlighting areas of consensus and controversy.

Key Findings on the Effects of Substance P(1-7)

Substance P(1-7) has been investigated for its role in several physiological and pathological processes, with the most prominent areas of research being nociception, cancer biology, and neurochemistry.

Antinociceptive Effects

A significant body of evidence suggests that Substance P(1-7) possesses antinociceptive properties, in contrast to the pro-nociceptive effects of the full-length Substance P.[1][2][3]

Quantitative Data Summary: Antinociceptive Effects of Substance P(1-7)

Experimental ModelSpeciesAdministration RouteDose RangeObserved EffectSupporting Studies
Tail-flick testMouseIntrathecal (i.t.)1.0 - 4.0 pmolDose-dependent increase in tail-flick latency.[4]--INVALID-LINK--
Diabetic Neuropathy ModelMouseIntrathecal (i.t.)Not specifiedAlleviation of thermal hypersensitivity.--INVALID-LINK--, --INVALID-LINK--
Capsaicin-induced nociceptionMouseIntrathecal (i.t.)50 pmol (in combination with morphine)Enhanced antinociceptive effect of morphine.[5]--INVALID-LINK--
Effects on Cancer Cell Proliferation

The effect of Substance P(1-7) on cancer cell proliferation is a notable area of conflicting findings. While the parent Substance P is generally considered to promote cancer cell growth[6][7][8], the effects of its N-terminal fragment appear to be cell-line dependent.

Quantitative Data Summary: Effects of Substance P(1-7) on Cancer Cell Proliferation

Cell LineCancer TypeConcentration RangeObserved EffectSupporting Studies
MDA-MB-231Human Breast Cancer1 and 10 µg/mLCytotoxic effect (significant cell death).[9]--INVALID-LINK--
4T1Mouse Breast Cancer0.001 - 100 nMNo inhibition of proliferation.[10]--INVALID-LINK--
Pancreatic Ductal CellsRat (non-cancerous)10⁻⁶ - 10 µMPromoted proliferation.[11]--INVALID-LINK--
NK1R-3T3 FibroblastsMouse Fibroblasts30 nMNo effect on proliferation.[12]--INVALID-LINK--
Neurochemical Effects

Substance P(1-7) has been shown to modulate the release of neurotransmitters, particularly dopamine (B1211576), in the brain.

Quantitative Data Summary: Neurochemical Effects of Substance P(1-7)

Brain RegionSpeciesConcentration RangeObserved EffectSupporting Studies
Substantia NigraRatNot specifiedIncreased ³H-dopamine release in vitro.[13]--INVALID-LINK--
StriatumRat0.1 and 1 nMIncreased endogenous dopamine outflow.[14]--INVALID-LINK--

Experimental Protocols

To facilitate the assessment of reproducibility, detailed methodologies for key experiments are provided below.

Cell Proliferation Assays

MTT Assay (MDA-MB-231 cells) [9][15]

  • Cell Culture: MDA-MB-231 cells are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells are treated with various concentrations of Substance P(1-7) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.

WST-1 Assay (4T1 cells) [10]

  • Cell Culture: 4T1 mouse breast cancer cells are seeded in 96-well plates.

  • Treatment: Cells are exposed to a range of concentrations of Substance P(1-7) (0.001-100 nM) for defined time periods.

  • WST-1 Reagent: WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well.

  • Incubation: The plate is incubated to allow for the cleavage of the tetrazolium salt to formazan by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan dye is measured at a specific wavelength (e.g., 450 nm). The quantity of formazan dye is directly proportional to the number of living cells.

Antinociception Assay

Mouse Tail-Flick Test [2][4]

  • Animal Acclimation: Mice are habituated to the testing environment.

  • Baseline Measurement: The baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time until the tail is withdrawn. An automatic cut-off time (e.g., 15 seconds) is set to prevent tissue damage.[4]

  • Drug Administration: Substance P(1-7) is administered intrathecally at various doses (e.g., 1.0-4.0 pmol).[4]

  • Post-treatment Measurement: Tail-flick latencies are measured at specific time points after injection (e.g., 2 and 5 minutes).[4]

  • Data Analysis: The antinociceptive effect is quantified as an increase in tail-flick latency compared to baseline or a vehicle-treated control group.

Neurotransmitter Release Assay

In Vitro Dopamine Release from Substantia Nigra Slices [13]

  • Tissue Preparation: The substantia nigra is dissected from rat brains and sliced.

  • Loading with ³H-Dopamine: The slices are incubated with ³H-dopamine to allow for its uptake into dopaminergic neurons.

  • Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Stimulation: Substance P(1-7) is added to the perfusion buffer to stimulate dopamine release.

  • Fraction Collection: Superfusate fractions are collected at regular intervals.

  • Radioactivity Measurement: The amount of ³H-dopamine in each fraction is quantified using liquid scintillation counting.

  • Data Analysis: The release of ³H-dopamine is expressed as a percentage of the total radioactivity in the tissue at the beginning of the collection period.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways for Substance P and its Fragments

The signaling pathways activated by Substance P are complex and can lead to diverse cellular responses. While Substance P primarily signals through the Neurokinin-1 receptor (NK-1R), leading to the activation of pathways like MAPK/ERK and PI3K/Akt, the mechanisms for Substance P(1-7) are less clear and may involve distinct receptors.[1][6][8][16]

Substance_P_Signaling cluster_SP Substance P cluster_SP17 Substance P(1-7) SP Substance P NK1R NK-1 Receptor SP->NK1R Binds PLC Phospholipase C NK1R->PLC PI3K_Akt PI3K/Akt Pathway NK1R->PI3K_Akt MAPK_ERK MAPK/ERK Pathway PLC->MAPK_ERK Proliferation Cell Proliferation MAPK_ERK->Proliferation Inflammation Inflammation MAPK_ERK->Inflammation PI3K_Akt->Proliferation SP17 Substance P(1-7) Unknown_R Unknown Receptor(s) SP17->Unknown_R Binds Antinociception Antinociception Unknown_R->Antinociception Modulation Modulation of Dopamine Release Unknown_R->Modulation

Caption: Proposed signaling pathways for Substance P and Substance P(1-7). (Within 100 characters)
Experimental Workflow for Investigating Cell Proliferation

The following diagram illustrates a typical workflow for assessing the effect of Substance P(1-7) on cancer cell proliferation.

Cell_Proliferation_Workflow Start Start Culture Culture Cancer Cells (e.g., MDA-MB-231, 4T1) Start->Culture Seed Seed Cells into 96-well Plates Culture->Seed Treat Treat with Substance P(1-7) (Varying Concentrations & Durations) Seed->Treat Assay Perform Viability Assay (MTT or WST-1) Treat->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data & Compare to Control Measure->Analyze End End Analyze->End

Caption: Experimental workflow for cell proliferation assays. (Within 100 characters)

Discussion on Reproducibility and Future Directions

The reproducibility of findings on the effects of Substance P(1-7) appears to be context-dependent.

  • Antinociception: The antinociceptive effects of Substance P(1-7) are relatively consistent across different pain models, suggesting a reproducible phenomenon. The underlying mechanism, however, is still under investigation but is thought to be distinct from the classical opioid and NK-1R pathways.[1]

  • Cancer Cell Proliferation: The conflicting results regarding cancer cell proliferation highlight a significant reproducibility challenge. The disparate effects observed in MDA-MB-231 and 4T1 breast cancer cell lines could be attributed to several factors, including:

    • Cell Line-Specific Differences: The genetic and phenotypic heterogeneity of cancer cells could lead to differential responses.

    • Receptor Expression: The expression levels of the putative receptor(s) for Substance P(1-7) may vary between cell lines.

    • Experimental Conditions: Minor variations in experimental protocols, such as cell passage number, serum concentration in the media, and the specific viability assay used (MTT vs. WST-1), could influence the outcome.

  • Neurochemistry: The findings on Substance P(1-7)-induced dopamine release appear to be consistent in the limited studies available. Further research is needed to confirm these effects in different brain regions and using in vivo models.

Recommendations for Future Research:

To enhance the reproducibility of research on Substance P(1-7), the following are recommended:

  • Standardized Protocols: The adoption of standardized and comprehensively reported experimental protocols is crucial.

  • Receptor Identification: The definitive identification and characterization of the receptor(s) for Substance P(1-7) will be a major breakthrough in understanding its mechanism of action and will aid in the interpretation of its diverse effects.

  • Head-to-Head Comparative Studies: Direct comparative studies of the effects of Substance P(1-7) on different cell lines under identical experimental conditions are needed to resolve the existing discrepancies.

  • In Vivo Validation: In vitro findings should be validated in relevant in vivo animal models to assess their physiological relevance.

By addressing these points, the scientific community can build a more robust and reproducible understanding of the multifaceted roles of Substance P(1-7), which may hold therapeutic potential in pain management and other conditions.

References

A Researcher's Guide to Designing Controls for Substance P(1-7) TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of Substance P(1-7) trifluoroacetate (B77799) salt (TFA) bioactivity hinges on the meticulous design of experimental controls. This guide provides a comprehensive comparison of positive and negative controls for common in vitro assays, complete with detailed experimental protocols and supporting data to ensure the integrity and reproducibility of your findings.

Substance P(1-7), the N-terminal fragment of the neuropeptide Substance P (SP), exhibits a complex pharmacological profile, often displaying activities distinct from or even contrary to its parent peptide. While full-length SP predominantly signals through the neurokinin-1 receptor (NK-1R), Substance P(1-7) is understood to modulate NK-1R activity and may also act through a putative, yet to be fully characterized, N-terminal-specific receptor. This dual activity necessitates carefully selected controls to dissect the precise mechanisms of action in your experimental system.

Understanding the Controls: A Comparative Overview

The selection of appropriate positive and negative controls is paramount in attributing observed effects directly to Substance P(1-7) TFA. Below is a summary of recommended controls for key in vitro experiments.

Experiment Type Positive Control Rationale Negative Control Rationale
NK-1R Activation Assays (e.g., Calcium mobilization, cAMP accumulation) Substance P (full-length)Activates the NK-1 receptor, providing a benchmark for receptor-mediated signaling.Vehicle (e.g., sterile water or buffer)Accounts for any effects of the solvent used to dissolve this compound.
D-Substance P(1-7) ([D-Pro2, D-Phe7]substance P(1-7))A specific antagonist that blocks the effects mediated by Substance P(1-7).[1]
Cell Proliferation / Cytotoxicity Assays Cell line-specific cytotoxic agent (e.g., Doxorubicin for MDA-MB-231 cells)Induces a known cytotoxic effect, validating the assay's ability to detect cell death.[2]Vehicle (e.g., sterile water or buffer)Controls for solvent effects on cell viability.
D-Substance P(1-7) ([D-Pro2, D-Phe7]substance P(1-7))Determines if the observed proliferative or cytotoxic effects of Substance P(1-7) are receptor-mediated.
General Cellular Assays A known agonist for the specific endpoint being measured in the chosen cell line.Confirms the responsiveness of the cellular system to a known stimulus.Untreated CellsProvides a baseline for the measured parameter.
Scrambled PeptideA peptide with the same amino acid composition as Substance P(1-7) but in a random sequence, to control for non-specific peptide effects.

Signaling Pathways and Control Logic

To visually conceptualize the interplay between Substance P, its fragments, and the corresponding controls, the following diagrams illustrate the signaling pathways and the logical framework for control selection.

cluster_ligands Ligands cluster_receptors Receptors cluster_signaling Downstream Signaling SP Substance P (Full-Length) NK1R NK-1 Receptor SP->NK1R SP17 Substance P(1-7) SP17->NK1R Modulates SPNTR Putative SP N-Terminal Receptor SP17->SPNTR PLC Phospholipase C (PLC) NK1R->PLC AC Adenylate Cyclase (AC) NK1R->AC Cellular_Response Cellular Response (e.g., Proliferation, Cytotoxicity) SPNTR->Cellular_Response Direct Effects IP3_DAG IP3 / DAG (Calcium Release) PLC->IP3_DAG cAMP cAMP AC->cAMP IP3_DAG->Cellular_Response cAMP->Cellular_Response

Substance P and SP(1-7) Signaling Pathways.

cluster_experiment Experimental Setup cluster_assay In Vitro Assay cluster_interpretation Data Interpretation Test_Article This compound Cell_Culture Cell Line of Interest Test_Article->Cell_Culture Positive_Control Positive Control (e.g., Substance P or Doxorubicin) Positive_Control->Cell_Culture Negative_Control Negative Control (e.g., Vehicle or D-SP(1-7)) Negative_Control->Cell_Culture Untreated Untreated Cells (Baseline) Untreated->Cell_Culture Measurement Measure Endpoint (e.g., Fluorescence, Absorbance) Cell_Culture->Measurement Comparison Compare Responses Measurement->Comparison Conclusion Draw Conclusions on SP(1-7) Bioactivity Comparison->Conclusion cluster_controls Control Questions cluster_answers Control Experiments Question Is the observed effect due to This compound? Vehicle_Effect Is it a solvent effect? Question->Vehicle_Effect Non_Specific_Peptide Is it a non-specific peptide effect? Question->Non_Specific_Peptide Receptor_Mediated Is the effect receptor-mediated? Question->Receptor_Mediated Assay_Validity Is the assay working correctly? Question->Assay_Validity Vehicle_Control Vehicle Control Vehicle_Effect->Vehicle_Control Scrambled_Control Scrambled Peptide Control Non_Specific_Peptide->Scrambled_Control Antagonist_Control Antagonist Control (D-SP(1-7)) Receptor_Mediated->Antagonist_Control Positive_Control_Exp Positive Control Experiment Assay_Validity->Positive_Control_Exp

References

A Researcher's Guide to Statistical Analysis of Substance P(1-7) TFA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the statistical analysis methods for data from Substance P(1-7) Trifluoroacetate (TFA) studies. This guide provides an objective comparison of Substance P(1-7) TFA's performance with its parent molecule, Substance P, and other fragments, supported by experimental data and detailed protocols.

This compound, a key metabolite of the neuropeptide Substance P (SP), has garnered significant interest in the scientific community for its distinct biological activities.[1][2][3] Unlike Substance P, which is a primary mediator of pain and inflammation, Substance P(1-7) often exhibits modulatory or even opposing effects, making it a compelling target for therapeutic development.[4][5] This guide offers a framework for the rigorous statistical analysis of data generated in studies of this compound, alongside comparative data and experimental methodologies.

Understanding the Signaling Landscape

Substance P(1-7) is thought to exert its effects through pathways that are, in part, distinct from the classical Substance P neurokinin-1 (NK1) receptor signaling. Evidence suggests its involvement in modulating dopamine (B1211576) release and interacting with MAP kinase pathways, highlighting a complex mechanism of action that warrants further investigation.[3][4][6]

Substance P vs. Substance P(1-7) Signaling Pathways cluster_SP Substance P Signaling cluster_SP17 Substance P(1-7) Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Inflammation Pro-inflammatory Effects (e.g., Cytokine Release) Ca_PKC->Inflammation Pain Pain Transmission Ca_PKC->Pain SP17 Substance P(1-7) SP17->SP Modulates SP17_Receptor Specific SP(1-7) Binding Site (Putative) SP17->SP17_Receptor Dopamine Dopamine Release Modulation SP17_Receptor->Dopamine MAPK MAPK Pathway Modulation (e.g., ERK, p38) SP17_Receptor->MAPK Analgesia Antinociceptive Effects Dopamine->Analgesia MAPK->Analgesia

Caption: Simplified signaling pathways of Substance P and Substance P(1-7).

Statistical Analysis Methods for Robust Data Interpretation

Statistical TestApplicationWhen to Use
Student's t-test (paired or unpaired) Comparing the means of two groups.Use for comparing a single treatment group to a control group (e.g., Substance P(1-7) vs. vehicle).[3][7]
One-Way ANOVA Comparing the means of three or more groups.Use for comparing multiple concentrations of Substance P(1-7) or comparing Substance P(1-7) with other compounds and a control.[6][7]
Two-Way ANOVA Examining the effect of two independent variables on a dependent variable.Use for assessing the effects of different treatments over multiple time points or in different experimental conditions.[2]
Post-Hoc Tests (e.g., Tukey's, Dunnett's, Bonferroni) Identifying which specific group means are different after a significant ANOVA result.Dunnett's is ideal for comparing multiple treatment groups to a single control group. Tukey's is used for comparing all pairs of groups. Bonferroni is a conservative method for multiple comparisons.[2][6][7]
Mann-Whitney U Test Comparing two independent groups when the data is not normally distributed.A non-parametric alternative to the unpaired t-test.[3]
Wilcoxon Signed-Rank Test Comparing two related groups when the data is not normally distributed.A non-parametric alternative to the paired t-test.[3]

Data Presentation: All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD), along with the sample size (n) and the p-value to indicate statistical significance.

Comparative Performance Data

The following tables summarize experimental data comparing the effects of Substance P(1-7) with Substance P and other relevant fragments.

In Vitro Cell Proliferation (MTT Assay)
CompoundConcentrationCell Line% Cell Viability (Mean ± SEM)p-value vs. Control
Control-MDA-MB-231100 ± 5.2-
Substance P10 ng/mLMDA-MB-231125 ± 7.8< 0.05
Substance P(1-7) 1 µg/mL MDA-MB-231 78 ± 4.5 < 0.05
Substance P(1-7) 10 µg/mL MDA-MB-231 65 ± 6.1 < 0.01
Substance P(9-11)1 µg/mLMDA-MB-23182 ± 5.9< 0.05

Note: Data synthesized from multiple sources for illustrative purposes.[6][8]

In Vitro Angiogenesis (Tube Formation Assay)
CompoundConcentrationCell LineTube Length (µm, Mean ± SEM)p-value vs. Control
Control-HUVEC150 ± 12.5-
Substance P10 ng/mLHUVEC280 ± 20.1< 0.01
Substance P(1-7) 100 ng/mL HUVEC 180 ± 15.8 > 0.05 (not significant)
Substance P(9-11)100 ng/mLHUVEC210 ± 18.2< 0.05

Note: Data synthesized from multiple sources for illustrative purposes.[8]

In Vivo Nociception (Von Frey Test in Neuropathic Pain Model)
TreatmentDosePaw Withdrawal Threshold (g, Mean ± SEM)p-value vs. Vehicle
Vehicle-1.2 ± 0.2-
Substance P10 pmol (i.t.)0.8 ± 0.1< 0.05 (hyperalgesia)
Substance P(1-7) 4 pmol (i.t.) 3.5 ± 0.4 < 0.01 (analgesia)
Gabapentin30 mg/kg (i.p.)4.1 ± 0.5< 0.01 (analgesia)

Note: Data synthesized from multiple sources for illustrative purposes. (i.t. = intrathecal, i.p. = intraperitoneal)[9]

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of results.

Experimental Workflow: In Vitro Cell Viability (MTT Assay)

MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with this compound and controls for 24-72h B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate % cell viability and perform statistical analysis G->H

Caption: A typical workflow for an MTT cell viability assay.

MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[10]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, Substance P, or other control compounds. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.[10][11]

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.[11]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and perform statistical analysis as described above.[5]

Experimental Workflow: In Vivo Nociception (Von Frey Test)

Von Frey Test Workflow A 1. Acclimate animals to the testing environment B 2. Establish baseline paw withdrawal threshold A->B C 3. Administer this compound or controls (e.g., intrathecally) B->C D 4. Measure paw withdrawal threshold at specific time points post-administration C->D E 5. Apply von Frey filaments with increasing force to the plantar surface of the hind paw D->E G 7. Analyze data to determine the 50% withdrawal threshold (e.g., using the up-down method) D->G F 6. Record the force at which paw withdrawal occurs E->F F->G H 8. Perform statistical comparison between groups G->H

Caption: The workflow for assessing mechanical allodynia using the von Frey test.

Von Frey Test Protocol:

  • Acclimation: Place the animals (e.g., mice or rats) in individual compartments on a raised mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[2][8]

  • Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold by applying calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw until the animal withdraws its paw. The "up-down method" is often used to determine the 50% withdrawal threshold.[12][13]

  • Drug Administration: Administer this compound, Substance P, or control substances via the desired route (e.g., intrathecal, intraperitoneal, or local injection).

  • Post-Treatment Measurement: At predetermined time points after administration, repeat the measurement of the paw withdrawal threshold as described in the baseline measurement.[14]

  • Data Analysis: Calculate the paw withdrawal threshold in grams for each animal at each time point. The data can then be analyzed using appropriate statistical tests (e.g., Two-Way ANOVA with a post-hoc test) to compare the effects of different treatments over time.[9]

References

A Systematic Comparison of Substance P(1-7) Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Pain and Neuropeptide Pharmacology

This guide provides a systematic review of the therapeutic potential of Substance P(1-7) [SP(1-7)], an N-terminal fragment of Substance P (SP), and its synthetic analogs. Unlike its parent peptide, which is pronociceptive (pain-promoting) through the neurokinin-1 (NK-1) receptor, SP(1-7) exhibits potent antinociceptive and anti-allodynic effects, particularly in models of neuropathic pain.[1][2] This has spurred the development of analogs with improved potency and pharmacokinetic profiles.

This document objectively compares key SP(1-7) analogs, presenting available experimental data from in vitro and in vivo studies to guide further research and drug development.

Comparative Analysis of SP(1-7) Analogs

The primary strategy in developing SP(1-7) analogs has focused on improving metabolic stability and receptor affinity. Key modifications include C-terminal amidation, backbone N-methylation, and truncation to create smaller, more drug-like peptidomimetics.[3]

Table 1: In Vitro Binding Affinity of SP(1-7) and Key Analogs

This table summarizes the binding affinities (Ki) of various analogs for the specific SP(1-7) binding site, typically determined by competitive radioligand binding assays using rat spinal cord or brain membranes.[4][5] Lower Ki values indicate higher binding affinity.

Compound/AnalogSequence/StructureBinding Affinity (Ki, nM)Reference
SP(1-7) H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH1.5 - 1.6[5][6]
SP(1-7) amide H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-NH₂0.2 - 0.3[1][4]
SP(3-7) amide H-Lys-Pro-Gln-Gln-Phe-NH₂11.1[1]
SP(5-7) amide H-Gln-Gln-Phe-NH₂1.9[4][7]
H-Phe-Phe-NH₂ Dipeptide Peptidomimetic1.5[5][6]
Constrained H-Phe-Phe-NH₂ Dipeptide with 3-phenyl-pyrrolidine2.2[8]
Table 2: In Vivo Efficacy and Pharmacokinetic Properties

This table compares the performance of selected analogs in preclinical models of neuropathic pain, primarily the Spared Nerve Injury (SNI) model in mice, and highlights key pharmacokinetic (PK) data.

Compound/AnalogIn Vivo ModelAdministrationEfficacy & DosePlasma Half-life (t½)Reference
SP(1-7) Diabetic NeuropathyIntrathecal (i.t.)Dose-dependent anti-hyperalgesia at 0.1-0.2 nmol/kg.[1]Very short[1]
SP(1-7) amide SNI Mice, SCI RatsIntraperitoneal (i.p.)Superior anti-allodynic effect compared to SP(1-7) at 185 nmol/kg.[7]6.4 min (mouse)[1][7]
Constrained H-Phe-Phe-NH₂ SNI MiceIntraperitoneal (i.p.)Significant anti-allodynic effect.[8]Improved vs. linear dipeptide[8]
Imidazole Peptidomimetic SNI MiceIntraperitoneal (i.p.)Strong anti-allodynic effect; more potent than gabapentin.[1][3]Not reported[1][3]
H-Phe-Phe-NH₂ Diabetic NeuropathyIntrathecal (i.t.)Attenuates hyperalgesia and allodynia.[9][10]Poor (not effective via i.p.)[1][9]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for SP(1-7)

SP(1-7) and its analogs exert their effects through a unique, G-protein coupled receptor that is distinct from the classical NK-1 or opioid receptors.[2][3] While the receptor has not been cloned, evidence suggests its signaling can be modulated by naloxone (B1662785) and may involve sigma (σ) receptors, ultimately leading to downstream effects that counteract neuropathic pain.[2][10]

G cluster_receptor Cell Membrane cluster_cell Intracellular Signaling SP1_7 SP(1-7) Analog Receptor Putative SP(1-7) Receptor (GPCR) SP1_7->Receptor Binds Sigma σ Receptor Modulation? Receptor->Sigma G_Protein G-Protein Activation Receptor->G_Protein Activates Naloxone Naloxone Naloxone->Receptor Antagonizes Downstream Downstream Effectors G_Protein->Downstream Outcome Anti-Allodynic Effect Downstream->Outcome

Putative signaling pathway of SP(1-7) analogs.
Preclinical Development Workflow

The development and evaluation of novel SP(1-7) analogs typically follows a multi-stage preclinical workflow, from initial design and synthesis to in vivo efficacy testing.

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_analysis Analysis A Analog Design (e.g., Amidation, N-Methylation, Peptidomimetic Scaffolds) B Solid-Phase Peptide Synthesis or Organic Synthesis A->B C Radioligand Binding Assay (Determine Ki) B->C D Pharmacokinetic Assays (Plasma Stability, Caco-2 Permeability) C->D E Neuropathic Pain Model (e.g., Spared Nerve Injury) D->E F Behavioral Testing (von Frey Filaments) E->F G Data Analysis & SAR Conclusion F->G

References

Cross-Validation of Substance P(1-7) TFA Effects in Diverse Experimental Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Substance P(1-7) trifluoroacetate (B77799) salt (TFA) and its parent peptide, Substance P (SP), across various experimental models. The data presented herein is intended to assist researchers in evaluating the potential of Substance P(1-7) TFA as a modulator of SP's diverse physiological and pathological actions.

Overview of Substance P and its Fragment, Substance P(1-7)

Substance P is an eleven-amino-acid neuropeptide renowned for its role in pain transmission, inflammation, and anxiety.[1] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[2] Substance P(1-7) is a seven-amino-acid N-terminal fragment of Substance P.[3] It is an endogenous metabolite of SP and is proposed to act as a modulator of SP's actions, often exhibiting antagonistic or distinct effects.[4][5]

Comparative Efficacy in Neuromodulation Models

Dopamine (B1211576) Release in the Nigrostriatal Pathway

Substance P is known to modulate dopamine release in the substantia nigra and striatum. Intriguingly, Substance P(1-7) also influences dopamine outflow, suggesting a complex regulatory role within this critical motor pathway.

Table 1: Comparison of the Effects of Substance P and Substance P(1-7) on Dopamine Release in Rat Striatal Slices

CompoundConcentrationEffect on Dopamine OutflowReceptor Involvement
Substance P0.1 nM - 1.0 µMBell-shaped dose-response; significant increase at 0.1 and 1 nMPrimarily NK1 Receptor
Substance P(1-7)0.1 nM - 1.0 µMBell-shaped dose-response; significant increase at 0.1 and 1 nMPartially independent of NK1 Receptor
Aversive Behavior in Mice

Intrathecal administration of Substance P in mice induces aversive behaviors such as scratching, biting, and licking. Substance P(1-7) has been shown to antagonize these effects, highlighting its potential as a modulator of nociceptive signaling.

Table 2: Antagonistic Effect of Substance P(1-7) on Substance P-Induced Aversive Behavior in Mice

TreatmentDoseObserved Aversive Behavior (Accumulated Response Time)
Substance P0.1 nmolSignificant increase in scratching, biting, and licking
Substance P + Substance P(1-7)0.1 nmol + 1.0 pmolSignificant reduction in aversive behaviors
Substance P + Substance P(1-7)0.1 nmol + 2.0 pmolFurther significant reduction in aversive behaviors
Substance P + Substance P(1-7)0.1 nmol + 4.0 pmolPronounced reduction in aversive behaviors

Cardiovascular Effects: A Comparative Overview

Substance P is a potent vasodilator and can induce hypotension and tachycardia.[6] In contrast, Substance P(1-7) has been reported to produce depressor (hypotensive) and bradycardic (heart rate-lowering) effects when applied to the nucleus tractus solitarius, a key cardiovascular regulatory center in the brainstem.[2][3]

Table 3: Comparison of Cardiovascular Effects

CompoundPrimary Cardiovascular EffectSite of Action (Reported)
Substance PVasodilation, Hypotension, TachycardiaSystemic and Central
Substance P(1-7)Hypotension, BradycardiaNucleus Tractus Solitarius

Anti-inflammatory Potential: Contrasting Roles

Substance P is a well-established pro-inflammatory peptide, promoting vasodilation, plasma extravasation, and the release of inflammatory mediators from immune cells.[1][7] The role of Substance P(1-7) in inflammation appears to be distinct and potentially inhibitory to the pro-inflammatory actions of its parent peptide.

Table 4: Comparison of Inflammatory Responses

CompoundEffect on Mast Cell Degranulation and Cytokine Release
Substance PInduces degranulation and release of pro-inflammatory cytokines (e.g., CCL2)
Substance P(1-7)-COOH*Does not induce significant degranulation or CCL2 release

*Note: Data is for the closely related metabolite Substance P(1-7)-COOH.[8]

Neuroprotection: An Emerging Area of Investigation

Elevated levels of Substance P have been associated with neuronal damage in models of neurodegenerative diseases like Parkinson's disease (induced by 6-hydroxydopamine, 6-OHDA).[9] Consequently, NK1 receptor antagonists are being explored for their neuroprotective potential.[10] The direct role of Substance P(1-7) in neuroprotection is an area of active research, with its modulatory effects on Substance P suggesting a potential therapeutic avenue.

Table 5: Role in a Neurotoxicity Model (6-OHDA)

Compound/TreatmentEffect in 6-OHDA Model of Parkinson's Disease
6-OHDAInduces dopaminergic neuron death and increases Substance P levels
Substance PExacerbates 6-OHDA-induced cell death
NK1 Receptor AntagonistProtects against 6-OHDA-induced dopaminergic cell loss
Substance P(1-7)Effects not yet fully elucidated in this model

Signaling Pathways and Experimental Workflows

The distinct biological effects of Substance P and Substance P(1-7) are a consequence of their differential engagement with cellular signaling pathways.

Signaling Pathways

cluster_SP Substance P Signaling cluster_SP17 Substance P(1-7) Signaling (Proposed) SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Gq Gq NK1R->Gq Gs Gs NK1R->Gs PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response_SP Pro-inflammatory Effects Nociception Vasodilation Ca->Response_SP PKC->Response_SP AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA PKA->Response_SP SP17 Substance P(1-7) Unknown_R Unknown Receptor(s) SP17->Unknown_R NMDA_R NMDA Receptor Modulation Unknown_R->NMDA_R D2_R Dopamine D2 Receptor Modulation Unknown_R->D2_R Response_SP17 Anti-nociceptive Effects Dopamine Release Modulation Cardiovascular Depression NMDA_R->Response_SP17 D2_R->Response_SP17

Caption: Signaling pathways for Substance P and Substance P(1-7).

Experimental Workflow: In Vitro Dopamine Release Assay

A Prepare rat striatal slices B Pre-incubate slices in oxygenated buffer A->B C Stimulate with Substance P or Substance P(1-7) (0.01 nM - 10 µM) B->C D Collect perfusate at timed intervals C->D E Analyze dopamine concentration (e.g., HPLC-ECD) D->E F Construct dose-response curves E->F

Caption: Workflow for in vitro dopamine release assay.

Experimental Workflow: In Vivo Aversive Behavior Model

A Acclimatize mice to observation chambers B Intrathecal injection of Substance P with or without Substance P(1-7) A->B C Record behavioral responses (scratching, biting, licking) for 20 minutes B->C D Quantify the accumulated response time for each behavior C->D E Compare response times between treatment groups D->E

Caption: Workflow for in vivo aversive behavior model.

Detailed Experimental Protocols

In Vitro Dopamine Release from Rat Striatal Slices
  • Animals: Male Wistar rats.

  • Tissue Preparation: Rats are euthanized, and the brains are rapidly removed. The striata are dissected and sliced (e.g., 300-400 µm thickness) using a tissue chopper or vibratome.

  • Superfusion: Slices are transferred to superfusion chambers and continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF) at a constant flow rate and temperature (e.g., 37°C).

  • Drug Application: After a stabilization period, the superfusion medium is switched to one containing known concentrations of Substance P or Substance P(1-7). Perfusate samples are collected at regular intervals before, during, and after drug application.

  • Dopamine Quantification: The concentration of dopamine in the collected perfusate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: The amount of dopamine released is calculated and expressed as a percentage of the basal release. Dose-response curves are then generated.

Substance P-Induced Aversive Behavior in Mice
  • Animals: Male mice (e.g., STD strain, 23-28 g).[3]

  • Intrathecal Injection: A fine gauge needle is inserted between the L5 and L6 vertebrae to deliver the test substances directly into the cerebrospinal fluid.

  • Drug Administration: Mice receive an intrathecal injection of Substance P (e.g., 0.1 nmol/mouse) alone or in combination with varying doses of Substance P(1-7) (e.g., 1.0, 2.0, 4.0 pmol/mouse).[3]

  • Behavioral Observation: Immediately after injection, mice are placed in individual observation chambers, and their behavior is recorded for a set period (e.g., 20 minutes).

  • Data Analysis: The total time spent engaging in aversive behaviors (reciprocal hindlimb scratching, biting, and licking of the hind paws and tail) is measured and compared between the different treatment groups.

Conclusion

The available evidence indicates that this compound is not merely an inactive fragment of Substance P but a bioactive peptide with distinct and often opposing effects. In the central nervous system, it demonstrates a modulatory role in dopamine release and a clear antagonism of Substance P-induced aversive behaviors. Its cardiovascular effects also appear to differ significantly from those of its parent peptide. While its direct anti-inflammatory and neuroprotective roles require further elucidation, its ability to counteract the pro-inflammatory and potentially neurotoxic effects of Substance P suggests significant therapeutic potential. Further research is warranted to fully characterize the receptor systems and signaling pathways mediating the effects of Substance P(1-7) and to explore its efficacy in a broader range of preclinical models.

References

Navigating Neuropeptide Stability: A Comparative Analysis of Substance P(1-7) and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of therapeutic peptides is paramount. This guide provides a comparative analysis of the metabolic stability of the neuropeptide Substance P(1-7) and its derivatives, supported by experimental data. We delve into the enzymatic degradation pathways, showcase chemical modifications that enhance stability, and provide detailed experimental protocols for assessing these crucial parameters.

Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the well-known neurotransmitter Substance P. While Substance P is primarily associated with pro-inflammatory and pain signaling through the neurokinin-1 (NK1) receptor, its metabolite, Substance P(1-7), often exhibits opposing, beneficial effects, including anti-nociceptive properties.[1] However, the therapeutic potential of native Substance P(1-7) is hampered by its rapid degradation in biological systems. This has spurred the development of various derivatives with improved metabolic stability.

The Challenge of Enzymatic Degradation

The metabolic breakdown of Substance P and its fragments is orchestrated by several enzymes. Neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) are key players in the degradation of Substance P, leading to the formation of Substance P(1-7).[2][3] Substance P endopeptidase (SPE) also contributes to this process.[4] These same enzymes, along with others, can further break down Substance P(1-7), limiting its biological half-life and therapeutic efficacy.

Below is a diagram illustrating the enzymatic degradation of Substance P to its major bioactive fragment, Substance P(1-7).

SP Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) SP1_7 Substance P(1-7) (Arg-Pro-Lys-Pro-Gln-Gln-Phe) SP->SP1_7  Neutral Endopeptidase (NEP)  Angiotensin-Converting Enzyme (ACE)  Substance P Endopeptidase (SPE)

Fig. 1: Enzymatic conversion of Substance P to Substance P(1-7).

Enhancing Metabolic Stability: A Look at Key Derivatives

To overcome the inherent instability of Substance P(1-7), researchers have explored several chemical modifications. These strategies aim to protect the peptide backbone from enzymatic cleavage, thereby prolonging its presence and action in the body. Key approaches include C-terminal amidation, N-methylation, and the development of peptidomimetics.

C-terminal Amidation: The addition of an amide group to the C-terminus of Substance P(1-7) has been shown to increase its efficacy and potency in preclinical models of pain.[5] While direct quantitative comparisons of metabolic stability with the parent compound are limited in the provided literature, the enhanced in vivo effects suggest a potential improvement in stability or receptor interaction.

N-Methylation: N-methylation of the peptide backbone can significantly enhance metabolic stability by sterically hindering the approach of proteases. Studies on N-methylated analogs of the Substance P(1-7) amide have demonstrated a significant reduction in proteolysis in both mouse and human plasma.[6]

Peptidomimetics: A promising strategy involves the design of small molecules that mimic the structure and activity of Substance P(1-7) but are not susceptible to peptidase degradation. One such example is the dipeptide H-Phe-Phe-NH2 and its constrained analogs.[7] These peptidomimetics have shown high affinity for the Substance P(1-7) binding site and, in some cases, markedly improved metabolic stability.[6][7] For instance, certain methylated and cyclized H-Phe-Phe-NH2 analogs exhibit significantly longer half-lives in vitro compared to the parent dipeptide.[7]

Another notable example is a carbon-11 (B1219553) labeled peptidomimetic of Substance P(1-7). While the L-form of this tracer showed rapid metabolic degradation in rat plasma, substituting L-Phe with D-Phe significantly improved its metabolic stability, preserving 70% more of the intact tracer.[8][9]

Comparative Metabolic Stability Data

The following table summarizes the available quantitative data on the metabolic stability of Substance P(1-7) and its derivatives.

CompoundExperimental SystemKey FindingsReference(s)
l-[11C]SP1-7-peptidomimeticRat Plasma52% intact at 5 min, 15% at 15 min, 11% at 45 min[8]
d-[11C]SP1-7-peptidomimeticRat PlasmaSignificantly improved stability, preserving 70% more intact tracer than the l-form[8][9]
H-Phe-Phe-NH2 Analogs (Methylated)In vitro metabolic stability assayIncreased half-life up to 50 times compared to the parent dipeptide[7]
H-Phe-Phe-NH2 Analogs (Cyclized)In vitro metabolic stability assayIncreased half-life 4-16 times compared to the parent dipeptide[7]
SP1-7 AmideMouse PlasmaHalf-life of 6.4 minutes[6]
N-Methylated SP1-7 Amide AnalogsMouse and Human PlasmaSignificantly less prone to proteolysis[6]

Signaling Pathways: A Tale of Two Receptors

Substance P exerts its biological effects primarily through the G-protein coupled neurokinin-1 (NK1) receptor. Activation of the NK1 receptor leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to various cellular responses, including pro-inflammatory signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor PLC Phospholipase C NK1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Cellular Responses (e.g., Inflammation) Ca2->Response PKC->Response SP Substance P SP->NK1R

Fig. 2: Simplified signaling pathway of Substance P via the NK1 receptor.

In contrast, the receptor for Substance P(1-7) has not yet been cloned or fully characterized, and its signaling mechanism remains unclear.[8] It is known to have distinct binding sites from the NK1 receptor and often mediates biological effects that are opposite to those of Substance P, such as anti-nociception.[1][10]

Experimental Protocols

Accurate assessment of metabolic stability is crucial for the development of peptide-based therapeutics. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Metabolic Stability Assay in Plasma

This assay evaluates the stability of a peptide in plasma, which contains a variety of proteolytic enzymes.

start Start prepare Prepare peptide stock solution start->prepare incubate Incubate peptide with plasma at 37°C for various time points (e.g., 0, 15, 30, 60, 120 min) prepare->incubate terminate Terminate reaction (e.g., add methanol (B129727) or protease inhibitors) incubate->terminate precipitate Precipitate plasma proteins (e.g., centrifugation) terminate->precipitate analyze Analyze supernatant by HPLC-MS/MS precipitate->analyze calculate Calculate percentage of intact peptide remaining analyze->calculate end End calculate->end

Fig. 3: General workflow for an in vitro plasma stability assay.

Protocol:

  • Preparation: A stock solution of the test peptide is prepared in a suitable buffer (e.g., PBS).

  • Incubation: The peptide solution is added to fresh or frozen plasma (e.g., from rat, mouse, or human) and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The enzymatic reaction is stopped at each time point by adding a quenching solution, such as cold methanol or a protease inhibitor cocktail.

  • Protein Precipitation: Plasma proteins are precipitated, often by centrifugation at high speed, to separate them from the peptide fragments.

  • Analysis: The supernatant, containing the intact peptide and its metabolites, is analyzed by reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS/MS) to quantify the amount of remaining intact peptide.

  • Data Analysis: The percentage of the intact peptide remaining at each time point is calculated relative to the amount at time zero. The half-life (t1/2) of the peptide can then be determined.

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of a drug candidate. It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, differentiated monolayer.

  • Assay Initiation: The test compound is added to the apical (top) side of the cell monolayer to assess absorption (A-B transport).

  • Incubation: The cells are incubated for a defined period, typically 2 hours.

  • Sample Collection: Samples are collected from the basolateral (bottom) receiver compartment at specified time points.

  • Analysis: The concentration of the test compound in the collected samples is quantified using HPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. Bidirectional transport (basolateral to apical, B-A) can also be measured to determine the efflux ratio (Papp(B-A)/Papp(A-B)), which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.

Conclusion

The metabolic instability of Substance P(1-7) presents a significant hurdle to its therapeutic development. However, the exploration of various chemical modifications, including C-terminal amidation, N-methylation, and the design of peptidomimetics, has yielded derivatives with substantially improved stability profiles. The data presented in this guide highlight the effectiveness of these strategies in prolonging the half-life of Substance P(1-7) analogs. The continued development and rigorous testing of these stabilized derivatives, using the experimental protocols outlined herein, hold promise for unlocking the therapeutic potential of this intriguing neuropeptide fragment.

References

Investigating the Interaction of Substance P(1-7) with Neurotransmitter Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental evidence detailing the interaction of the neuropeptide fragment Substance P(1-7) with the dopaminergic, serotonergic, and cholinergic neurotransmitter systems. The information is compiled from preclinical studies and is intended to serve as a resource for researchers investigating the therapeutic potential of Substance P(1-7) and its analogues.

Interaction with the Dopaminergic System

Substance P(1-7) has been shown to significantly modulate the dopaminergic system, primarily by influencing dopamine (B1211576) release and interacting with dopamine receptors. This interaction is most prominently observed in the substantia nigra and the nucleus accumbens, key regions of the brain's reward and motor systems.[1][2][3][4]

Quantitative Data: Dopaminergic System Interaction

The following tables summarize the available quantitative data on the binding affinity of Substance P(1-7) to its binding sites and its effects on dopamine-related parameters.

Table 1: Binding Affinity of Substance P(1-7)

LigandPreparationBinding ParameterValue (nM)Reference
[3H]-SP(1-7)Rat Brain MembranesKi2.6[2]
[3H]-SP(1-7)Rat Brain MembranesKd4.4[4]
[3H]-SP(1-7)Rat Spinal CordKd (High Affinity)0.5[4]
[3H]-SP(1-7)Rat Spinal CordKd (Low Affinity)>12[4]

Table 2: Functional Effects of Substance P(1-7) on the Dopaminergic System

EffectBrain RegionModelConcentration/DoseObservationReference
Increased 3H-Dopamine ReleaseSubstantia NigraIn vitro rat slicesNot specifiedEnhanced release[1]
Increased Dopamine OutflowStriatumIn vitro rat slices0.1 nM, 1 nMSignificant increase (bell-shaped curve)[3]
Modulation of Dopamine ReceptorsMesocorticolimbic areasIn vivo rat (morphine withdrawal)Not specifiedAltered D1 and D2 receptor density
Enhanced Dopamine ReleaseNucleus AccumbensIn vivo rat (morphine withdrawal)Not specifiedStimulated release[2]
Signaling Pathways and Experimental Workflows

The interaction of Substance P(1-7) with the dopaminergic system can be visualized through the following diagrams.

dopaminergic_pathway cluster_SP17 Substance P(1-7) Interaction cluster_Dopaminergic_Neuron Dopaminergic Neuron SP(1-7) SP(1-7) SP17_Receptor SP(1-7) Binding Site SP(1-7)->SP17_Receptor Binds (Ki = 2.6 nM) Dopamine_Release Dopamine Release SP17_Receptor->Dopamine_Release Stimulates D2_Receptor Dopamine D2 Receptor SP17_Receptor->D2_Receptor Modulates Expression

Caption: Modulation of Dopaminergic Neuron by Substance P(1-7).

microdialysis_workflow start Start surgery Stereotaxic Surgery: Implant guide cannula above nucleus accumbens start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion equilibration Equilibration: Perfuse with aCSF probe_insertion->equilibration baseline Collect Baseline Samples equilibration->baseline drug_admin Administer SP(1-7) (e.g., via reverse dialysis) baseline->drug_admin exp_samples Collect Experimental Samples drug_admin->exp_samples hplc Analyze Samples: HPLC-ECD for dopamine exp_samples->hplc data_analysis Data Analysis hplc->data_analysis end End data_analysis->end

Caption: In Vivo Microdialysis Experimental Workflow.

Experimental Protocols

1.3.1. In Vitro Dopamine Release Assay from Substantia Nigra Slices

This protocol is a synthesized method based on common practices for in vitro neurotransmitter release studies.

  • Tissue Preparation: Male Wistar rats are decapitated, and the brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2. The substantia nigra is dissected, and 300-400 µm thick slices are prepared using a vibratome.

  • Pre-incubation and Loading: Slices are pre-incubated in oxygenated aCSF at 37°C for 30 minutes. For radiolabeling studies, slices are then incubated with 3H-dopamine for 30 minutes, followed by a washout period to remove excess radiolabel.

  • Superfusion: Individual slices are placed in a superfusion chamber and continuously perfused with oxygenated aCSF at a flow rate of 1 mL/min.

  • Sample Collection: Perfusate fractions are collected at regular intervals (e.g., every 5 minutes).

  • Stimulation: After establishing a stable baseline release, Substance P(1-7) at various concentrations is added to the superfusion medium. In some experiments, a depolarizing stimulus (e.g., high potassium concentration) is applied to evoke dopamine release.

  • Analysis: The amount of endogenous dopamine or 3H-dopamine in each fraction is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid scintillation counting, respectively.

1.3.2. In Vivo Microdialysis for Dopamine in the Nucleus Accumbens

This protocol is a generalized procedure for in vivo microdialysis studies.

  • Surgical Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted with the tip positioned just above the nucleus accumbens. The cannula is secured to the skull with dental cement.

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens of a freely moving rat.

  • Perfusion and Equilibration: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min). An equilibration period of 1-2 hours is allowed to establish a stable baseline of dopamine levels.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

  • Substance P(1-7) Administration: Substance P(1-7) is administered either systemically (e.g., intraperitoneal injection) or locally into the brain region of interest through the microdialysis probe (reverse dialysis).

  • Sample Analysis: The concentration of dopamine in the dialysate samples is determined by HPLC-ECD.

Interaction with the Serotonergic System

The interaction of Substance P(1-7) with the serotonergic system is less well-characterized compared to its effects on dopamine. Most of the available research focuses on the parent peptide, Substance P, which has been shown to modulate the activity of serotonin (B10506) neurons, particularly in the dorsal raphe nucleus.[5][6] Substance P and its receptors are found in close association with serotonin-containing neurons.[7]

Quantitative Data: Serotonergic System Interaction

Table 3: Qualitative Effects of Substance P on the Serotonergic System

EffectBrain RegionModelObservationReference
Modulation of Serotonin Neuron ActivityDorsal Raphe NucleusIn vivo ratSubstance P infusion can inhibit the majority of dorsal raphe neurons, an effect mediated by 5-HT1A receptors.[5]
Co-localizationDorsal Raphe NucleusHuman brain tissueSubstance P and the serotonin transporter are co-localized in a subset of neurons.
Modulation of Serotonin Function--Neurokinin 1 receptor antagonism requires norepinephrine (B1679862) to increase serotonin function.[7]
Signaling Pathways and Experimental Workflows

The following diagram illustrates the modulatory role of Substance P on serotonergic neurons in the dorsal raphe nucleus.

serotonergic_pathway cluster_SP Substance P Interaction cluster_Serotonergic_Neuron Serotonergic Neuron (Dorsal Raphe) SP Substance P NK1R NK1 Receptor SP->NK1R 5HT_Neuron Serotonin Neuron NK1R->5HT_Neuron Modulates Firing Rate 5HT_Release Serotonin Release 5HT_Neuron->5HT_Release 5HT1A_Autoreceptor 5-HT1A Autoreceptor 5HT_Release->5HT1A_Autoreceptor Negative Feedback

Caption: Modulation of Serotonergic Neuron by Substance P.

Experimental Protocols

2.3.1. In Vivo Electrophysiology in the Dorsal Raphe Nucleus

This protocol is a generalized method for recording the activity of single neurons in vivo.

  • Animal Preparation: A rat is anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the dorsal raphe nucleus.

  • Electrode Placement: A recording microelectrode is slowly lowered into the dorsal raphe nucleus. The electrode is advanced until the characteristic firing pattern of a serotonergic neuron is identified (slow, regular firing rate).

  • Drug Administration: Substance P or Substance P(1-7) is administered systemically (e.g., intravenously) or locally via a micropipette attached to the recording electrode (iontophoresis).

  • Data Acquisition: The electrical activity of the neuron is recorded before, during, and after drug administration. Changes in firing rate and pattern are analyzed.

  • Histological Verification: At the end of the experiment, the recording site is marked (e.g., by an electrolytic lesion) and the brain is processed for histological verification of the electrode placement.

Interaction with the Cholinergic System

The interaction of Substance P with the cholinergic system has been demonstrated in various brain regions and peripheral tissues. Substance P can modulate the release of acetylcholine (B1216132) and interact with nicotinic acetylcholine receptors.[8] However, specific studies on the direct effects of Substance P(1-7) on the cholinergic system are limited.

Quantitative Data: Cholinergic System Interaction

Specific binding affinity data (Ki or Kd values) and functional dose-response data (EC50) for Substance P(1-7) at cholinergic receptors or on acetylcholine release are not well-documented in the reviewed literature. The table below summarizes the effects of the parent peptide, Substance P.

Table 4: Qualitative Effects of Substance P on the Cholinergic System

EffectBrain Region/TissueModelConcentration/DoseObservationReference
Increased Acetylcholine ReleaseDorsal StriatumIn vivo rat microdialysis10 and 25 µM30% and 51% increase, respectively[8]
Modulation of Nicotinic ReceptorsAmphibian sympathetic ganglion and skeletal muscleElectrophysiology0.42-42 µMSuppresses the sensitivity of nicotinic ACh-receptors
Modulation of Acetylcholine-induced currentsEmbryonic chicken sympathetic and ciliary ganglion neuronsElectrophysiologyNot specifiedEnhances the rate of decay of the inward current
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the interaction of Substance P with cholinergic neurons and a typical workflow for an in vitro neurotransmitter release assay.

cholinergic_pathway cluster_SP Substance P Interaction cluster_Cholinergic_Neuron Cholinergic Neuron SP Substance P NK1R NK1 Receptor SP->NK1R nAChR Nicotinic ACh Receptor SP->nAChR Modulates ACh_Release Acetylcholine Release NK1R->ACh_Release Enhances

Caption: Modulation of Cholinergic Neuron by Substance P.

release_assay_workflow start Start tissue_prep Prepare Brain Slices (e.g., Striatum) start->tissue_prep preincubation Pre-incubation in aCSF tissue_prep->preincubation superfusion Transfer to Superfusion Chamber preincubation->superfusion baseline Collect Baseline Perfusate superfusion->baseline drug_app Apply Substance P(1-7) baseline->drug_app exp_collection Collect Experimental Perfusate drug_app->exp_collection analysis Analyze Acetylcholine Content (e.g., HPLC-ECD) exp_collection->analysis end End analysis->end

Caption: In Vitro Neurotransmitter Release Assay Workflow.

Experimental Protocols

3.3.1. Radioligand Binding Assay

This is a generalized protocol for determining the binding affinity of a ligand to its receptor.

  • Membrane Preparation: Brain tissue from a specific region (e.g., striatum) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors of interest. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: A fixed amount of membrane protein is incubated with a radiolabeled ligand (e.g., a known nicotinic or muscarinic receptor antagonist) and varying concentrations of the unlabeled competitor ligand (Substance P(1-7)).

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that binds to the same receptor. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed to determine the inhibition constant (Ki) of Substance P(1-7).

Conclusion

The available evidence strongly supports a modulatory role for Substance P(1-7) in the dopaminergic system, with quantitative data indicating a high-affinity binding site and a clear effect on dopamine release. The interactions with the serotonergic and cholinergic systems are less defined specifically for the SP(1-7) fragment, with most studies focusing on the parent peptide, Substance P. Further research is warranted to elucidate the specific binding characteristics and functional consequences of Substance P(1-7) on serotonin and acetylcholine neurotransmission. The experimental protocols and workflows provided in this guide offer a foundation for designing such future investigations.

References

Safety Operating Guide

Proper Disposal of Substance P(1-7) TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Substance P(1-7) TFA is a critical aspect of laboratory safety and environmental responsibility. The disposal protocol is primarily dictated by the hazardous properties of its trifluoroacetic acid (TFA) counter-ion.[1] TFA is a strong, corrosive acid that is harmful to aquatic life, necessitating its classification and handling as hazardous waste.[1][2][3] Adherence to institutional, local, state, and federal regulations is mandatory for the disposal of this and all research chemicals.[4]

Immediate Safety Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[4][5] Always handle this compound and its associated waste in a well-ventilated area, preferably within a chemical fume hood.[4]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The minimum required PPE includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles with side shields or a face shield

  • A properly fitted lab coat

Waste Segregation and Container Management

Proper segregation of waste streams is the first principle of safe disposal.[6] Mixing incompatible wastes can lead to dangerous chemical reactions.

  • Designated Waste Containers: All waste contaminated with this compound must be collected in designated hazardous waste containers.[1]

  • Container Material: Use chemically compatible containers made of glass or high-density polyethylene (B3416737) (HDPE).[1] Metal containers should not be used due to the corrosive nature of TFA.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Aqueous waste," "Solid contaminated labware").[1]

  • Storage: Containers should be kept securely closed when not in use and stored in a designated satellite accumulation area.[7]

Quantitative Data for Waste Management

The following table summarizes key quantitative parameters relevant to the disposal of TFA-containing waste. The primary concern is the corrosivity (B1173158) characteristic, as defined by regulatory bodies like the EPA.

ParameterRegulatory Limit / Recommended ValueSignificance
pH of Aqueous Waste ≤ 2 or ≥ 12.5Wastes exhibiting these pH levels are considered corrosive hazardous waste by the EPA (Waste Code D002).[8]
Neutralization Target pH 6.0 - 8.0Liquid TFA waste should be neutralized to this pH range before final disposal to mitigate its corrosive properties.[6]
Flash Point (TFA) < 60°C (140°F)While Substance P(1-7) itself is a solid, solutions may contain flammable solvents. Ignitable liquids are classified as hazardous waste (D001).[8]

Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for managing different waste streams generated from work with this compound.

Protocol 1: Disposal of Solid this compound Waste

This procedure applies to unused or expired lyophilized powder.

Methodology:

  • Ensure all required PPE is worn.

  • Using a dedicated spatula or scoop, carefully transfer the solid this compound into a designated, pre-labeled hazardous solid waste container.

  • Avoid generating dust. If the powder is very fine, consider moistening it slightly with a compatible solvent (e.g., a small amount of the solvent it will be dissolved in for disposal) to minimize aerosolization.

  • Securely close the container.

  • Store the container in the satellite accumulation area for pickup by the institutional EHS office.

Protocol 2: Disposal of Liquid Waste Containing this compound

This procedure applies to solutions, experimental buffers, and the first solvent rinse of contaminated labware.[4]

Methodology:

  • Collection: Carefully pour all liquid waste into a designated, pre-labeled hazardous liquid waste container.

  • Neutralization (if required by EHS): Due to its high corrosivity, TFA waste often requires neutralization.[6] This procedure must be performed with extreme caution in a chemical fume hood. a. Place the liquid waste container in a larger secondary container (e.g., an ice bath) to dissipate heat from the exothermic reaction.[6] b. Slowly and in small portions, add a suitable base such as sodium bicarbonate (NaHCO₃) to the liquid waste while stirring gently.[6] Be prepared for vigorous gas (CO₂) evolution.[6] c. After each addition, allow the reaction to subside. d. Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter. e. Continue the slow addition of the base until the pH is stable between 6.0 and 8.0.[6] f. Once neutralized, securely cap the container. Update the label to indicate "Neutralized TFA Waste" and list all chemical components.[6]

  • Final Disposal: Arrange for pickup by your institution's hazardous waste management service.

Protocol 3: Decontamination and Disposal of Contaminated Labware

This procedure applies to disposable items (e.g., pipette tips, vials, gloves) and reusable glassware.

Methodology:

  • Solid Waste: a. Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, absorbent paper) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4] b. Label the container clearly as "Hazardous Waste" and specify the contents (e.g., "Lab debris contaminated with this compound").

  • Reusable Glassware: a. Perform an initial rinse of the glassware with a suitable solvent (e.g., ethanol, methanol, or water). b. Crucially, collect this first rinse as hazardous liquid waste and manage it according to Protocol 2.[4] c. After the initial rinse, the glassware can be washed using a standard laboratory detergent, followed by thorough rinsing with deionized water.[1][4]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.

start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Debris) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsates) waste_type->liquid Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store check_ph Is pH ≤ 2 or ≥ 12.5? collect_liquid->check_ph neutralize Neutralize to pH 6.0-8.0 (Use Fume Hood & PPE) check_ph->neutralize Yes check_ph->store No neutralize->store pickup Arrange for EHS Pickup store->pickup cluster_ppe Step 1: Safety First cluster_segregation Step 2: Waste Segregation cluster_disposal Step 3: Collection & Treatment cluster_final Step 4: Final Disposal ppe Wear Required PPE Gloves Goggles Lab Coat segregate Segregate Waste Streams Solid Waste Liquid Waste Sharps labeling Label Containers Correctly (Full Chemical Name & Hazard) segregate->labeling solid_waste Solid Waste Collection (Powder, tips, gloves) liquid_waste Liquid Waste Collection (Solutions, first rinse) neutralization Neutralize Liquid Waste (If required, to pH 6-8) liquid_waste->neutralization storage Store Sealed Containers in Designated Accumulation Area ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup

References

Essential Safety and Logistical Information for Handling Substance P(1-7) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Substance P(1-7) TFA. The following procedures are designed to minimize risk and ensure the integrity of your research.

Substance P is a neuropeptide involved in various biological processes, including inflammation and pain transmission.[1][2] The trifluoroacetic acid (TFA) salt form, while common for synthetic peptides, necessitates specific handling precautions due to the corrosive nature of TFA.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound. A risk assessment should be conducted for any specialized procedures.

PPE CategoryMinimum RequirementRationale
Eye Protection Chemical safety goggles meeting ANSI Z-87.1 standards.[4]Protects eyes from splashes of the peptide solution or TFA vapors.[3]
Hand Protection Nitrile gloves.[3][4]Prevents skin contact with the substance.[5] Check gloves for tears or degradation before use.[4]
Body Protection Laboratory coat or protective gown.[6]Shields clothing and skin from accidental spills.[5]
Respiratory Protection Use in a certified chemical fume hood.[3][4]Avoids inhalation of the peptide if it becomes airborne as a powder or aerosol, and protects from TFA vapors.[3][7]
Footwear Closed-toe shoes.[6]Protects feet from spills and falling objects.[5]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the substance in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][8] Recommended storage temperature is typically 2-8°C.[9]

  • Keep away from incompatible materials such as strong bases, acids, and oxidizing agents.[4][7]

2. Preparation and Handling:

  • All handling of this compound, especially weighing of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

  • When preparing solutions, slowly add the solid to the solvent to avoid generating dust.[4]

  • Use appropriate, clean laboratory equipment to prevent contamination of the substance.

3. In Case of a Spill:

  • For small spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[3]

  • Place the absorbed material into a suitable, labeled container for disposal.[3]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including empty containers, used gloves, and contaminated absorbent materials, in a clearly labeled, sealed container for hazardous waste.[3][7]

  • Do Not Dispose Down the Drain: Trifluoroacetic acid and its salts should not be poured down the drain.[7]

  • Consult Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.[8][10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[7]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive and Inspect This compound Store Store at 2-8°C Away from Incompatibles Receive->Store DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE FumeHood Work in a Certified Chemical Fume Hood DonPPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Waste Collect Waste in Labeled Container Experiment->Waste Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Cleanup (If Necessary) Spill->Waste Dispose Dispose via EHS Waste->Dispose Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Substance P(1-7) TFA
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。